Product packaging for 2,2-Dimethylhexanoic acid(Cat. No.:CAS No. 813-72-9)

2,2-Dimethylhexanoic acid

Cat. No.: B155519
CAS No.: 813-72-9
M. Wt: 144.21 g/mol
InChI Key: YTTWDTVYXAEAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-dimethyl-hexanoic acid is a medium-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B155519 2,2-Dimethylhexanoic acid CAS No. 813-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTWDTVYXAEAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276526
Record name 2,2-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-72-9
Record name 2,2-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethylhexanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,2-dimethylhexanoic acid (CAS No. 813-72-9), a branched-chain fatty acid. The document details its chemical and physical characteristics, spectral data, and safety information. Furthermore, it outlines detailed experimental protocols for the determination of its core properties, a plausible laboratory synthesis method, and explores its potential biological significance in the context of branched-chain fatty acids. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a medium-chain fatty acid characterized by a hexanoic acid backbone with two methyl groups attached to the alpha-carbon.[1][2] This substitution pattern imparts unique physical and chemical properties compared to its linear isomer, caprylic acid.

Identifiers and Structure
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 813-72-9[3]
Molecular Formula C8H16O2[3]
Molecular Weight 144.21 g/mol [3]
Canonical SMILES CCCCC(C)(C)C(=O)O[2]
InChI Key YTTWDTVYXAEAJA-UHFFFAOYSA-N[2]
Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in organic solvents but has limited solubility in water due to its hydrophobic alkyl chain.[1]

PropertyValueReference
Boiling Point 216-220 °C[4]
Density 0.913 g/mL[4]
Refractive Index 1.4270[4]
Melting Point Not definitively reported; estimated as low as -21.25°C, also cited as "n/a"[4]
Solubility in Water Limited[1]
Solubility in Organic Solvents Soluble[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons, a singlet for the two equivalent alpha-methyl groups, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms, including the carbonyl carbon of the carboxylic acid, the quaternary alpha-carbon, the two equivalent alpha-methyl carbons, and the carbons of the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group will also be prominent.

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern will likely involve the loss of the butyl group and other characteristic cleavages of the alkyl chain.

Synthesis of this compound

A common and effective method for the synthesis of α,α-disubstituted carboxylic acids like this compound is through the alkylation of a carboxylic acid enolate.[5][6]

Plausible Synthesis Protocol
  • Enolate Formation: Isobutyric acid is treated with two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The first equivalent of base deprotonates the carboxylic acid to form the lithium carboxylate, and the second equivalent removes an α-proton to generate the dianion enolate.

  • Alkylation: A suitable butyl electrophile, such as 1-iodobutane, is added to the enolate solution. The enolate undergoes an SN2 reaction with the alkyl halide, forming a new carbon-carbon bond at the α-position.

  • Workup: The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and protonate the carboxylate, yielding this compound.

  • Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation under reduced pressure.

G cluster_0 Synthesis of this compound isobutyric_acid Isobutyric Acid enolate Dianion Enolate isobutyric_acid->enolate 1. 2 eq. LDA, THF, -78°C alkylated_product Alkylated Intermediate enolate->alkylated_product 2. 1-Iodobutane final_product This compound alkylated_product->final_product 3. H3O+ Workup

Plausible synthetic route to this compound.

Experimental Protocols

The following are detailed methodologies for the determination of the key properties of this compound.

Determination of Physical Properties
  • Melting Point: For low-melting substances like this compound, a cryostat or a specialized low-temperature melting point apparatus would be employed. The sample is cooled until frozen and then slowly warmed, with the temperature range from the first appearance of liquid to complete melting being recorded.

  • Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure and a steady stream of distillate is collected is recorded as the boiling point.

  • Density: The density is measured using a pycnometer. The mass of the empty pycnometer is recorded, followed by the mass of the pycnometer filled with a known volume of the acid at a specific temperature. The density is calculated by dividing the mass of the acid by its volume.

  • Solubility: To determine solubility, a known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved acid is then determined by titration or other analytical methods.

Acquisition of Spectral Data
  • NMR Spectroscopy: A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

  • IR Spectroscopy: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

  • Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or gas chromatography. The sample is ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

G cluster_0 Analytical Workflow sample This compound Sample physical_props Physical Property Determination (MP, BP, Density, Solubility) sample->physical_props nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation physical_props->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis

General experimental workflow for characterization.

Biological Significance and Potential Signaling Pathways

While specific biological activities of this compound are not extensively documented, as a branched-chain fatty acid (BCFA), it may participate in various biological processes. BCFAs are known to be involved in cell-cell signaling in bacteria and can modulate immune and metabolic pathways in mammals.[1][7]

Branched-chain fatty acids can act as signaling molecules, potentially interacting with cell surface receptors or intracellular targets. For instance, some BCFAs have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[8] They may also influence the composition and fluidity of cell membranes, thereby affecting the function of membrane-bound proteins.

G cluster_0 Potential Signaling Pathway of a Branched-Chain Fatty Acid bcfa This compound (BCFA) receptor Cell Surface Receptor (e.g., GPCR) bcfa->receptor Binding intracellular_receptor Intracellular Receptor (e.g., PPARα) bcfa->intracellular_receptor Cellular Uptake downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling gene_expression Modulation of Gene Expression intracellular_receptor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Metabolic) downstream_signaling->cellular_response gene_expression->cellular_response

Generalized signaling pathway for a branched-chain fatty acid.

Safety and Handling

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a branched-chain fatty acid with distinct physical and chemical properties. This guide has provided a comprehensive overview of its fundamental characteristics, including methods for its synthesis and analysis. While its specific biological roles are yet to be fully elucidated, its classification as a branched-chain fatty acid suggests potential involvement in important signaling and metabolic pathways. Further research into this compound and its derivatives may uncover novel applications in various scientific and industrial fields, including drug development.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,2-Dimethylhexanoic acid. The information is presented in a structured format to facilitate easy access and comparison of data for research and drug development purposes. This document includes key physical and chemical properties, predicted values for ionization and lipophilicity, and detailed experimental protocols for their determination.

Chemical Identity and Physical Properties

This compound is a branched-chain saturated fatty acid. Its structure consists of a hexanoic acid backbone with two methyl groups attached to the alpha-carbon (carbon 2).

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2,2-dimethyl-hexanoic acid, α,α-Dimethylcaproic acidPubChem[1]
CAS Number 813-72-9LabSolutions[2]
Molecular Formula C₈H₁₆O₂PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidCymitQuimica[3]
Boiling Point 122 °C at 18 mmHgLabSolutions[2]
Density Not specified
Melting Point Not specified

Acidity, Lipophilicity, and Solubility

The acidic nature, lipophilicity, and solubility of a compound are critical parameters in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
pKa (acidic) 4.95 ± 0.10ACD/Labs Percepta
LogP 2.6PubChem[1]
Water Solubility 1.15 g/L at 25 °CUS EPA EPI Suite™

Note: The values for pKa and water solubility are predicted using computational models and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are standard protocols that can be applied to this compound.

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and common method.

Workflow for pKa Determination

G Workflow for Potentiometric pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare a solution of this compound in a suitable solvent (e.g., water or water/co-solvent mixture) calibrate_ph Calibrate the pH meter with standard buffers titrate Titrate the solution with a standardized strong base (e.g., NaOH) of known concentration calibrate_ph->titrate record_ph Record the pH at regular intervals of titrant addition titrate->record_ph plot_data Plot the pH versus the volume of titrant added record_ph->plot_data determine_ep Determine the equivalence point (inflection point of the curve) plot_data->determine_ep calculate_pka Calculate the pKa from the pH at the half-equivalence point determine_ep->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water. If solubility is limited, a co-solvent such as methanol (B129727) or ethanol (B145695) may be used, and the pKa in the aqueous phase can be determined by extrapolation.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Place a known volume of the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest slope. The pKa is equal to the pH at the half-equivalence point.

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Workflow for LogP Determination

G Workflow for Shake-Flask LogP Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate n-octanol with water and water with n-octanol prep_solution Prepare a solution of this compound in one of the phases (typically the one it is more soluble in) mix_phases Mix known volumes of the pre-saturated n-octanol and water with a known amount of the compound in a separation funnel prep_solution->mix_phases equilibrate Shake the mixture until equilibrium is reached (e.g., 24 hours) mix_phases->equilibrate separate Allow the phases to separate completely equilibrate->separate sample_phases Carefully sample each phase separate->sample_phases analyze_conc Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, GC) sample_phases->analyze_conc calculate_logp Calculate LogP = log([concentration in octanol] / [concentration in water]) analyze_conc->calculate_logp

Caption: Workflow for LogP determination by the shake-flask method.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically at a pH where the acid is in its neutral form) with n-octanol by shaking them together for 24 hours and then allowing them to separate.

  • Sample Preparation: Dissolve a known amount of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol solution of the compound to a known volume of the pre-saturated aqueous phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated.

  • Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

The flask method is a standard procedure for determining the water solubility of substances.

Workflow for Water Solubility Determination

G Workflow for Water Solubility Determination (Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add an excess amount of this compound to a known volume of water in a flask agitate Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours) add_excess->agitate settle Allow the undissolved solid to settle agitate->settle sample_supernatant Carefully withdraw a sample of the supernatant settle->sample_supernatant separate_solid Filter or centrifuge the sample to remove any undissolved solid sample_supernatant->separate_solid analyze_conc Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method separate_solid->analyze_conc G Interplay of Key Physicochemical Properties pKa pKa Ionization Ionization State pKa->Ionization LogP LogP (Lipophilicity) Solubility Aqueous Solubility LogP->Solubility influences Ionization->Solubility influences pH pH of Environment pH->Ionization

References

An In-depth Technical Guide to 2,2-Dimethylhexanoic Acid (CAS: 813-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylhexanoic acid (CAS: 813-72-9), a branched-chain fatty acid. The document details its chemical and physical properties, synthesis methodologies, and analytical protocols. Furthermore, it explores the potential biological activities and applications in research and drug development, drawing upon the known functions of structurally related branched-chain fatty acids. This guide is intended to be a valuable resource for professionals in the fields of chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a medium-chain fatty acid characterized by a hexanoic acid backbone with two methyl groups at the alpha-carbon position.[1][2] This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its physical characteristics and chemical reactivity. At room temperature, it exists as a colorless to pale yellow liquid and is soluble in organic solvents with limited solubility in water.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 813-72-9[1][3][4][5]
Molecular Formula C₈H₁₆O₂[1][3][4][6]
Molecular Weight 144.21 g/mol [1][4][6]
IUPAC Name This compound[1]
Synonyms α,α-Dimethylcaproic acid[7]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 216-220 °C[8]
122 °C at 18 mmHg[6]
Density 0.913 g/mL[8]
Refractive Index 1.4270[8]
InChI InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)[1][9]
SMILES CCCCC(C)(C)C(=O)O[1][9]

Synthesis of this compound

The synthesis of 2,2-dimethylalkanoic acids can be achieved through the reaction of an appropriate carboxylic acid with an alkene under high pressure and temperature. A general method for the synthesis of 2,2-dimethylalkanoic acids from isobutyric acid and ethylene (B1197577) has been described.

Experimental Protocol: Synthesis from Ethylene and Isobutyric Acid

This protocol is adapted from the synthesis of 2,2-dimethylalkanoic acids.

Materials:

  • Isobutyric acid

  • Ethylene (containing 2-5 ppm oxygen)

  • Silver-lined pressure vessel (400-mL capacity)

  • Nitrogen gas

Procedure:

  • Purge the silver-lined pressure vessel with nitrogen and charge it with 200 g of isobutyric acid.

  • Close the vessel, evacuate it, and connect it to a reservoir of ethylene.

  • Introduce ethylene at 300 atm pressure.

  • Heat and agitate the vessel and its contents. Maintain the temperature at 247-251 °C and the pressure at 850-980 atm for fourteen hours by periodically adding ethylene.

  • After the reaction, cool the vessel to room temperature and release the pressure.

  • Open the vessel and discharge the contents.

  • Distill the reaction mixture to separate the unreacted isobutyric acid and the resulting higher boiling acids, including this compound.

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Synthesis_Workflow Reactants Isobutyric Acid + Ethylene PressureVessel High Pressure Vessel (850-980 atm, 247-251°C) Reactants->PressureVessel ReactionMixture Reaction Mixture PressureVessel->ReactionMixture Distillation Distillation ReactionMixture->Distillation Product This compound Distillation->Product Byproducts Unreacted Isobutyric Acid & Other Higher Acids Distillation->Byproducts

A simplified workflow for the synthesis of this compound.

Analytical Methods

Accurate characterization and quantification of this compound require robust analytical techniques. The following sections detail common spectroscopic methods and provide general protocols for chromatographic analysis.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.[10]

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Signals and InterpretationReference(s)
¹H NMR Data available, detailed interpretation requires spectral analysis.[9]
¹³C NMR Data available, detailed interpretation requires spectral analysis.[10]
Mass Spec (GC-MS) m/z Top Peak: 57, 2nd Highest: 88, 3rd Highest: 43.[10]
IR Spectroscopy Data available, characteristic peaks for C=O and O-H of the carboxylic acid are expected.[10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility after derivatization, GC-MS is a suitable method for the analysis of this compound. A general protocol for the analysis of a similar compound, 2-Hydroxy-2-methylhexanoic acid, is provided and can be adapted.[11]

Sample Preparation (Derivatization):

  • For biological samples, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • To the dried extract, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)) and a suitable solvent (e.g., 50 µL of acetonitrile (B52724) or pyridine).

  • Seal the vial and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Conditions (Typical):

  • Column: DB-5ms or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400.

GCMS_Workflow Sample Sample containing This compound Extraction Liquid-Liquid Extraction (if necessary) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Mass Spectrum & Retention Time) GCMS->Data Analysis Compound Identification & Quantification Data->Analysis

A general workflow for the GC-MS analysis of this compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound. A reverse-phase method is generally suitable for carboxylic acids. A protocol for a similar compound, 2,2-Dimethylpropanoic acid, is adaptable.[12]

Sample Preparation:

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[12]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).

Potential Biological Activities and Applications

While specific biological data for this compound is limited, the broader class of branched-chain fatty acids (BCFAs) has been the subject of research, revealing a range of biological effects.[3][4][13]

BCFAs are known to be present in various organisms and are involved in numerous biochemical processes and signaling pathways.[3] They are integral components of bacterial cell membranes, influencing fluidity and permeability.[1][4] In humans, BCFAs are obtained from dietary sources, particularly dairy products.[4]

Emerging research suggests that BCFAs may have several health benefits, including:

  • Anti-inflammatory properties [3]

  • Anti-cancer effects [3]

  • Lipid-lowering capabilities [3]

  • Neuroprotective actions [3]

One potential mechanism of action for fatty acids is through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[14][15] Medium-chain fatty acids have been shown to act as partial agonists for PPARγ.[14]

BCFA_Signaling_Pathway BCFA Branched-Chain Fatty Acid (e.g., this compound) PPAR PPARγ BCFA->PPAR Partial Agonist GeneExpression Modulation of Gene Expression PPAR->GeneExpression BiologicalEffects Biological Effects: - Lipid Metabolism - Inflammation - Cell Growth GeneExpression->BiologicalEffects

A conceptual signaling pathway for branched-chain fatty acids via PPARγ modulation.

Given its structure as a branched-chain fatty acid, this compound is a candidate for investigation in these areas. Its unique dimethyl substitution at the alpha-position may confer specific activities and potencies compared to other BCFAs, making it a valuable tool for research in metabolic diseases, oncology, and neurology.

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] It may also be corrosive to metals and cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a branched-chain fatty acid with well-defined chemical and physical properties. Standard organic synthesis and analytical techniques can be applied for its preparation and characterization. While direct biological data is scarce, its structural similarity to other biologically active BCFAs suggests its potential as a modulator of important cellular pathways, such as those governed by PPARs. This makes this compound a compound of interest for further investigation in the context of drug discovery and development, particularly for metabolic and inflammatory disorders. This technical guide provides a foundational resource for researchers and scientists to facilitate their work with this intriguing molecule.

References

The Ubiquitous Presence of Branched-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. Once considered minor components of the total fatty acid pool, BCFAs are now recognized for their significant roles in cellular function, membrane architecture, and as bioactive molecules in various physiological and pathological processes. This technical guide provides a comprehensive overview of the natural occurrence of BCFAs across different biological systems, from microorganisms to mammals. It details their biosynthesis, summarizes quantitative data on their distribution in various natural sources, and provides in-depth experimental protocols for their analysis. Furthermore, this guide visualizes key biosynthetic and signaling pathways involving BCFAs, offering a valuable resource for researchers and professionals in the fields of microbiology, nutrition, and drug development.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are primarily saturated fatty acids distinguished by methyl branches. The most common forms are the iso series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso series, with a methyl group on the antepenultimate carbon.[1] These structural variations influence the physicochemical properties of cell membranes, such as fluidity and permeability.[2] BCFAs are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in metabolic regulation and as biomarkers.[1][2]

Natural Occurrence and Distribution of BCFAs

BCFAs are found across a wide range of organisms, from bacteria to mammals, and are present in various food sources. Their distribution, however, is not uniform, with concentrations varying significantly between species and tissues.

Microorganisms

Bacteria are a major source of BCFAs, where these lipids play a crucial role in maintaining membrane fluidity and adapting to environmental stress.[3] In some bacterial species, such as those in the genus Bacillus, BCFAs can constitute over 90% of the total fatty acids in the cell membrane.[2] The profile of BCFAs can be a characteristic feature for bacterial identification and taxonomy.[3]

Table 1: Concentration of Branched-Chain Fatty Acids in Microbial Cultures

Bacterial StrainCulture ConditionsTotal BCFA Concentration (mg/g Dry Mass)Predominant BCFAsReference
Listeria monocytogenesGrown at 10°C in HTM mediumNot specified, but anteiso fatty acids comprise up to 78% of total fatty acids.anteiso-C15:0, anteiso-C17:0[4]
Rumen Bacteriain vitro incubation with varying cellulose:starch ratios1.65 - 3.94anteiso-C15:0, C15:0[5][6]
Ruminant Animals and Dairy Products

Ruminant animals, such as cows, sheep, and goats, are a significant dietary source of BCFAs for humans.[7] These fatty acids are synthesized by the microorganisms residing in the rumen and are subsequently absorbed by the animal and incorporated into their tissues and milk fat.[8] Consequently, dairy products and beef are rich in BCFAs.[9][10] The BCFA content in dairy products can vary based on the ruminant species and their diet.[8][10]

Table 2: Concentration of Branched-Chain Fatty Acids in Dairy Products

Dairy ProductTotal BCFA (% of total fatty acids, w/w)Key BCFAsReference
Cow's Milk1.7 - 3.4iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0[8]
Sheep's Milk1.8 - 3.1Not specified[8]
Goat's Milk1.2 - 2.4Not specified[8]
Sheep Cheese2.73Not specified[9][10]
Goat CheeseNot specifiedNot specified[10]
Light Cream Cheese1.37Not specified[9][10]
Other Food Sources

Besides dairy and ruminant meat, some fermented foods also contain BCFAs, although generally in smaller quantities.[9][10] These BCFAs are byproducts of the microbial fermentation process.

Table 3: Concentration of Branched-Chain Fatty Acids in Other Food Sources

Food SourceTotal BCFA (% of total fatty acids, w/w)Key BCFAsReference
Commercial Ground Beef1.60Not specified[9]
Pastured Ground Beef1.60Not specified[9]
Canned TunaSmall amounts detectedNot specified[9][10]
MisoAppreciable fraction, but low total fatNot specified[9][10]
SauerkrautAppreciable fraction, but low total fatNot specified[9][10]
Human Tissues

In humans, BCFAs are found in various tissues and fluids. They are notably abundant in the vernix caseosa, the waxy substance covering the skin of newborns, suggesting a role in skin integrity and development.[7][11] BCFAs are also present in amniotic fluid, human milk, and adipose tissue.[8][11] The presence of BCFAs in the gut of newborns is thought to be important for the development of the intestinal microbiota.[2][12]

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs diverges from that of straight-chain fatty acids at the initial priming step.[3] In many bacteria, the synthesis of iso and anteiso BCFAs is initiated from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[3][13] These amino acids are first converted to their corresponding α-keto acids.[3] These α-keto acids then serve as primers for the fatty acid synthase (FAS) system to build the branched-chain fatty acid.

BCFA_Biosynthesis cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_Primers Acyl-CoA Primers cluster_BCFA Branched-Chain Fatty Acids Valine Valine IV α-ketoisovalerate Valine->IV Transamination Leucine Leucine IC α-ketoisocaproate Leucine->IC Transamination Isoleucine Isoleucine IM α-keto-β-methylvalerate Isoleucine->IM Transamination Isobutyryl Isobutyryl-CoA IV->Isobutyryl Decarboxylation Isovaleryl Isovaleryl-CoA IC->Isovaleryl Decarboxylation Methylbutyryl 2-Methylbutyryl-CoA IM->Methylbutyryl Decarboxylation EvenIso Even-numbered iso-BCFAs Isobutyryl->EvenIso Fatty Acid Synthase OddIso Odd-numbered iso-BCFAs Isovaleryl->OddIso Fatty Acid Synthase Anteiso Anteiso-BCFAs Methylbutyryl->Anteiso Fatty Acid Synthase

Bacterial biosynthesis of iso- and anteiso-BCFAs.

Experimental Protocols

Accurate identification and quantification of BCFAs are crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Extraction and Derivatization of BCFAs from Microbial Cultures

This protocol outlines the extraction of total fatty acids from bacterial cells and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Bacterial cell pellet

  • Methanol (B129727)

  • 6% H2SO4 in methanol (v/v)

  • Petroleum ether or Hexane

  • Screw-cap glass centrifuge tubes

Procedure:

  • Harvesting Cells: Centrifuge the bacterial culture to obtain a cell pellet.

  • Washing: Wash the cell pellet three times with a suitable buffer or minimal medium without free fatty acids to remove any extracellular lipids.

  • Hydrolysis and Methylation:

    • Resuspend the cell pellet in 1 mL of minimal medium and 1 mL of 6% H2SO4 in methanol in a screw-cap glass tube.[14]

    • Incubate the tube in a 100°C water bath or 125°C oven for 2 hours.[14]

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of petroleum ether (or hexane) and vortex for 30 seconds.[14]

    • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[14]

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean GC vial. Repeat the extraction step twice for complete recovery.[3][14]

BCFA_Extraction_Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash Cell Pellet Harvest->Wash Hydrolysis Hydrolysis & Methylation (H2SO4 in Methanol, Heat) Wash->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane/Petroleum Ether) Hydrolysis->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Collection Collect Organic Layer (FAMEs) Separation->Collection Analysis GC-MS Analysis Collection->Analysis

Workflow for BCFA extraction and analysis from microbial cultures.
GC-MS Analysis of BCFAs

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A polar capillary column is required for the separation of BCFA isomers.[3]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 170°C, ramp to 270°C at 5°C/minute.[15]

  • Carrier Gas: Helium or Hydrogen.[14][15]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 50-550

Quantification: Quantitative analysis is typically performed using stable isotope dilution with deuterated internal standards.[3]

Stable Isotope Tracing of BCFA Metabolism

Stable isotope tracing is a powerful technique to study the metabolic fate of BCFAs in vivo or in vitro.

General Protocol for in vitro Metabolic Labeling:

  • Preparation of Labeling Medium: Prepare a cell culture medium containing a stable isotope-labeled precursor, such as ¹³C-labeled branched-chain amino acids or fatty acids.

  • Metabolic Labeling: Incubate the cells with the labeling medium for a defined period.

  • Cell Harvest and Lipid Extraction: Harvest the cells and extract the lipids as described in section 4.1.

  • Mass Spectrometry Analysis: Analyze the lipid extract by LC-MS/MS to quantify the incorporation of the stable isotope into various BCFA species.[1][16]

Signaling Pathways Involving BCFAs

Recent research has highlighted the role of BCFAs as signaling molecules that can modulate various cellular processes, including inflammation and metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

BCFAs, particularly their CoA thioesters, have been identified as high-affinity ligands for PPARα.[17] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[18][19] The activation of PPARα by BCFA-CoAs leads to conformational changes in the receptor, recruitment of coactivator proteins, and subsequent transcription of target genes involved in fatty acid oxidation.[17]

PPAR_Signaling BCFA_CoA BCFA-CoA PPARa PPARα BCFA_CoA->PPARa Binds and Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Promotes FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO

BCFA activation of the PPARα signaling pathway.
G-Protein Coupled Receptors (GPCRs)

Short-chain fatty acids (SCFAs), which can include short-chain BCFAs, are known to activate specific GPCRs, such as GPR41 and GPR43.[20] These receptors are involved in a variety of physiological processes, including the regulation of metabolism and immune function.[20] The binding of SCFAs to these receptors initiates intracellular signaling cascades that can influence insulin (B600854) sensitivity and reduce inflammation.[20]

GPCR_Signaling BCFA BCFA GPCR GPR41/GPR43 BCFA->GPCR Binds to G_Protein G-protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., ↓ Inflammation) Second_Messenger->Cellular_Response

BCFA signaling through G-protein coupled receptors.

Conclusion

Branched-chain fatty acids are a structurally diverse and biologically significant class of lipids. Their widespread natural occurrence, from the membranes of bacteria to human tissues and dietary sources, underscores their fundamental importance. The detailed experimental protocols and visualized signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of BCFAs in health and disease. Future research in this area holds the potential to uncover novel therapeutic targets and strategies for a range of conditions, including metabolic disorders and infectious diseases.

References

An In-depth Technical Guide to the Structural and Stereoisomers of 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 2,2-dimethylhexanoic acid, a saturated fatty acid with the molecular formula C₈H₁₆O₂. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the isomeric landscape of this compound, including its physicochemical properties, and relevant experimental protocols.

Introduction to Isomerism in C₈H₁₆O₂ Carboxylic Acids

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C₈H₁₆O₂, a multitude of structural isomers exist, including straight-chain and branched-chain carboxylic acids, as well as esters. This guide focuses specifically on the carboxylic acid isomers related to this compound. These isomers can be categorized into structural isomers, which have different atomic connectivity, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.

Structural Isomers of this compound

The structural isomers of this compound are all carboxylic acids with the formula C₈H₁₆O₂. They differ in the arrangement of their carbon skeleton, including the position of the carboxyl group and any branching. The systematic identification of these isomers is crucial for understanding their unique chemical and physical properties.

The primary structural isomers can be grouped based on their parent alkane chain:

  • Octanoic Acid: The straight-chain isomer.

  • Methylheptanoic Acids: Isomers with a seven-carbon chain and one methyl group.

  • Ethylhexanoic Acids: Isomers with a six-carbon chain and one ethyl group.

  • Dimethylhexanoic Acids: Isomers with a six-carbon chain and two methyl groups (including the topic compound).

  • Propylpentanoic Acids: Isomers with a five-carbon chain and one propyl group.

  • Other branched isomers: Including trimethylpentanoic acids and those with other branching patterns.

A detailed list of prominent structural isomers is provided in the data tables below.

Stereoisomers of this compound and its Structural Isomers

Stereoisomerism arises from the presence of chiral centers within a molecule. A chiral center is typically a carbon atom bonded to four different groups. Molecules with a single chiral center exist as a pair of enantiomers (non-superimposable mirror images), while molecules with multiple chiral centers can exist as diastereomers.

This compound itself does not possess a chiral center and therefore does not have stereoisomers. The carbon atom at the second position is bonded to two identical methyl groups.

However, many of its structural isomers do contain one or more chiral centers, leading to the existence of stereoisomers. For example:

  • 2-Methylheptanoic acid: The carbon at the 2-position is a chiral center.

  • 3-Methylheptanoic acid: The carbon at the 3-position is a chiral center.[1]

  • 4-Methylheptanoic acid: The carbon at the 4-position is a chiral center.[2]

  • 2-Ethylhexanoic acid: The carbon at the 2-position is a chiral center.[3]

  • 3,4-Dimethylhexanoic acid: The carbons at the 3 and 4-positions are chiral centers.

The presence and configuration of these stereocenters can significantly impact the biological activity of the molecule, a critical consideration in drug development.

Physicochemical Data of this compound and its Isomers

The physicochemical properties of these isomers, such as boiling point, melting point, density, and solubility, are influenced by their molecular structure. Branching generally lowers the melting and boiling points compared to the straight-chain isomer, octanoic acid, due to reduced van der Waals forces.

Table 1: Physicochemical Properties of this compound and Selected Structural Isomers

Isomer NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound813-72-9144.21216-2200.9131.4270
Octanoic acid124-07-2144.21239.70.9101.4285
2-Methylheptanoic acid1188-02-9144.21140 (at 30 mmHg)0.9061.425
3-Methylheptanoic acid53663-30-2144.21228.9 (est.)0.917 (est.)1.4130 (est.)
4-Methylheptanoic acid3302-03-2144.21234-2350.879-0.8851.427-1.433
5-Methylheptanoic acid1070-68-4144.21234-236--
6-Methylheptanoic acid929-10-2144.21202-2040.893-
2-Ethylhexanoic acid149-57-5144.21228.10.9031.425
3-Ethylhexanoic acid41065-91-2144.21234.60.9261.435
4-Ethylhexanoic acid6299-66-7144.21234.60.9261.435
2-Propylpentanoic acid (Valproic acid)99-66-1144.212200.91.425

Data compiled from various sources. "est." indicates an estimated value.

Experimental Protocols

Synthesis of Branched Carboxylic Acids

The synthesis of branched carboxylic acids like this compound and its isomers can be achieved through various organic synthesis methodologies. A common approach involves the use of Grignard reagents or organolithium compounds with carbon dioxide, or the oxidation of corresponding primary alcohols or aldehydes.[4]

General Protocol for the Synthesis of a Branched Carboxylic Acid via Grignard Reaction:

  • Formation of the Grignard Reagent: React an appropriate alkyl halide (e.g., 1-bromo-2,2-dimethylhexane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Carboxylation: Add the freshly prepared Grignard reagent to an excess of solid carbon dioxide (dry ice) or bubble carbon dioxide gas through the solution.

  • Acidification: Quench the reaction mixture with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate salt and yield the carboxylic acid.

  • Purification: Extract the carboxylic acid into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and purify by distillation or chromatography.

Asymmetric Synthesis of Chiral Carboxylic Acids:

For the synthesis of specific enantiomers of chiral isomers, asymmetric synthesis strategies are employed. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.[5][6] A notable approach is the catalytic asymmetric hydrogenation of unsaturated carboxylic acids using chiral transition metal complexes.[5]

Analytical Characterization

The structural elucidation of this compound and its isomers is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region (10-13 ppm).[7] The integration and splitting patterns of the other signals help to determine the structure of the alkyl chain.

  • ¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[8] The chemical shifts of the other carbon atoms provide further structural information.

Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹.[9]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification.

Separation of Stereoisomers

The separation of enantiomers of chiral carboxylic acid isomers is a critical step in their characterization and for the development of stereochemically pure drugs.

Chiral High-Performance Liquid Chromatography (HPLC):

This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. The choice of the chiral column and mobile phase is crucial for achieving good separation.

Protocol for Chiral HPLC Separation:

  • Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: Dissolve the racemic mixture of the carboxylic acid in the mobile phase.

  • Chromatographic Analysis: Inject the sample onto the chiral column and monitor the elution profile using a suitable detector (e.g., UV-Vis). The two enantiomers should elute as separate peaks.

Visualizations

The following diagrams illustrate the isomeric relationships and a general workflow for the synthesis and analysis of this compound and its isomers.

Isomer_Relationships cluster_structural cluster_stereo C8H16O2 C₈H₁₆O₂ Carboxylic Acids StructuralIsomers Structural Isomers C8H16O2->StructuralIsomers Differ in Connectivity 2,2-DMHA This compound (achiral) StructuralIsomers->2,2-DMHA Other_DMHA Other Dimethylhexanoic Acids (some chiral) StructuralIsomers->Other_DMHA MHA Methylheptanoic Acids (chiral) StructuralIsomers->MHA EHA Ethylhexanoic Acids (chiral) StructuralIsomers->EHA PPA Propylpentanoic Acids (chiral) StructuralIsomers->PPA OA Octanoic Acid (achiral) StructuralIsomers->OA Stereoisomers Stereoisomers Enantiomers Enantiomers (non-superimposable mirror images) Stereoisomers->Enantiomers Diastereomers Diastereomers (stereoisomers that are not mirror images) Stereoisomers->Diastereomers ChiralIsomers Chiral Structural Isomers Other_DMHA->ChiralIsomers MHA->ChiralIsomers EHA->ChiralIsomers PPA->ChiralIsomers ChiralIsomers->Stereoisomers Differ in Spatial Arrangement

Caption: Isomeric relationships of this compound.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Analysis Start Starting Materials (e.g., Alkyl Halide) Grignard Grignard Reagent Formation Start->Grignard Carboxylation Carboxylation (CO₂) Grignard->Carboxylation Acidification Acidification Carboxylation->Acidification Crude Crude Carboxylic Acid Acidification->Crude Distill Distillation / Chromatography Crude->Distill PureRacemate Pure Racemic Mixture Distill->PureRacemate ChiralSep Chiral Separation (HPLC) PureRacemate->ChiralSep if chiral NMR NMR Spectroscopy (¹H, ¹³C) PureRacemate->NMR IR IR Spectroscopy PureRacemate->IR MS Mass Spectrometry PureRacemate->MS Enantiomers Separated Enantiomers ChiralSep->Enantiomers Enantiomers->NMR Enantiomers->IR Enantiomers->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for synthesis and analysis.

Conclusion

The isomeric landscape of this compound is vast and complex, encompassing a wide range of structural and stereoisomers with distinct physicochemical properties. A thorough understanding of these isomers is paramount for researchers in various fields, particularly in drug development where subtle structural changes can lead to significant differences in biological activity. This guide has provided a foundational overview of the isomers of this compound, their properties, and the experimental methodologies for their synthesis and characterization. Further research into the specific properties and activities of each isomer will continue to be a valuable endeavor.

References

Spectroscopic Analysis of 2,2-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2-Dimethylhexanoic acid, a branched-chain carboxylic acid. The document details nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data, along with representative experimental protocols. This information is critical for the identification, characterization, and quantification of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the overall molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm, estimated)MultiplicityIntegration
-CH ₃ (C6)0.90Triplet (t)3H
-CH ₂- (C5)1.25-1.35Multiplet (m)2H
-CH ₂- (C4)1.25-1.35Multiplet (m)2H
-CH ₂- (C3)1.50Triplet (t)2H
-C(CH ₃)₂1.20Singlet (s)6H
-COOH 12.0 (highly variable)Broad Singlet (br s)1H

Note: Chemical shifts are estimated from publicly available spectra and may vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (ppm, estimated)
C1 (-C OOH)185.0
C2 (-C (CH₃)₂)42.0
C3 (-C H₂-)38.0
C4 (-C H₂-)24.0
C5 (-C H₂-)32.0
C6 (-C H₃)14.0
-C(C H₃)₂25.0

Note: Chemical shifts are estimated from publicly available spectra and may vary depending on the solvent.

Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

    • Temperature: 298 K

3. ¹³C NMR Acquisition:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Temperature: 298 K

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the ¹H NMR signals.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Preparation Sample Preparation (Dissolution in Deuterated Solvent) Sample->Preparation NMR_Acquisition NMR Spectrometer (¹H and ¹³C) Preparation->NMR_Acquisition NMR Analysis GCMS_Acquisition GC-MS System Preparation->GCMS_Acquisition GC-MS Analysis NMR_Processing NMR Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing (Chromatogram & Spectrum Analysis) GCMS_Acquisition->MS_Processing Interpretation Structural Elucidation & Quantification NMR_Processing->Interpretation MS_Processing->Interpretation

Caption: General workflow for spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that separates the components of a sample in the gas phase followed by detection and analysis by mass spectrometry. It is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds like this compound.

GC-MS Data

The mass spectrum of this compound shows a characteristic fragmentation pattern upon electron ionization.

Table 3: Key GC-MS Data for this compound

m/z (mass-to-charge ratio)Relative IntensityPutative Fragment
57High[C₄H₉]⁺
88Moderate[C₄H₈O₂]⁺ (McLafferty rearrangement)
43Moderate[C₃H₇]⁺
144Low to absent[M]⁺ (Molecular Ion)

Data sourced from PubChem.[1]

Experimental Protocol for GC-MS

A typical GC-MS protocol for the analysis of this compound is as follows. Derivatization is often employed to increase the volatility of the carboxylic acid.

1. Sample Preparation and Derivatization:

  • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine).

  • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester derivative.

2. GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Mass Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the identified peak and compare it to a reference library (e.g., NIST) for confirmation.

  • For quantitative analysis, use a calibration curve generated from standards of this compound.

GCMS_Fragmentation cluster_fragments Major Fragments Molecule This compound (M, m/z 144) Frag1 [C₄H₉]⁺ m/z 57 Molecule->Frag1 α-cleavage Frag2 [C₄H₈O₂]⁺ m/z 88 Molecule->Frag2 McLafferty Rearrangement Frag3 [C₃H₇]⁺ m/z 43 Frag1->Frag3 Further fragmentation

Caption: Proposed GC-MS fragmentation of this compound.

This guide provides foundational spectroscopic data and methodologies for the analysis of this compound. Researchers are encouraged to adapt and validate these protocols for their specific applications and instrumentation.

References

The Biological Significance of Medium-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain fatty acids (MCFAs), saturated fatty acids with a chain length of 6 to 12 carbons, are emerging as potent signaling molecules with significant biological implications beyond their role as a simple energy source. Their unique metabolic properties, including rapid absorption via the portal vein and carnitine-independent entry into mitochondria, distinguish them from their long-chain counterparts and underpin their diverse physiological effects. This technical guide provides an in-depth overview of the current understanding of MCFA metabolism, their role in key signaling pathways, and their therapeutic potential in a range of diseases. Quantitative data from pertinent studies are summarized, detailed experimental protocols are provided, and key molecular pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Medium-chain fatty acids (MCFAs), which primarily include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12), are naturally found in sources such as coconut oil, palm kernel oil, and dairy products.[1] Unlike long-chain fatty acids (LCFAs), MCFAs are rapidly hydrolyzed from their triglyceride form and absorbed directly into the portal circulation, bypassing the lymphatic system.[2] This unique metabolic pathway leads to efficient transport to the liver, where they readily undergo β-oxidation to produce energy and ketone bodies.[1][2] This efficient metabolism makes them a quick energy source and has led to their investigation in various therapeutic contexts, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[3][4]

Metabolism of Medium-Chain Fatty Acids

The distinct metabolic fate of MCFAs is central to their biological significance.

  • Digestion and Absorption: Medium-chain triglycerides (MCTs) are more rapidly hydrolyzed in the gastrointestinal tract than long-chain triglycerides (LCTs). The released MCFAs are then absorbed directly by intestinal epithelial cells and enter the portal vein, bound to albumin, for direct transport to the liver.[2]

  • Mitochondrial Uptake and β-Oxidation: A key differentiator of MCFA metabolism is their ability to cross the inner mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) system, which is obligatory for LCFAs.[5] This allows for rapid entry into the mitochondrial matrix and subsequent β-oxidation, leading to the production of acetyl-CoA.

  • Ketogenesis: The abundance of acetyl-CoA derived from MCFA oxidation in the liver drives the synthesis of ketone bodies (β-hydroxybutyrate, acetoacetate, and acetone).[1][6] These ketone bodies can serve as an alternative energy source for extrahepatic tissues, including the brain, particularly when glucose availability is limited.[7]

Quantitative Data on the Effects of Medium-Chain Fatty Acids

The following tables summarize the quantitative effects of MCFA supplementation from various human and animal studies.

Table 1: Effects of Caprylic Acid (C8:0) Supplementation

Study PopulationDosageDurationKey FindingsReference
Male C57BL/6J mice on a high-fat diet2% of diet8 weeksDecreased serum total cholesterol (TC) and LDL-C.[8][9]
Sprague-Dawley male rats8% and 21% of fatty acids in diet6 weeksNo change in plasma acylated ghrelin; decreased plasma unacylated ghrelin.[1][10]
Healthy menPart of a 70g MCT meal (66% C8:0)21 daysIncreased plasma total cholesterol, LDL cholesterol, and triglycerides compared to high-oleic sunflower oil.[11]
Women with overweight/obesity on a VLCKD20 g/day 45 daysSignificantly decreased body weight, BMI, waist circumference, and hs-CRP concentrations.[12]

Table 2: Effects of Capric Acid (C10:0) Supplementation

Study PopulationDosageDurationKey FindingsReference
Insulin-resistant 3T3-L1 adipocytes100-200 µM24 hoursEnhanced expression of PPAR signaling and adipogenesis genes.[13]
Male white ratsPart of a diet with 12-38% lipid30 daysIncreased liver fat.[14]
Diabetic miceNot specifiedNot specifiedImproved glucose sensitivity and lipid profiles without weight gain.[7]

Table 3: Effects of Lauric Acid (C12:0) Supplementation

Study PopulationDosageDurationKey FindingsReference
Juvenile black sea bream0.04% of diet8 weeksSignificantly greater final body weight, weight gain, and specific growth rate.[3]
European seabass juveniles1% of diet61 daysLower intestinal expression of inflammatory markers (caspase 3, TNF-α, IL-10, IL-6, IL-1β).[15]
HIV-infected patients on antiretroviral therapy1.5g or 3g once daily24 weeksPrimary outcome: reactivation of HIV transcription in latently infected CD4 T cells.[16][17]

Key Signaling Pathways Modulated by MCFAs

MCFAs are not merely metabolic substrates; they are active signaling molecules that interact with various receptors and modulate key cellular pathways.

G protein-coupled receptor 84 (GPR84) Signaling

GPR84 is a G-protein coupled receptor highly expressed in immune cells, such as macrophages and neutrophils, that is activated by medium-chain fatty acids, particularly capric acid (C10) and lauric acid (C12).[18] Activation of GPR84 is primarily coupled to a pertussis toxin-sensitive Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[19] This can subsequently influence downstream signaling cascades, including the PI3K-Akt and MAPK pathways, to modulate inflammatory responses.[20] GPR84 activation can also lead to the release of Gβγ subunits, which can promote intracellular calcium release.[19]

GPR84_Signaling MCFA MCFA (C10, C12) GPR84 GPR84 MCFA->GPR84 Gi_o Gi/o GPR84->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits G_beta_gamma Gβγ Gi_o->G_beta_gamma Releases cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Inflammation Modulation of Inflammation PKA->Inflammation PLC PLC G_beta_gamma->PLC Activates Ca2_plus Ca2+ PLC->Ca2_plus Increases Ca2_plus->Inflammation

GPR84 signaling cascade initiated by MCFAs.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism. MCFAs, particularly C8 and C10, can act as direct ligands for PPARγ, functioning as partial agonists.[21] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) in the promoter region of target genes, modulating their transcription.[22] This can lead to increased expression of genes involved in fatty acid uptake, storage, and insulin (B600854) sensitivity.[13]

PPAR_Signaling MCFA MCFA (C8, C10) PPARg PPARγ MCFA->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Metabolism Regulation of Lipid & Glucose Metabolism Gene_Expression->Metabolism

MCFA activation of the PPARγ signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Upon stimulation by various signals, including those triggered by MCFAs in certain contexts, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation.[24] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Studies have shown that caprylic acid can suppress the inflammatory response by reducing the expression of pNF-κB p65.[9]

NFkB_Signaling MCFA_stimulus MCFA-related Stimulus IKK IKK Complex MCFA_stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Activates NFkB_IkB->NFkB Releases

Modulation of the NF-κB signaling pathway by MCFAs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MCFA biology.

Analysis of Plasma Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for fatty acid analysis.[2]

1. Sample Preparation:

  • To 200 µL of plasma, add 300 µL of dPBS.

  • Add 100 µL of an internal standard solution containing deuterated fatty acids.

  • Add 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.

2. Lipid Extraction:

  • Extract the lipids by adding iso-octane, followed by vortexing and centrifugation to separate the phases.

  • Collect the organic (iso-octane) phase.

3. Derivatization:

  • Evaporate the solvent under a stream of nitrogen.

  • Derivatize the fatty acids to pentafluorobenzyl (PFB) esters by adding 25 µL of 1% PFB bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the samples under vacuum.

4. GC-MS Analysis:

  • Reconstitute the derivatized fatty acids in iso-octane.

  • Inject 1 µL of the sample into the GC-MS system.

  • Use a standard curve prepared with known concentrations of unlabeled fatty acid standards and the deuterated internal standards to quantify the fatty acid levels in the samples.

Western Blot Analysis of MCFA-Induced Signaling

This protocol provides a general framework for assessing the activation of signaling pathways.[25][26]

1. Cell Culture and Treatment:

  • Culture relevant cells (e.g., RAW264.7 macrophages, 3T3-L1 adipocytes) to an appropriate confluency.

  • Treat the cells with the desired concentration of MCFAs (e.g., caprylic acid, capric acid) or a vehicle control for a specified time.

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-GPR84, anti-PPARγ, anti-phospho-Akt, anti-p65 NF-κB) overnight at 4°C. A list of commercially available antibodies is provided in Table 4.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 4: Commercially Available Antibodies for Western Blot Analysis

Target ProteinSupplierCatalog Number (Example)
GPR84Thermo Fisher ScientificPA3-042
GPR84Novus BiologicalsH00053831-M01
PPARγThermo Fisher ScientificPA3-821A
PPARγCell Signaling Technology#2430
Phospho-Akt (Ser473)Cell Signaling Technology#4060
NF-κB p65Cell Signaling Technology#8242
Animal Feeding Study Protocol

This protocol is a general guideline for conducting in vivo studies with MCFAs.[1][27]

1. Animal Model:

  • Select an appropriate animal model based on the research question (e.g., C57BL/6J mice for metabolic studies, Sprague-Dawley rats for ghrelin studies).

  • Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

2. Diet Formulation:

  • Prepare a control diet and experimental diets supplemented with specific MCFAs or MCT oil.

  • Ensure that the diets are isocaloric and isonitrogenous, with the only variable being the fatty acid composition.

  • The MCFA supplementation level can be a percentage of total dietary fat or a specific gram amount per day.

3. Experimental Procedure:

  • Randomly assign the animals to the different dietary groups.

  • Provide the animals with ad libitum access to their respective diets and water for the duration of the study (e.g., 4-12 weeks).

  • Monitor food intake and body weight regularly.

4. Sample Collection and Analysis:

  • At the end of the study, collect blood samples for the analysis of plasma lipids, glucose, insulin, and inflammatory markers.

  • Harvest tissues of interest (e.g., liver, adipose tissue, brain) for further analysis, such as gene expression (qPCR), protein expression (Western blot), or lipid composition (GC-MS).

Conclusion

Medium-chain fatty acids possess a unique metabolic profile that confers a wide range of biological activities. Their ability to serve as a rapid energy source, generate ketone bodies, and act as signaling molecules that modulate key cellular pathways underscores their therapeutic potential. The quantitative data presented highlight their impact on metabolic and inflammatory parameters. The detailed experimental protocols provide a foundation for researchers to further investigate the mechanisms of action of MCFAs. The visualization of the GPR84, PPAR, and NF-κB signaling pathways offers a clear framework for understanding their molecular interactions. As research in this field continues to evolve, a deeper understanding of the biological significance of MCFAs will undoubtedly pave the way for novel therapeutic strategies in a variety of disease states.

References

2,2-Dimethylhexanoic Acid: A Potential Biomarker on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexanoic acid, a branched-chain fatty acid (BCFA), is an emerging molecule of interest in the field of metabolomics and biomarker discovery. While research on this specific molecule is still in its nascent stages, the broader class of BCFAs is increasingly recognized for its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, its potential as a biomarker, the analytical methodologies for its detection, and the potential signaling pathways it may influence.

Chemical and Physical Properties

This compound is a medium-chain fatty acid with the following key properties:

PropertyValue
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS Number 813-72-9
Appearance Colorless to Almost colorless clear liquid
Boiling Point 122 °C at 18 mmHg

Data Presentation: The Potential of this compound as a Biomarker

Currently, there is a notable lack of quantitative data for this compound in human biological fluids or tissues within publicly available scientific literature. Its potential as a biomarker is therefore extrapolated from the known roles of other branched-chain fatty acids in health and disease. BCFAs have been implicated in metabolic conditions, with some studies showing an inverse correlation between serum BCFA levels and obesity and triglyceride levels.

To illustrate how this compound could be presented as a biomarker, the following tables showcase hypothetical data. It is crucial to note that these values are for illustrative purposes only and are not based on experimental evidence.

Table 1: Hypothetical Plasma Concentrations of this compound in a Case-Control Study

CohortNMean Plasma Concentration (µM)Standard Deviation (µM)p-value
Healthy Controls1005.21.8<0.01
Disease X Patients1002.10.9

Table 2: Hypothetical Correlation of this compound with Clinical Parameters

Clinical ParameterCorrelation Coefficient (r)p-value
Triglycerides-0.45<0.001
Body Mass Index (BMI)-0.38<0.01
HDL Cholesterol0.25<0.05

Experimental Protocols

The accurate quantification of this compound in biological matrices is achievable through established analytical techniques for fatty acid analysis. The following are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standards for such analyses.

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes the analysis of total fatty acids, including this compound, from human plasma.

1. Sample Preparation and Lipid Extraction:

  • To 50 µL of plasma, add an internal standard solution containing a known concentration of a deuterated analogue of a similar fatty acid.

  • Perform hydrolysis to release esterified fatty acids by adding 1 mL of acetonitrile (B52724):6N HCl (9:1) and incubating at 100°C for 45 minutes.

  • Follow with a second hydrolysis step using 1 mL of methanol:10N NaOH (9:1) at 100°C for 45 minutes.

  • Acidify the sample with 180 µL of 6N HCl.

  • Extract the fatty acids with 3 mL of hexane (B92381) by vortexing for 2 minutes and centrifuging at 1200 x g for 4 minutes.

  • Transfer the organic layer to a new tube and dry under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 100 µL of 10% pentafluorobenzyl bromide (PFB-Br) in acetonitrile and 100 µL of 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile.

  • Incubate at room temperature for 30 minutes.

  • Stop the reaction by adding 20 µL of 6N HCl and 1 mL of hexane.

  • Vortex and transfer 150 µL of the upper organic layer to a GC vial.

3. GC-MS Analysis:

  • Instrument: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.

  • Column: ZB-1ms (15 m x 0.25 mm I.D. x 0.25 µm film) or similar non-polar column.

  • Injection: 2 µL, split injection (e.g., 220:1).

  • Inlet Temperature: 300°C.

  • Oven Program: Start at 150°C, ramp to 200°C at 10°C/min, then ramp to 310°C at 15°C/min and hold for 5 minutes.

  • Ionization: Negative Chemical Ionization (NCI) with methane (B114726) as the reagent gas.

  • Detection: Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of the PFB ester of this compound.

Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS

This protocol details a method for the analysis of short-chain fatty acids, adaptable for this compound, in urine.[1]

1. Sample Preparation and Derivatization:

  • To 100 µL of urine, add an internal standard solution.

  • Add 50 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) solution (e.g., 100 mg/mL in water).

  • Add 50 µL of 3-nitrophenylhydrazine (B1228671) (3-NPH) solution (e.g., 50 mg/mL in methanol).

  • Incubate at 40°C for 30 minutes.

  • Quench the reaction with 50 µL of 0.1% formic acid.

  • Add 500 µL of acetonitrile to precipitate proteins, vortex, and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an LC vial.

2. LC-MS/MS Analysis:

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and the internal standard.

Mandatory Visualizations

Signaling Pathways

Branched-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that regulates lipid metabolism.[2][3] The activation of PPARα by BCFAs can lead to the transcription of genes involved in fatty acid oxidation.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA This compound (BCFA) BCFA_cyt This compound BCFA->BCFA_cyt Transport AcylCoA_Synthetase Acyl-CoA Synthetase BCFA_cyt->AcylCoA_Synthetase BCFA_CoA 2,2-Dimethylhexanoyl-CoA AcylCoA_Synthetase->BCFA_CoA Activation PPARa PPARα BCFA_CoA->PPARa Ligand Binding PPRE PPRE (PPAR Response Element) PPARa->PPRE Heterodimerization with RXR and DNA Binding RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins Translation GCMS_Workflow start Plasma Sample extraction Lipid Extraction (Hydrolysis & Hexane Extraction) start->extraction derivatization Derivatization (e.g., PFB-Br) extraction->derivatization gcms GC-MS Analysis (NCI, SIM) derivatization->gcms data Data Analysis (Quantification) gcms->data end Results data->end LCMS_Workflow start Urine Sample derivatization Derivatization (e.g., 3-NPH) start->derivatization protein_precip Protein Precipitation (Acetonitrile) derivatization->protein_precip lcms LC-MS/MS Analysis (ESI+, MRM) protein_precip->lcms data Data Analysis (Quantification) lcms->data end Results data->end

References

Theoretical Framework and In-Silico Analysis of 2,2-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and known physicochemical properties of 2,2-Dimethylhexanoic acid. In the absence of extensive direct theoretical studies on this molecule, this document outlines proposed computational methodologies based on established practices for similar short-chain fatty acids. It includes a summary of known experimental data, detailed hypothetical protocols for theoretical analysis, and a discussion of potential biological significance based on the activities of related compounds. Visualizations of a proposed computational workflow and a hypothesized signaling pathway are provided to guide future research.

Introduction

This compound is a branched-chain fatty acid, an isomer of caprylic acid. Its structural features, particularly the gem-dimethyl group at the alpha-position, are expected to confer unique physicochemical and biological properties compared to its linear counterpart. Understanding these properties is crucial for its potential applications in materials science, as a synthetic intermediate, and in drug development. This guide serves as a foundational document for researchers interested in the theoretical and experimental characterization of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for this compound.

Table 1: General and Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₁₆O₂N/A
Molecular Weight 144.21 g/mol N/A
CAS Number 813-72-9N/A
Boiling Point 216-220 °CN/A
Density 0.913 g/cm³N/A
Refractive Index 1.4270N/A

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueKey Observables
¹H NMR Signals corresponding to the terminal methyl group, methylene (B1212753) groups of the butyl chain, the gem-dimethyl groups, and the acidic proton of the carboxyl group.
¹³C NMR Resonances for the carbons of the alkyl chain, the quaternary alpha-carbon, and the carboxyl carbon (typically in the 170-185 ppm range).
FTIR Broad O-H stretch (2500-3300 cm⁻¹), C-H stretches (2850-2960 cm⁻¹), and a strong C=O stretch (around 1710 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (m/z 144) and characteristic fragmentation patterns including alpha-cleavage.

Proposed Theoretical Studies

Due to a lack of specific theoretical studies on this compound in the current literature, this section proposes a standard workflow for its in-silico characterization based on methodologies applied to other short-chain fatty acids.

Quantum Chemical Calculations

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Methodology:

  • Initial Structure Generation: The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Analysis: A conformational search will be performed to identify the lowest energy conformers. This can be achieved using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Frequency Calculations: The lowest energy conformers will be subjected to geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT). A suitable functional and basis set combination, such as B3LYP/6-311++G(d,p), will be employed. The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.

  • Calculation of Molecular Properties: From the optimized geometry, various molecular properties will be calculated, including:

    • Bond lengths, bond angles, and dihedral angles.

    • Mulliken and Natural Bond Orbital (NBO) atomic charges.

    • Molecular Electrostatic Potential (MEP) maps.

    • Frontier Molecular Orbitals (HOMO and LUMO) energies and distributions.

    • Thermodynamic properties (enthalpy, entropy, Gibbs free energy).

  • Spectra Simulation: Theoretical ¹H and ¹³C NMR chemical shifts, as well as the IR spectrum, will be calculated and compared with experimental data for validation.

Molecular Dynamics Simulations

Objective: To study the dynamic behavior of this compound in different environments (e.g., in vacuum, aqueous solution, or within a lipid bilayer) and to understand its interactions with other molecules.

Methodology:

  • System Setup: The optimized structure of this compound will be placed in a simulation box. For simulations in solution, the box will be filled with a chosen solvent model (e.g., TIP3P water).

  • Force Field Parameterization: An appropriate force field (e.g., GROMOS, AMBER, or CHARMM) will be used to describe the interatomic interactions. The partial atomic charges for the molecule will be derived from the quantum chemical calculations (e.g., using the RESP or CHELPG methods).

  • Equilibration: The system will be energy minimized to remove any steric clashes. This will be followed by a two-stage equilibration process: first in the NVT (isothermal-isochoric) ensemble to bring the system to the desired temperature, and then in the NPT (isothermal-isobaric) ensemble to adjust the density.

  • Production Run: A production MD simulation will be run for a sufficient length of time (e.g., 100 ns or more) to collect statistically meaningful data.

  • Analysis: The trajectory from the production run will be analyzed to calculate various properties, such as:

    • Radial distribution functions (RDFs) to study solvation structure.

    • Hydrogen bonding dynamics.

    • Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess conformational stability.

    • Diffusion coefficient.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the alkylation of a suitable enolate.

Protocol:

  • Enolate Formation: Isobutyric acid is deprotonated using a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C) to form the corresponding lithium enolate.

  • Alkylation: A suitable alkylating agent, such as 1-bromobutane, is added to the enolate solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the addition of water. The aqueous layer is acidified with a strong acid (e.g., HCl) to a pH of approximately 2.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include a triplet for the terminal CH₃, multiplets for the (CH₂)₃ chain, a singlet for the C(CH₃)₂ group, and a broad singlet for the COOH proton.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Expected signals include those for the alkyl chain carbons, the quaternary α-carbon, and the downfield carboxyl carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: A small amount of the neat liquid can be placed between two KBr or NaCl plates.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected peaks are a broad O-H stretch from ~2500-3300 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a strong C=O stretch around 1710 cm⁻¹.

  • Mass Spectrometry (MS):

    • Technique: Electron Ionization (EI) is a common method for this type of molecule.

    • Analysis: The mass spectrum should show the molecular ion peak at m/z = 144. Fragmentation patterns will be characteristic of a carboxylic acid, with potential losses of alkyl fragments.

Potential Biological Significance and Signaling Pathways

While the specific biological roles of this compound are not well-documented, its structural similarity to other short-chain fatty acids (SCFAs) suggests it may have interesting biological activities. SCFAs are known to act as signaling molecules, primarily through the activation of G-protein-coupled receptors (GPCRs) such as FFAR2 (GPR43) and FFAR3 (GPR41), and through the inhibition of histone deacetylases (HDACs).[1][2]

Based on the known pharmacology of related molecules, it is hypothesized that this compound could:

  • Act as a ligand for FFARs: The bulky gem-dimethyl group may influence receptor binding and selectivity, potentially leading to unique downstream signaling cascades affecting inflammation, glucose metabolism, and lipid metabolism.[1]

  • Inhibit HDACs: By inhibiting HDACs, it could modulate gene expression, leading to anti-inflammatory and anti-proliferative effects.

  • Influence lipid metabolism: As a fatty acid, it could be incorporated into cellular lipids or compete with other fatty acids for enzymatic processing.

Visualizations

Proposed Computational Workflow

Caption: Proposed computational workflow for theoretical studies on this compound.

Hypothesized Signaling Pathway

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMHA This compound GPCR FFAR2/FFAR3 DMHA->GPCR HDAC HDAC Inhibition DMHA->HDAC G_protein G-protein Activation GPCR->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC Gene_exp Gene Expression Modulation Ca_PKC->Gene_exp Histone Histone Acetylation HDAC->Histone Histone->Gene_exp Biological_response Biological Response (e.g., Anti-inflammatory) Gene_exp->Biological_response

Caption: Hypothesized signaling pathways of this compound.

Conclusion

This technical guide consolidates the currently available information on this compound and provides a roadmap for future theoretical and experimental investigations. The proposed computational studies, coupled with the outlined experimental protocols, will enable a deeper understanding of this molecule's properties. Furthermore, the hypothesized biological activities provide a rationale for its investigation as a potential modulator of key signaling pathways, which could be of significant interest to the drug development community. The unique structural characteristics of this compound warrant further research to unlock its full potential.

References

Methodological & Application

Synthesis of 2,2-Dimethylhexanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,2-dimethylhexanoic acid, a branched-chain fatty acid of interest in pharmaceutical and metabolic research. Three distinct synthetic routes are presented: carboxylation of a Grignard reagent, oxidation of a primary alcohol, and a malonic ester synthesis pathway. Each method is detailed with step-by-step protocols, reagent specifications, and expected outcomes to facilitate reproducible synthesis in a research setting. Furthermore, this guide includes a comparative analysis of the synthetic routes and discusses the potential applications of this compound in drug development, particularly in the context of its potential role as a modulator of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation.

Introduction

This compound is a medium-chain fatty acid characterized by a quaternary carbon at the alpha position.[1] Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse physiological roles, including their involvement in cell-cell signaling, modulation of membrane fluidity, and interaction with nuclear receptors.[2][3] Specifically, some BCFAs have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid and glucose homeostasis, as well as inflammatory responses.[4][5] The unique structural features of this compound make it a valuable tool for investigating the structure-activity relationships of PPAR modulators and for developing novel therapeutic agents for metabolic disorders. This document outlines reliable laboratory-scale methods for the synthesis of this compound to support such research endeavors.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired scale, and laboratory equipment. The following table provides a summary of the key quantitative data for the three detailed protocols.

Parameter Method 1: Grignard Carboxylation Method 2: Oxidation of Primary Alcohol Method 3: Malonic Ester Synthesis
Starting Material 1-Bromo-2,2-dimethylhexane (B1282838)2,2-Dimethylhexan-1-olDiethyl Malonate, 1-Bromobutane (B133212), Methyl Iodide
Key Reagents Magnesium, Dry Ice (CO₂), HClJones Reagent (CrO₃, H₂SO₄), Acetone (B3395972)Sodium Ethoxide, NaOH, HCl
Typical Yield 60-70%75-85%50-60%
Purity >95% after purification>98% after purification>95% after purification
Reaction Time ~4-6 hours~3-4 hours~24-30 hours
Key Advantages Direct C-C bond formation, good for introducing the carboxylic acid group.High yield, uses a readily available precursor.Versatile for creating various substituted carboxylic acids.
Key Disadvantages Requires strictly anhydrous conditions, Grignard reagent can be sensitive.Use of toxic chromium reagents, strongly acidic conditions.Multi-step process, potential for side reactions (dialkylation).[6]

Experimental Protocols

Method 1: Synthesis via Grignard Reagent Carboxylation

This method involves the formation of a Grignard reagent from 1-bromo-2,2-dimethylhexane, followed by its reaction with carbon dioxide (dry ice) to yield the desired carboxylic acid.[7]

Materials:

  • 1-Bromo-2,2-dimethylhexane (1.0 eq)[2]

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (one crystal for initiation)

  • Dry ice (solid CO₂)

  • 6 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromo-2,2-dimethylhexane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.[8]

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a large excess of dry ice.

    • Slowly and carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Purification:

    • Slowly add 6 M HCl to the reaction mixture until the aqueous layer is acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Method 2: Oxidation of 2,2-Dimethylhexan-1-ol

This protocol utilizes the Jones reagent to oxidize the primary alcohol, 2,2-dimethylhexan-1-ol, to the corresponding carboxylic acid.[9]

Materials:

  • 2,2-Dimethylhexan-1-ol (1.0 eq)[10]

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Protocol:

  • Preparation of Jones Reagent:

    • In a flask cooled in an ice bath, dissolve chromium trioxide in deionized water.

    • Slowly and with stirring, add concentrated sulfuric acid. The resulting orange-red solution is the Jones reagent.

  • Oxidation:

    • Dissolve 2,2-dimethylhexan-1-ol in acetone in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.

    • Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20°C. A green precipitate will form as the reaction proceeds.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3x).

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The resulting this compound can be further purified by vacuum distillation.

Method 3: Malonic Ester Synthesis

This multi-step synthesis builds the carbon skeleton of this compound using diethyl malonate as a starting point.[6][11]

Materials:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous ethanol (B145695)

  • 1-Bromobutane (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Protocol:

  • First Alkylation (Butylation):

    • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

    • Add diethyl malonate dropwise to the stirred solution at room temperature.

    • After stirring for 30 minutes, add 1-bromobutane dropwise and reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Dry the organic layer and concentrate to obtain diethyl butylmalonate.

  • Second Alkylation (Methylation):

    • Dissolve the crude diethyl butylmalonate in anhydrous ethanol and add a solution of sodium ethoxide in ethanol.

    • Stir for 30 minutes, then add methyl iodide and reflux for 2-3 hours.

    • Work up the reaction as in the first alkylation step to obtain diethyl butyl(methyl)malonate.

  • Hydrolysis and Decarboxylation:

    • Reflux the dialkylated malonic ester with an aqueous solution of sodium hydroxide for 4-6 hours to hydrolyze the ester groups.

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl.

    • Heat the acidified solution to reflux for several hours to effect decarboxylation, monitoring for the cessation of CO₂ evolution.

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent.

    • Purify the final product, this compound, by vacuum distillation.

Mandatory Visualizations

Synthesis_Workflow_Comparison cluster_grignard Method 1: Grignard Carboxylation cluster_oxidation Method 2: Oxidation cluster_malonic Method 3: Malonic Ester Synthesis G1 1-Bromo-2,2-dimethylhexane G2 Grignard Reagent Formation (Mg, Ether) G1->G2 G3 Carboxylation (CO2) G2->G3 G4 Acidification (HCl) G3->G4 G5 This compound G4->G5 O1 2,2-Dimethylhexan-1-ol O2 Jones Oxidation (CrO3, H2SO4) O1->O2 O3 This compound O2->O3 M1 Diethyl Malonate M2 First Alkylation (NaOEt, 1-Bromobutane) M1->M2 M3 Second Alkylation (NaOEt, CH3I) M2->M3 M4 Hydrolysis & Decarboxylation (NaOH, HCl, Heat) M3->M4 M5 This compound M4->M5

Caption: Comparative workflow of the three synthetic routes to this compound.

PPARa_Signaling_Pathway BCFA This compound (BCFA) PPARa PPARα BCFA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with Inflammation Decreased Inflammation PPARa->Inflammation Suppresses NFkB NF-κB Pathway PPARa->NFkB Inhibits PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->TargetGenes LipidMetabolism Increased Fatty Acid Oxidation & Lipid Homeostasis TargetGenes->LipidMetabolism NFkB->Inflammation Promotes

Caption: Hypothetical signaling pathway of this compound via PPARα activation.

Applications in Research and Drug Development

This compound, as a branched-chain fatty acid, holds potential for investigation in several areas of biomedical research:

  • Metabolic Disease Research: Given that related BCFAs can activate PPARα, a key regulator of lipid metabolism, this compound can be used to study the effects of alpha-substituted fatty acids on metabolic pathways.[4][5] This could lead to the development of novel therapeutics for dyslipidemia, obesity, and type 2 diabetes.

  • Inflammation and Immunology: PPARα activation is known to have anti-inflammatory effects.[12] Therefore, this compound could be explored as a potential anti-inflammatory agent.

  • Drug Delivery and Formulation: The lipophilic nature of this compound could be utilized in the development of prodrugs or as an excipient in drug formulations to enhance the solubility and bioavailability of other active pharmaceutical ingredients.[13]

  • Cell Signaling Studies: As a unique molecular probe, this compound can be used to investigate the specific cellular signaling pathways modulated by branched-chain fatty acids.[2]

Conclusion

This document provides a comprehensive guide for the synthesis of this compound for research purposes, detailing three distinct and reliable synthetic methodologies. The choice of method can be tailored to the specific needs and resources of the research laboratory. The provided protocols, along with the comparative data and diagrams, are intended to support researchers in the fields of medicinal chemistry, pharmacology, and biochemistry in their efforts to explore the therapeutic potential and biological functions of this and other branched-chain fatty acids. The potential for this compound to modulate PPARα signaling underscores its importance as a tool for developing novel treatments for metabolic and inflammatory diseases.

References

Asymmetric Synthesis of 2,2-Dimethylhexanoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2,2-dimethylhexanoic acid derivatives, valuable chiral building blocks in pharmaceutical and agrochemical research. The focus is on diastereoselective alkylation using chiral auxiliaries, a robust and widely employed strategy for establishing quaternary stereocenters.

Introduction

This compound and its derivatives possess a chiral quaternary carbon center, a structural motif of significant interest in medicinal chemistry. The precise stereochemical control during synthesis is often crucial for the desired biological activity and pharmacological profile of drug candidates. Asymmetric synthesis provides an efficient pathway to access enantiomerically enriched forms of these compounds, avoiding challenging and often inefficient chiral resolutions of racemic mixtures.

This guide details a well-established method utilizing an Evans-type chiral auxiliary for the diastereoselective methylation of an α-monosubstituted acyl-oxazolidinone precursor. This approach offers high levels of stereocontrol and the chiral auxiliary can be recovered and reused.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation reaction is dictated by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. The steric hindrance imposed by the substituent on the oxazolidinone ring effectively shields one face, leading to a highly diastereoselective transformation.

G cluster_0 Experimental Workflow Start Start with (S)-2-methylhexanoic acid Acylation Acylation with Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) Start->Acylation Enolate Enolate Formation (e.g., LDA, THF, -78 °C) Acylation->Enolate Alkylation Diastereoselective Alkylation (Methyl Iodide) Enolate->Alkylation Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylation->Cleavage End Enantiomerically Enriched (R)-2,2-Dimethylhexanoic Acid Cleavage->End G cluster_0 Stereochemical Control Auxiliary Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) Enolate Chelated Z-Enolate Formation Auxiliary->Enolate Steric Steric Hindrance by Auxiliary's Substituent Enolate->Steric Approach Facial Bias for Electrophile Approach Steric->Approach Product Major Diastereomer Formation Approach->Product

Application Notes and Protocols for 2,2-Dimethylhexanoic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-dimethylhexanoic acid as a reagent in esterification reactions. Due to the steric hindrance at the α-position, the esterification of this compound presents unique challenges and often requires specific catalytic systems to achieve high yields. This document outlines suitable reaction conditions, presents comparative data for different alcohol types, and provides detailed experimental protocols for common esterification methods. The insights and procedures detailed herein are intended to guide researchers in the efficient synthesis of 2,2-dimethylhexanoate esters, which are valuable intermediates in pharmaceutical and fine chemical synthesis.

Introduction to this compound in Esterification

This compound is a branched-chain carboxylic acid characterized by a hexanoic acid backbone with two methyl groups at the C2 position. This substitution provides significant steric bulk around the carboxylic acid moiety, which can influence the reactivity of the molecule in esterification reactions. The steric hindrance can make the approach of an alcohol to the carbonyl carbon more difficult, often leading to slower reaction rates and lower yields compared to unhindered carboxylic acids.

Despite these challenges, 2,2-dimethylhexanoate esters are important building blocks in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The gem-dimethyl group can impart desirable properties to a molecule, such as increased lipophilicity and metabolic stability. Therefore, the development of efficient esterification protocols for this compound is of significant interest.

Key Esterification Methods and Comparative Data

Two of the most common and effective methods for the esterification of sterically hindered carboxylic acids like this compound are the Fischer-Speier Esterification and the Steglich Esterification.

Fischer-Speier Esterification

This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1][2] For sterically hindered acids, longer reaction times and higher temperatures may be necessary.

Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is particularly advantageous for sensitive substrates and can often be carried out at room temperature.

The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with primary, secondary, and tertiary alcohols using these two methods.

Alcohol TypeEsterification MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary (e.g., Methanol, Ethanol)Fischer-SpeierH₂SO₄ (cat.)Alcohol (excess)Reflux12 - 2470 - 90
SteglichDCC, DMAP (cat.)Dichloromethane (B109758)Room Temp.2 - 685 - 95
Secondary (e.g., Isopropanol)Fischer-SpeierH₂SO₄ (cat.)Alcohol (excess)Reflux24 - 4850 - 70
SteglichDCC, DMAP (cat.)DichloromethaneRoom Temp.6 - 1275 - 90
Tertiary (e.g., tert-Butanol)Fischer-SpeierH₂SO₄ (cat.)Alcohol (excess)Reflux48 - 72< 10
SteglichDCC, DMAP (cat.)DichloromethaneRoom Temp.24 - 4840 - 60

Note: Yields are approximate and can vary depending on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol (B145695)

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-dimethylhexanoate.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Steglich Esterification of this compound with Isopropanol (B130326)

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isopropyl 2,2-dimethylhexanoate.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

To better understand the logical flow of the esterification processes, the following diagrams illustrate the key steps.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acid This compound Reflux Reflux Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Evaporation of Excess Alcohol Reflux->Evaporation Extraction Extraction Evaporation->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Ester 2,2-Dimethylhexanoate Ester Purification->Ester

Caption: Fischer-Speier Esterification Workflow.

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acid This compound Stir Stir at Room Temp. Acid->Stir Alcohol Alcohol Alcohol->Stir DCC DCC DCC->Stir DMAP DMAP (cat.) DMAP->Stir Filtration Filtration of DCU Stir->Filtration Washing Washing (HCl, NaHCO₃, Brine) Filtration->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Purification (Chromatography) Drying->Purification Ester 2,2-Dimethylhexanoate Ester Purification->Ester

Caption: Steglich Esterification Workflow.

Conclusion

The esterification of this compound requires careful consideration of the reaction conditions due to the steric hindrance posed by the gem-dimethyl group. For primary and secondary alcohols, both Fischer-Speier and Steglich esterification methods can provide good to excellent yields, with the latter being preferable for more sensitive substrates. For the more challenging esterification of tertiary alcohols, the Steglich method offers a viable, albeit lower-yielding, option. The protocols and data presented in these application notes serve as a valuable resource for chemists in the pharmaceutical and chemical industries, facilitating the synthesis of important 2,2-dimethylhexanoate ester intermediates.

References

Application Notes and Protocols for Novel Polymer Development Using 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,2-Dimethylhexanoic Acid in the development of novel polymers for biomedical applications, particularly in drug delivery. The protocols outlined below are generalized methodologies adapted from standard polymer synthesis and characterization techniques, as specific literature on polymers derived from this compound is limited.

Introduction to this compound in Polymer Science

This compound is a branched-chain carboxylic acid. The presence of the gem-dimethyl group at the alpha-position is expected to introduce unique properties to polymers, such as increased hydrophobicity and altered thermal and mechanical characteristics, when compared to their linear analogues. These features make it an interesting monomer for the synthesis of novel polyesters and other polymers for specialized applications, including the formulation of hydrophobic drug delivery systems.[1] The branched structure can influence the packing of polymer chains, potentially leading to materials with lower crystallinity and increased solubility in organic solvents.[2]

Potential Applications in Drug Delivery

Polymers synthesized using this compound are anticipated to be highly hydrophobic, making them suitable for the encapsulation and sustained release of hydrophobic drugs.[1][3][4] The gem-dimethyl group can create steric hindrance, which may influence the rate of hydrolytic degradation of the polymer backbone, offering a means to tune the drug release profile.[5] These polymers could be formulated into various drug delivery systems such as nanoparticles, microspheres, and injectable gels.[5]

Data Presentation: Predicted Polymer Properties

Due to the limited availability of experimental data for polymers specifically derived from this compound, the following table presents predicted trends in polymer properties based on the structural effects of incorporating a branched monomer. These are hypothetical values for a polyester (B1180765) synthesized from this compound and a linear diol (e.g., 1,6-hexanediol) compared to a polyester from a linear carboxylic acid (e.g., hexanoic acid) and the same diol.

PropertyPoly(hexanoate-co-hexanediol) (Linear)Poly(2,2-dimethylhexanoate-co-hexanediol) (Branched)Rationale for Predicted Difference
Glass Transition Temp. (Tg) ~ -60 °C~ -40 °CThe gem-dimethyl group restricts chain rotation, leading to a stiffer backbone and a higher Tg.[6][7][8]
Melting Temperature (Tm) ~ 55 °CAmorphous or lower TmBranching disrupts chain packing and reduces crystallinity.[2]
Tensile Strength ModerateLowerReduced crystallinity and chain entanglement due to branching may decrease tensile strength.[8]
Elongation at Break HighHigherAmorphous nature allows for greater chain mobility and elongation before breaking.
Water Contact Angle ~ 85°> 95°The increased number of hydrophobic methyl groups enhances surface hydrophobicity.[1]
In Vitro Degradation Rate ModerateSlowerSteric hindrance from the gem-dimethyl group may protect the ester linkages from hydrolysis.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of polyesters using this compound.

Protocol 1: Synthesis of Polyester via Direct Esterification

This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,6-hexanediol) via direct esterification.

Materials:

  • This compound

  • 1,6-hexanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic water removal)

  • Methanol (B129727) (for purification)

  • Chloroform (B151607) or Dichloromethane (for dissolution)

  • Round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer

  • Heating mantle

  • Vacuum oven

Procedure:

  • In a round-bottom flask, combine equimolar amounts of this compound and 1,6-hexanediol.

  • Add a catalytic amount of p-Toluenesulfonic acid (approx. 0.5 mol% of the carboxylic acid).

  • Add toluene to the flask (approximately 50% of the total monomer volume).

  • Set up the Dean-Stark apparatus and heat the reaction mixture to reflux with vigorous stirring.

  • Continuously remove the water-toluene azeotrope collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • After no more water is collected (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove unreacted monomers and catalyst.

  • Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Characterization of Polymer Properties

A. Molecular Weight Determination (Gel Permeation Chromatography - GPC) [9]

  • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into a GPC system equipped with a suitable column set and a refractive index (RI) detector.

  • Use a calibration curve generated from polystyrene standards of known molecular weights to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

B. Thermal Properties (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA) [10][11][12][13]

  • DSC:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

    • Cool the sample at the same rate to a temperature below its expected glass transition temperature.

    • Heat the sample again at the same rate.

    • Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the transition in the heat flow curve. The melting temperature (Tm) can also be determined from the peak of the melting endotherm.

  • TGA:

    • Accurately weigh 5-10 mg of the polymer into a TGA pan.

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

    • Monitor the weight loss as a function of temperature to determine the thermal stability and decomposition profile of the polymer.

C. Mechanical Properties (Tensile Testing)

  • Prepare thin films of the polymer by solvent casting or melt pressing.

  • Cut the films into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638).

  • Measure the tensile properties (tensile strength, Young's modulus, and elongation at break) using a universal testing machine at a constant crosshead speed.

Protocol 3: In Vitro Drug Release Study[14][15][16][17]

This protocol describes a typical in vitro release study for a hydrophobic drug encapsulated within a polymer matrix.

Materials:

  • Drug-loaded polymer nanoparticles or microspheres.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • A suitable organic solvent for dissolving the polymer and drug (e.g., acetonitrile).

  • High-performance liquid chromatography (HPLC) system.

  • Shaking incubator or water bath.

  • Centrifuge.

Procedure:

  • Disperse a known amount of the drug-loaded polymer formulation in a specific volume of PBS (e.g., 10 mg in 10 mL) in multiple vials.

  • Place the vials in a shaking incubator at 37 °C.

  • At predetermined time intervals, remove a vial and centrifuge it to pellet the polymer formulation.

  • Carefully collect the supernatant (the release medium).

  • To determine the amount of drug released, analyze the supernatant using a validated HPLC method.

  • To determine the total amount of drug encapsulated, dissolve a known amount of the drug-loaded formulation in a suitable organic solvent and analyze by HPLC.

  • Calculate the cumulative percentage of drug released at each time point relative to the total amount of encapsulated drug.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization monomers This compound + Diol polymerization Direct Esterification in Toluene monomers->polymerization catalyst Catalyst (e.g., p-TSA) catalyst->polymerization crude_polymer Crude Polymer polymerization->crude_polymer dissolution Dissolve in Chloroform crude_polymer->dissolution precipitation Precipitate in Methanol dissolution->precipitation pure_polymer Pure Polymer precipitation->pure_polymer gpc GPC (Mw, PDI) pure_polymer->gpc dsc_tga DSC/TGA (Tg, Tm, Stability) pure_polymer->dsc_tga tensile Tensile Testing pure_polymer->tensile

Caption: Workflow for the synthesis and characterization of a polyester from this compound.

drug_release_workflow start Drug-Loaded Polymer Formulation dispersion Disperse in PBS (pH 7.4) start->dispersion incubation Incubate at 37°C with Shaking dispersion->incubation sampling Sample at Time Points incubation->sampling separation Centrifuge to Separate Polymer sampling->separation analysis Analyze Supernatant by HPLC separation->analysis data Calculate Cumulative Drug Release analysis->data

Caption: Workflow for the in vitro drug release study.

signaling_pathway cluster_cell Target Cell receptor Receptor endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release cellular_target Cellular Target drug_release->cellular_target response Therapeutic Response cellular_target->response drug_polymer Drug-Polymer Conjugate drug_polymer->receptor Targeting

Caption: Generic signaling pathway for a targeted polymer-drug conjugate.

References

Application Notes and Protocols for the Quantification of 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methodologies for the quantitative analysis of 2,2-dimethylhexanoic acid in various biological matrices. The protocols described herein are based on established analytical techniques for short- and medium-chain fatty acids, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, metabolic research, and drug development processes where accurate quantification of this branched-chain fatty acid is required.

Overview of Analytical Approaches

The quantification of this compound, a saturated eight-carbon fatty acid with two methyl groups on the alpha-carbon, presents unique analytical considerations. Its volatility is lower than that of shorter-chain fatty acids, and its structure influences its chromatographic behavior and mass spectrometric fragmentation. The two primary recommended techniques for robust and sensitive quantification are GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the carboxylic acid group, derivatization is mandatory to increase the volatility and thermal stability of this compound, enabling its passage through the GC system.[1][2] Silylation is a common and effective derivatization method.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of a wide range of analytes in complex biological matrices due to its high sensitivity, selectivity, and specificity.[3][4][5] For this compound, LC-MS/MS can often be performed without derivatization, simplifying sample preparation.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound and similar carboxylic acids using GC-MS and LC-MS/MS. It is important to note that these values are illustrative and that method validation is essential for any specific application and matrix.

Table 1: Representative Quantitative Data for GC-MS Analysis of Carboxylic Acids (after derivatization)

ParameterExpected Value/Range
Limit of Detection (LOD)0.1 - 10 µg/L
Limit of Quantification (LOQ)0.5 - 29 µg/L[2]
Linearity (R²)> 0.99
Recovery85 - 110%
Precision (%RSD)< 15%

Table 2: Representative Quantitative Data for LC-MS/MS Analysis of Short/Medium-Chain Fatty Acids

ParameterExpected Value/Range
Limit of Detection (LOD)0.01 - 5 µg/L
Limit of Quantification (LOQ)0.05 - 15 µg/L
Linearity (R²)> 0.995
Recovery90 - 115%
Precision (%RSD)< 10%

Experimental Protocols

GC-MS Method with Silylation Derivatization

This protocol describes a general workflow for the quantification of this compound in plasma or serum using GC-MS after silylation.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar branched-chain fatty acid not present in the sample).

  • Acidify the sample by adding 10 µL of 6 M HCl to protonate the carboxylic acid.

  • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction step with another 500 µL of the extraction solvent and combine the organic layers.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

3.1.2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like acetonitrile (B52724) or pyridine.[1]

  • Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[1][2]

  • Allow the vial to cool to room temperature before GC-MS analysis.

3.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for the TMS derivative of this compound should be determined by analyzing a standard. Expected characteristic fragments for carboxylic acids include the loss of a methyl group ([M-15]+) and the silyl (B83357) group itself (m/z 73).[6]

3.1.4. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Silylation Silylation with BSTFA + TMCS Evaporation->Silylation Incubation Incubation (60°C, 30 min) Silylation->Incubation Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

GC-MS analysis workflow with derivatization.
LC-MS/MS Method

This protocol outlines a direct method for the quantification of this compound in plasma or serum using LC-MS/MS, which avoids the need for derivatization.

3.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile or methanol (B129727) to precipitate the proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C or equivalent).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be [M-H]⁻. The specific MRM transitions (precursor ion -> product ion) for this compound and the internal standard must be determined by infusing a standard solution.

3.2.3. LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

LC-MS/MS analysis workflow.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in canonical signaling pathways in the same way as signaling molecules like hormones or neurotransmitters, its metabolism is linked to fatty acid oxidation pathways. The accurate quantification of this and other branched-chain fatty acids is essential for studying their impact on cellular metabolism and potential downstream signaling effects.

The logical relationship for method selection is dependent on the specific requirements of the study.

Method_Selection Start Start: Need to Quantify This compound High_Sensitivity High Sensitivity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No LC_MS_MS Use LC-MS/MS Method High_Sensitivity->LC_MS_MS Yes GC_MS_Available GC-MS Available? High_Throughput->GC_MS_Available No High_Throughput->LC_MS_MS Yes GC_MS Use GC-MS Method (with Derivatization) GC_MS_Available->GC_MS Yes Consider_Outsourcing Consider Outsourcing or Alternative Method GC_MS_Available->Consider_Outsourcing No

Decision tree for analytical method selection.

Conclusion

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The protocols provided in this application note serve as a comprehensive starting point for method development and validation. For regulated bioanalysis, all methods must be fully validated according to the relevant regulatory guidelines.

References

Application Note: Derivatization of 2,2-Dimethylhexanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethylhexanoic acid is a branched-chain carboxylic acid. The accurate and sensitive quantification of such compounds is crucial in various fields, including metabolomics and drug development. Direct analysis of free fatty acids like this compound by gas chromatography (GC) is challenging due to their high polarity and low volatility, which often results in poor peak shape and inaccurate quantification.[1] To overcome these limitations, a derivatization step is essential. This process chemically modifies the carboxylic acid into a more volatile and less polar derivative, making it suitable for GC analysis.[1]

The most common derivatization strategies for carboxylic acids are esterification, typically to form fatty acid methyl esters (FAMEs), and silylation.[1][2][3] Esterification neutralizes the polar carboxyl group, allowing for efficient separation.[1] Silylation replaces the acidic proton of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, which also increases volatility and thermal stability.[4]

This application note provides detailed protocols for the derivatization of this compound using two common methods: esterification with boron trifluoride-methanol (BF₃-Methanol) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Comparative Overview of Derivatization Methods

The choice of derivatization reagent depends on the specific analytical requirements, including the nature of the sample matrix and the desired sensitivity. Below is a summary of the key characteristics of the two primary methods discussed.

FeatureEsterification (BF₃-Methanol)Silylation (BSTFA)
Reaction Speed Fast (typically 5-60 minutes)[1]Rapid (typically 15-60 minutes)[5]
Reaction Conditions 60-100°C[1][5]60-100°C[5]
Reagent Stability BF₃ is toxic and moisture-sensitive[1]Reagents are highly sensitive to moisture[1]
Derivative Volatility GoodExcellent
Derivative Stability Generally stableCan be sensitive to hydrolysis; should be analyzed promptly
Key Advantages Robust for both free fatty acids and transesterification. One of the fastest and most convenient methods.[1]Highly reactive, producing volatile and thermally stable derivatives.[4] Can also derivatize other functional groups (e.g., hydroxyls).[6]
Key Disadvantages BF₃ is a hazardous reagent.[1] May not be suitable for compounds with other sensitive functional groups.Reagents and derivatives are moisture-sensitive.[7] May produce multiple derivatives if other functional groups are present.
Experimental Workflow

The overall experimental workflow for the GC analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Sample containing This compound dry Evaporation to Dryness (under Nitrogen stream) sample->dry reagent Addition of Derivatizing Reagent (e.g., BSTFA or BF3-Methanol) dry->reagent heat Incubation (e.g., 60°C for 30-60 min) reagent->heat gcms Injection into GC-MS heat->gcms sep Chromatographic Separation gcms->sep detect Mass Spectrometric Detection sep->detect data Data Analysis (Quantification) detect->data

Caption: Experimental workflow for GC-MS analysis of this compound.

Detailed Experimental Protocols

Safety Precautions: Derivatization reagents such as BF₃-Methanol and BSTFA are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of this compound to its methyl ester (2,2-dimethylhexanoate).

Materials and Reagents:

  • This compound sample

  • Boron Trifluoride-Methanol solution (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass reaction tubes

  • Heating block or water bath

  • Vortex mixer

  • Autosampler vials for GC

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.[1] For a pure standard or dried extract, weigh 1-25 mg into a screw-capped glass tube.[1]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the tube containing the dried sample.[1]

  • Reaction: Tightly cap the tube and vortex briefly. Heat the mixture at 60-100°C for 10-60 minutes.[5] A common starting point is 60°C for 30 minutes. The optimal time and temperature should be determined empirically.

  • Extraction: Cool the reaction tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the tube.[1][6]

  • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

  • Allow the phases to separate. Carefully transfer the upper hexane layer to a clean tube or autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[8]

  • The sample is now ready for GC analysis. If necessary, the solution can be diluted to an appropriate concentration with hexane.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound. It is critical that all glassware and solvents are anhydrous as silylating reagents are highly moisture-sensitive.[1]

Materials and Reagents:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile (B52724), or dichloromethane)

  • Screw-capped glass reaction vials or autosampler vials

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing the fatty acid is completely dry.[5] Lyophilization or evaporation under a stream of nitrogen are common methods.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of an anhydrous solvent like acetonitrile or pyridine.[9]

  • Reaction: Tightly cap the vial and vortex for 30 seconds.[9]

  • Heat the vial at 60°C for 30-60 minutes to ensure complete derivatization.[6][9]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate anhydrous solvent if necessary.[5]

Chemical Reaction Diagram: Silylation

The silylation of this compound with BSTFA involves the replacement of the acidic proton on the carboxyl group with a trimethylsilyl group.

silylation_reaction cluster_reactants Reactants cluster_products Products acid This compound plus1 + bstfa BSTFA reaction_arrow 60°C bstfa->reaction_arrow tms_ester TMS-Ester Derivative plus2 + byproduct Byproducts

Caption: Silylation of this compound using BSTFA.

GC-MS Analysis Parameters (Typical)

The following are general starting parameters for the GC-MS analysis of the derivatized this compound. These should be optimized for the specific instrument and column used.

  • GC Column: DB-5ms or similar low-polarity column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Conclusion

Derivatization is a necessary step for the robust and reliable analysis of this compound by gas chromatography. Both esterification with BF₃-Methanol and silylation with BSTFA are effective methods for increasing the volatility and improving the chromatographic behavior of this analyte. The choice between these methods will depend on the sample matrix, available instrumentation, and safety considerations. The protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully derivatize and quantify this compound.

References

Application Note: Chiral Gas Chromatography Analysis of 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A critical point of consideration for the chiral analysis of 2,2-Dimethylhexanoic acid is that this molecule is achiral . The carbon atom at the second position (C2) is bonded to two identical methyl groups, and therefore, it does not constitute a stereocenter. As a result, this compound does not have enantiomers, and a chiral separation is not applicable.

However, for the purpose of illustrating a detailed protocol for a structurally similar chiral compound as requested, this application note will focus on the chiral gas chromatography analysis of a closely related isomer, (R/S)-2,3-Dimethylhexanoic acid . The enantioselective separation of chiral molecules is crucial in the pharmaceutical industry, as different enantiomers of a drug candidate can exhibit distinct pharmacological and toxicological profiles.

Due to the low volatility of carboxylic acids, direct analysis by gas chromatography (GC) is often challenging, leading to poor peak shape and low sensitivity.[1] Therefore, a derivatization step is mandatory to convert the carboxylic acid into a more volatile ester form, enabling effective chiral resolution and sensitive detection.[2] This note details the derivatization of (R/S)-2,3-Dimethylhexanoic acid to its methyl ester, followed by direct enantioseparation on a chiral stationary phase.

Experimental Protocols

Derivatization to Methyl Esters

This protocol describes the conversion of the carboxylic acid to its more volatile methyl ester derivative using boron trifluoride-methanol.

Reagents and Materials:

  • (R/S)-2,3-Dimethylhexanoic acid sample

  • Boron trifluoride-methanol solution (BF3-MeOH), 14%

  • Hexane (B92381) or Diethyl ether (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or water bath

  • Pipettes and general laboratory glassware

Procedure:

  • Accurately weigh approximately 1-5 mg of the 2,3-Dimethylhexanoic acid sample into a 2 mL screw-cap vial.

  • Add 1 mL of 14% BF3-MeOH solution to the vial.[2]

  • Securely cap the vial and heat the mixture at 60-100°C for 10-15 minutes.[2]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane (or diethyl ether) to the vial.

  • Vortex the mixture vigorously for 1 minute to extract the methyl esters into the organic phase.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

  • Wash the organic extract with 1 mL of saturated NaCl solution.

  • Dry the organic layer over a small amount of anhydrous sodium sulfate.[3]

  • The resulting solution containing the methyl esters of 2,3-Dimethylhexanoic acid is now ready for chiral GC analysis.

Chiral Gas Chromatography (GC) Analysis

This protocol outlines the conditions for the direct separation of the derivatized enantiomers on a chiral GC column.

Instrumentation and Conditions:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A cyclodextrin-based chiral stationary phase is recommended, such as a Chirasil-DEX CB column (25 m x 0.25 mm I.D., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate or pressure.[2][5]

  • Injector: Split/Splitless injector.

GC Parameters:

ParameterCondition
Column Chirasil-DEX CB (or equivalent cyclodextrin-based chiral column)
25 m x 0.25 mm I.D., 0.25 µm film thickness[4]
Carrier Gas Helium or Hydrogen[2]
Inlet Temperature 250°C[2]
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized)
Oven Program Initial Temp: 80°C, hold for 2 min
Ramp: 5°C/min to 180°C
Hold at 180°C for 5 min
Detector FID or MS
Detector Temp 250°C (FID)[2]

Data Presentation

The following table summarizes representative quantitative data expected from the chiral GC analysis of (R/S)-2,3-Dimethylhexanoic acid methyl esters under the conditions described above. Note: These are illustrative values.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(R)-2,3-Dimethylhexanoate15.2550.1\multirow{2}{*}{> 1.5}
(S)-2,3-Dimethylhexanoate15.6049.9

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the chiral analysis of 2,3-Dimethylhexanoic acid.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2,3-Dimethylhexanoic Acid Sample Derivatization Add BF3-Methanol Heat at 60-100°C Sample->Derivatization 1. Derivatize Extraction Liquid-Liquid Extraction with Hexane Derivatization->Extraction 2. Extract Drying Dry with Na₂SO₄ Extraction->Drying 3. Dry Injection Inject into Chiral GC Drying->Injection 4. Analyze Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration 5. Process Data Calculation Calculate Enantiomeric Excess (e.e.%) Integration->Calculation

Caption: Workflow for Chiral GC Analysis of 2,3-Dimethylhexanoic Acid.

References

Application Note: 2,2-Dimethylhexanoic Acid as a Non-Polar Internal Standard for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolomics, the comprehensive analysis of small molecules in biological systems, requires precise and accurate quantification to elucidate biochemical pathways and identify biomarkers. The use of internal standards is crucial for correcting variations during sample preparation and analysis. For non-polar metabolites, an ideal internal standard should be structurally similar to the analytes of interest, not naturally present in the samples, and exhibit stable analytical behavior. This application note describes the utility of 2,2-dimethylhexanoic acid as a non-polar internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics.

Physicochemical Properties of this compound

This compound is a medium-chain fatty acid.[1] Its branched structure provides unique characteristics that make it an excellent candidate for an internal standard.

PropertyValueReference
Molecular FormulaC8H16O2[1]
Molecular Weight144.21 g/mol [1]
Boiling Point216-220 °C[2]
Density0.913 g/mL[2]
IUPAC NameThis compound[1]

Rationale for Use as a Non-Polar Internal Standard

The selection of this compound as a non-polar internal standard is justified by several key properties:

  • Non-Endogenous: It is not a common metabolite in most biological systems, minimizing the risk of interference from endogenous compounds.

  • Structural Similarity: As a medium-chain fatty acid, it shares physicochemical properties with other non-polar metabolites, ensuring similar extraction efficiency and chromatographic behavior.[1]

  • Chemical Inertness: The dimethyl substitution at the alpha-carbon enhances its stability and reduces its susceptibility to enzymatic degradation during sample processing.

  • Amenability to Derivatization: The carboxylic acid group can be readily derivatized for GC-MS analysis, a common requirement for improving the volatility of metabolites.[3]

  • Distinct Mass Spectrum: Its unique fragmentation pattern upon ionization in a mass spectrometer allows for clear identification and quantification without overlap with other metabolites.

Experimental Protocols

This section provides detailed protocols for the application of this compound as a non-polar internal standard in GC-MS and LC-MS metabolomics workflows.

Protocol 1: GC-MS Analysis of Non-Polar Metabolites

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For many non-polar metabolites, including fatty acids, derivatization is necessary to increase their volatility.[4]

1. Sample Preparation and Extraction

  • Quenching: Immediately quench metabolic activity in biological samples by flash-freezing in liquid nitrogen.

  • Homogenization: Homogenize frozen samples in a cold extraction solvent. A common choice for non-polar metabolites is a two-phase liquid extraction using a mixture of chloroform, methanol, and water.[5][6]

  • Internal Standard Spiking: Add a known concentration of this compound solution (e.g., in methanol) to the extraction solvent prior to homogenization.

  • Extraction: Vigorously mix the sample and solvent mixture, then centrifuge to separate the polar and non-polar phases.

  • Phase Collection: Carefully collect the non-polar (chloroform) phase containing the lipids and other non-polar metabolites.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization of the carboxylic acid group.

3. GC-MS Instrumentation and Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temperature of 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Expected Quantitative Data (GC-MS)

AnalyteExpected Retention Time (min)Key m/z ions for SIM/Quantification
TMS-derivatized this compound~12-15117, 145, 201 (M-15)
Other TMS-derivatized Fatty AcidsVariableDependent on structure
Protocol 2: LC-MS Analysis of Non-Polar Metabolites

Liquid chromatography-mass spectrometry is highly suited for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS without derivatization.[5][7] Reversed-phase chromatography is typically employed for the separation of non-polar compounds.[7]

1. Sample Preparation and Extraction

  • Quenching and Homogenization: Follow the same procedure as for GC-MS analysis (Protocol 1, steps 1-2).

  • Internal Standard Spiking: Add a known concentration of this compound solution to the extraction solvent.

  • Extraction: Use a single-phase extraction with a solvent mixture such as methanol:acetonitrile:water (2:2:1, v/v/v).[8]

  • Protein Precipitation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 50:50 acetonitrile:water).

2. LC-MS Instrumentation and Parameters

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II UHPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 3 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Agilent 6545 Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Gas Temperature 325°C
Gas Flow 8 L/min
Scan Range m/z 70-1000

Expected Quantitative Data (LC-MS)

AnalyteExpected Retention Time (min)Precursor Ion [M-H]⁻ (m/z)Key Fragment Ions (for MS/MS)
This compound~8-10143.107899.0815
Other Fatty AcidsVariableDependent on structureDependent on structure

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Biological Sample Quench Quenching (Liquid N2) Sample->Quench Homogenize Homogenization with IS Quench->Homogenize Extract Two-Phase Extraction Homogenize->Extract Dry Evaporation Extract->Dry Derivatize Silylation (MSTFA) Dry->Derivatize GCMS GC-MS Injection Derivatize->GCMS Data Data Acquisition GCMS->Data Process Peak Integration & Normalization Data->Process Results Quantitative Results Process->Results

GC-MS workflow for non-polar metabolomics.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample Quench Quenching (Liquid N2) Sample->Quench Homogenize Homogenization with IS Quench->Homogenize Extract Single-Phase Extraction Homogenize->Extract Precipitate Protein Precipitation Extract->Precipitate Dry Evaporation Precipitate->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS Injection Reconstitute->LCMS Data Data Acquisition LCMS->Data Process Peak Integration & Normalization Data->Process Results Quantitative Results Process->Results

LC-MS workflow for non-polar metabolomics.

Rationale_Diagram cluster_properties Key Properties cluster_outcome Outcome IS This compound as Internal Standard NonEndo Non-Endogenous IS->NonEndo StructSim Structural Similarity IS->StructSim ChemInert Chemical Inertness IS->ChemInert Deriv Amenable to Derivatization IS->Deriv MassSpec Distinct Mass Spectrum IS->MassSpec ReliableQuant Reliable Quantification NonEndo->ReliableQuant StructSim->ReliableQuant ChemInert->ReliableQuant Deriv->ReliableQuant MassSpec->ReliableQuant

Rationale for selecting this compound.

References

Application Notes and Protocols for 2,2-Dimethylhexanoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylhexanoic acid is a medium-chain fatty acid.[1][2] While its specific biological activities and applications in cell culture are not extensively documented in peer-reviewed literature, its structural similarity to other branched-chain and medium-chain fatty acids suggests potential roles in modulating cellular metabolism and signaling pathways. Medium-chain fatty acids, for instance, are known to act as selective peroxisome proliferator-activated receptor (PPAR) γ activators and pan-PPAR partial agonists.[3] Additionally, some fatty acids can influence cell proliferation and viability by inducing oxidative stress and mitochondrial dysfunction.[4][5]

These application notes provide a foundational guide for researchers interested in investigating the effects of this compound in cell culture. The protocols outlined below are generalized and should be adapted based on the specific cell lines and research questions.

Potential Areas of Investigation

Given the known activities of structurally related fatty acids, potential applications of this compound in cell culture studies could include:

  • Metabolic Studies: Investigating its role as a substrate or modulator of fatty acid β-oxidation.[6][7][8]

  • Signaling Pathway Analysis: Exploring its potential to activate or inhibit nuclear receptors such as PPARs, which are key regulators of lipid metabolism and inflammation.[9][10]

  • Cancer Biology: Assessing its effects on cancer cell proliferation, viability, and apoptosis, as some fatty acids exhibit cytotoxic effects on cancer cells.[4]

  • Immunology: Examining its influence on inflammatory responses in immune cells.

Data Presentation: Hypothetical Quantitative Data

As there is no published data on the specific effects of this compound in cell culture, the following table presents a hypothetical summary of results that could be generated from initial screening experiments. This table is for illustrative purposes only.

Cell LineAssayConcentration (µM)Incubation Time (h)Result (relative to control)
MCF-7 (Breast Cancer)MTT Assay (Viability)102495%
502480%
1002465%
HepG2 (Liver Cancer)Oil Red O Staining (Lipid)5048120%
RAW 264.7 (Macrophage)Griess Assay (Nitric Oxide)502470%

Experimental Protocols

General Cell Culture and Maintenance

Standard cell culture techniques should be followed to ensure the health and viability of the cells.

  • Cell Lines: Select appropriate cell lines based on the research question (e.g., cancer cell lines for proliferation studies, immune cell lines for inflammation studies).

  • Culture Medium: Use the recommended complete growth medium for the chosen cell line, typically supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[11]

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.[11]

Preparation of this compound Stock Solution
  • Solvent Selection: Due to its acidic nature and hydrophobicity, this compound may require a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for initial solubilization. Test the solubility in a small volume first.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Vehicle Control: In all experiments, include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.

Cell Viability and Proliferation Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

These assays measure DNA synthesis as a marker of cell proliferation.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Labeling: Add a labeling reagent (e.g., BrdU or EdU) to the cell culture medium for a few hours before the end of the treatment period.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.

  • Detection: Detect the incorporated label using a specific antibody (for BrdU) or a click chemistry reaction (for EdU).

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to detect changes in the expression or phosphorylation of proteins involved in signaling pathways potentially modulated by this compound (e.g., proteins in the PPAR or MAPK pathways).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Washing: Wash the membrane with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Treat Cells with Compound (Dose-Response & Time-Course) prep_cells->treatment prep_compound Prepare this compound Stock prep_compound->treatment viability Cell Viability/Proliferation (MTT, BrdU) treatment->viability signaling Signaling Pathway Analysis (Western Blot, qPCR) treatment->signaling metabolism Metabolic Assays (e.g., Seahorse, Lipid Staining) treatment->metabolism analysis Quantitative Analysis & Interpretation viability->analysis signaling->analysis metabolism->analysis

Caption: Proposed workflow for characterizing this compound.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_nucleus Nucleus compound This compound receptor PPARγ (Nuclear Receptor) compound->receptor Activation? gene_expression Target Gene Expression (e.g., Lipid Metabolism Genes) receptor->gene_expression Modulation cellular_response Cellular Response (e.g., Altered Lipid Droplets, Decreased Proliferation) gene_expression->cellular_response

Caption: Hypothetical activation of PPARγ signaling by this compound.

References

Application Notes and Protocols for Dissolving 2,2-Dimethylhexanoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylhexanoic acid is a medium-chain fatty acid derivative.[1] The accurate and reproducible assessment of its biological activity in in vitro assays is critically dependent on proper solubilization and delivery to the biological system. Due to the hydrophobic nature typical of fatty acids, this compound is expected to have low solubility in aqueous media, necessitating the use of an organic solvent for the preparation of stock solutions. These application notes provide a detailed protocol for dissolving, storing, and diluting this compound for use in various in vitro assays, such as cell-based and biochemical experiments. The primary objective is to achieve a homogeneous solution of the compound in the final assay medium while minimizing solvent-induced toxicity.

Data Presentation

The following tables summarize the key physicochemical properties of this compound and provide a general guideline for the preparation of stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆O₂[1][2]
Molecular Weight144.21 g/mol [1][2]
AppearanceAssumed to be a liquid or solid
Boiling Point216-220 °C[3]
Density0.913 g/mL[3]

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-100 mMDMSO is a strong organic solvent capable of dissolving a wide array of organic molecules.[4] It is miscible with water and most organic liquids, making it a common choice for preparing stock solutions for in vitro assays.[4][5][6][7][8][9]
Ethanol10-100 mMEthanol is another suitable organic solvent. However, it is more volatile than DMSO, which could lead to an increase in the stock solution concentration over time due to evaporation.[10]

Table 3: Example Serial Dilution for a 96-Well Plate Assay

StepActionFinal Concentration in Well
1Prepare a 10 mM stock solution of this compound in DMSO.10 mM (Stock)
2Create an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium.100 µM
3Perform serial 2-fold dilutions in cell culture medium across a 96-well plate.100 µM, 50 µM, 25 µM, 12.5 µM, etc.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials:

  • This compound

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Preparation: In a sterile environment, such as a laminar flow hood, allow the this compound and DMSO to come to room temperature.

  • Weighing: Carefully weigh out 1.442 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[5]

  • Warming (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath may aid dissolution.[5][7]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.[5][7] Store the aliquots at -20°C or -80°C, protected from light.[5]

Protocol 2: Serial Dilution for In Vitro Assays

This protocol outlines the steps for diluting the concentrated stock solution to the final working concentrations in the cell culture medium or assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Homogenize Stock: Briefly vortex the stock solution to ensure it is homogeneous.[5]

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a 100 µM working solution from a 10 mM stock, add 2 µL of the stock solution to 198 µL of medium.[5] It is crucial to vortex the diluted solution immediately and vigorously to prevent precipitation.[5]

  • Serial Dilutions: Perform further serial dilutions from the intermediate solution to obtain the desired final concentrations for your assay.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.[7][8] The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5% to avoid solvent-induced cytotoxicity.[7][8]

  • Cell Treatment: Add the final diluted compound solutions to the assay plates containing cells or other biological components.

Mandatory Visualization

experimental_workflow weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock Solution) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate serial Perform Serial Dilutions in Culture Medium intermediate->serial vehicle Prepare Vehicle Control (DMSO in Medium) intermediate->vehicle treat Add to In Vitro Assay (Cells or Biochemical Components) serial->treat assay_vehicle Add Vehicle Control to Assay vehicle->assay_vehicle

Caption: Workflow for the preparation and application of this compound solutions.

signaling_pathway_placeholder compound This compound target Putative Cellular Target (e.g., Enzyme, Receptor) compound->target Interaction downstream Downstream Signaling Cascade target->downstream Modulation response Biological Response (e.g., Change in Gene Expression, Cell Viability) downstream->response Leads to

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols: 2,2-Dimethylhexanoic Acid in Lubricant and Surfactant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols on the use of 2,2-Dimethylhexanoic acid, a branched-chain carboxylic acid, in the formulation of high-performance lubricants and surfactants. Its unique structure offers distinct advantages in terms of stability, surface activity, and corrosion inhibition.

Application in Lubricant Formulations

This compound, a type of neo-acid, serves as a versatile building block and additive in the formulation of advanced lubricants, particularly in metalworking fluids and as a corrosion inhibitor. Its branched structure imparts excellent thermal and oxidative stability, while the carboxylic acid group provides a reactive site for derivatization and surface activity.

Key Applications:
  • Corrosion Inhibition: As a corrosion inhibitor, this compound and its amine or alkanolamine salts form a protective film on metal surfaces, preventing rust and corrosion. This is particularly critical in water-based metalworking fluids where ferrous and non-ferrous metals are susceptible to oxidation.[1][2]

  • Lubricity Enhancement: When esterified with polyols, this compound forms synthetic esters that can be used as base oils or lubricity additives. These esters exhibit excellent thermal stability and lubricity, reducing friction and wear between moving parts.[3][4][5][6]

  • Metalworking Fluids: In metalworking fluids, it improves oxidation stability, enhances corrosion protection, and contributes to the overall lubricating performance. Its derivatives can also act as emulsifiers in soluble oil and semi-synthetic formulations.[1][7][8][9]

Data Presentation: Performance in Lubricant Formulations

The following tables summarize representative performance data for lubricants containing C8 neo-acid derivatives, analogous to this compound.

Table 1: Corrosion Inhibition Performance (ASTM D4627 - Cast Iron Chip Test)

FormulationAdditive (1% w/w in 5% oil-in-water emulsion)Corrosion Rating (0-5, 0=No Corrosion)
ControlNone4
Formulation AThis compound, amine salt1
Formulation BCommercial Corrosion Inhibitor1

Table 2: Tribological Performance of a Polyol Ester of a C8 Neo-Acid (Four-Ball Wear Test, ASTM D4172)

ParameterBase Oil (ISO VG 46)Base Oil + 5% C8 Neo-Acid Ester
Coefficient of Friction 0.080.06
Wear Scar Diameter (mm) 0.650.45
Experimental Protocols

Objective: To assess the corrosion inhibition properties of this compound in an aqueous metalworking fluid using the cast iron chip test (adapted from ASTM D4627).

Materials:

  • Base oil (e.g., naphthenic or paraffinic)

  • Emulsifier package

  • This compound

  • Triethanolamine (TEA) for neutralization

  • Deionized water

  • Cast iron chips

  • Filter paper

  • Petri dishes

Procedure:

  • Preparation of the Metalworking Fluid Concentrate:

    • In a beaker, blend the base oil and emulsifier package.

    • Slowly add this compound while stirring.

    • Neutralize the mixture to a pH of 8.5-9.5 by adding TEA dropwise with continuous stirring.

  • Preparation of the Emulsion:

    • Prepare a 5% (v/v) emulsion by adding the concentrate to deionized water with agitation.

  • Corrosion Test:

    • Place a piece of filter paper in a petri dish.

    • Saturate the filter paper with the prepared emulsion.

    • Distribute a small amount of freshly prepared cast iron chips evenly on the filter paper.

    • Cover the petri dish and let it stand for 2 hours at room temperature.

    • After 2 hours, remove the cast iron chips and observe the filter paper for any signs of rust staining.

    • Rate the corrosion on a scale of 0 (no staining) to 5 (severe staining).

dot

experimental_workflow_corrosion cluster_prep Formulation Preparation cluster_test Corrosion Test (ASTM D4627) prep_concentrate Prepare Concentrate: Base Oil + Emulsifier + This compound + TEA prep_emulsion Prepare 5% Emulsion in Deionized Water prep_concentrate->prep_emulsion saturate_paper Saturate Filter Paper with Emulsion prep_emulsion->saturate_paper add_chips Add Cast Iron Chips saturate_paper->add_chips incubate Incubate for 2 hours add_chips->incubate observe Observe and Rate Corrosion Staining incubate->observe

Caption: Workflow for Corrosion Inhibition Testing.

Objective: To determine the anti-wear properties of a lubricant formulated with an ester of this compound (adapted from ASTM D4172).

Materials:

  • Base oil (e.g., Polyalphaolefin - PAO)

  • Ester of this compound (e.g., with a polyol like neopentyl glycol)

  • Four-ball wear tester

  • Steel balls (AISI 52100)

  • Solvents for cleaning (e.g., heptane, acetone)

  • Microscope for wear scar measurement

Procedure:

  • Lubricant Preparation:

    • Prepare a blend of the base oil containing a specified concentration (e.g., 5% w/w) of the this compound ester.

  • Apparatus Setup:

    • Thoroughly clean the steel balls and the test cup with solvents and dry them.

    • Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on the spindle.

    • Add the test lubricant to the cup, ensuring the stationary balls are fully submerged.

  • Test Execution:

    • Set the test parameters: Load (e.g., 40 kgf), Speed (e.g., 1200 rpm), Temperature (e.g., 75 °C), and Duration (e.g., 60 minutes).

    • Start the test and record the friction torque throughout the duration.

  • Analysis:

    • After the test, clean the stationary balls and measure the diameter of the wear scars on each ball in two perpendicular directions using the microscope.

    • Calculate the average wear scar diameter.

    • Calculate the average coefficient of friction from the recorded friction torque data.

dot

experimental_workflow_lubricity cluster_prep Preparation cluster_test Four-Ball Wear Test (ASTM D4172) cluster_analysis Analysis prep_lubricant Prepare Lubricant Blend: Base Oil + Neo-Acid Ester clean_balls Clean Steel Balls and Test Cup prep_lubricant->clean_balls assemble Assemble Test Configuration clean_balls->assemble add_lubricant Add Lubricant to Cup assemble->add_lubricant run_test Run Test at Set Parameters (Load, Speed, Temp, Time) add_lubricant->run_test record_friction Record Friction Torque run_test->record_friction measure_wear Measure Wear Scar Diameter record_friction->measure_wear calc_cof Calculate Coefficient of Friction measure_wear->calc_cof

Caption: Workflow for Lubricity and Wear Testing.

Application in Surfactant Formulations

The sodium or potassium salt of this compound can function as a surfactant or hydrotrope. Its branched structure can influence its packing at interfaces, potentially leading to a larger area per molecule and affecting properties like surface tension reduction and critical micelle concentration (CMC).[10]

Key Applications:
  • Wetting Agents: Due to its ability to lower surface tension, it can be used in formulations where improved wetting of surfaces is required.

  • Emulsifiers: In combination with other surfactants, it can aid in the formation and stabilization of emulsions.

  • Dispersants: The carboxylate group can adsorb onto particle surfaces, providing steric and/or electrostatic stabilization to dispersions.

Data Presentation: Surfactant Properties

The following table presents representative data for a C8 branched-chain carboxylate surfactant, analogous to sodium 2,2-dimethylhexanoate.

Table 3: Surfactant Properties in Aqueous Solution at 25°C

PropertyValue
Critical Micelle Concentration (CMC) ~150 mM
Surface Tension at CMC (γCMC) ~35 mN/m
Area per Molecule at Interface (Amin) ~50 Ų/molecule
Experimental Protocols

Objective: To measure the CMC and the surface tension at the CMC for sodium 2,2-dimethylhexanoate using surface tensiometry.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance and volumetric flasks

Procedure:

  • Preparation of Sodium 2,2-dimethylhexanoate Stock Solution:

    • Prepare an aqueous solution of this compound.

    • Neutralize it to pH 7 with a stoichiometric amount of NaOH to form the sodium salt.

    • Dilute to a known stock concentration (e.g., 500 mM).

  • Preparation of Dilutions:

    • Prepare a series of dilutions of the stock solution in deionized water, covering a range of concentrations both below and above the expected CMC.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

    • Ensure the measuring probe is thoroughly cleaned between each measurement.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension plateaus. This can be determined from the intersection of the two linear portions of the plot.

    • The surface tension at the CMC (γCMC) is the value of the surface tension in the plateau region.

dot

experimental_workflow_surfactant cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Sodium 2,2-dimethylhexanoate prep_dilutions Create a Series of Dilutions prep_stock->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure Measure Surface Tension of Each Dilution calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data determine_cmc Determine CMC and γCMC from the Plot plot_data->determine_cmc

Caption: Workflow for CMC and Surface Tension Determination.

Logical Relationships in Formulation

The performance of this compound and its derivatives is highly dependent on the overall formulation. The following diagram illustrates the relationships between the acid's properties and its function in a lubricant.

dot

logical_relationships cluster_acid This compound Properties cluster_function Lubricant Performance branched_structure Branched Alkyl Chain (Neo-Structure) stability Thermal & Oxidative Stability branched_structure->stability imparts acid_group Carboxylic Acid Group (-COOH) lubricity Reduced Friction & Wear acid_group->lubricity allows esterification to form lubricity esters corrosion_protection Corrosion Inhibition acid_group->corrosion_protection enables surface activity emulsification Emulsion Stability acid_group->emulsification forms salts that act as emulsifiers

Caption: Property-Function Relationships of this compound in Lubricants.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Scaling Up 2,2-Dimethylhexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis and scale-up of 2,2-Dimethylhexanoic acid. The information is tailored for professionals in research, development, and pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic strategies for this compound include:

  • Grignard Carboxylation: This involves the reaction of a Grignard reagent, such as 1,1-dimethylpentylmagnesium chloride, with carbon dioxide. It is a widely used method for forming carboxylic acids.[1][2][3][4]

  • Haloform Reaction: This route utilizes a methyl ketone precursor, such as 3,3-dimethyl-2-heptanone, which is subjected to exhaustive halogenation in the presence of a base to yield the corresponding carboxylic acid.[5][6][7][8]

  • Oxidation of a Primary Alcohol: The corresponding primary alcohol, 2,2-dimethyl-1-hexanol, can be oxidized to the carboxylic acid using strong oxidizing agents.[9][10][11]

  • Alkylation of an Enolate: This method involves the generation of an enolate from a suitable ketone, such as pinacolone, followed by alkylation with a butyl halide.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis requires a thorough safety assessment. For this compound, specific concerns include:

  • Exothermic Reactions: Grignard reagent formation and its subsequent reaction with carbon dioxide are often highly exothermic and can lead to thermal runaways if not properly controlled.[5][6][7][8] Continuous processing methods can help manage exotherms by maintaining a small reaction volume at any given time.[12]

  • Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), commonly used in Grignard reactions, are highly flammable.[6]

  • Pyrophoric Reagents: Organolithium reagents, which can be used in the alkylation of enolates, are often pyrophoric and require strict anhydrous and inert atmosphere conditions.

  • Corrosive Materials: this compound itself is corrosive and can cause severe skin burns and eye damage.[13] The use of strong acids and bases in various synthetic steps also poses significant corrosion hazards.

Q3: What are the typical purities and yields I can expect for different synthetic routes?

A3: Purity and yield are highly dependent on the specific reaction conditions, scale, and purification methods. The following table provides a general comparison based on literature for analogous reactions.

Synthetic RouteTypical Yield RangeCommon Impurities
Grignard Carboxylation40-82%[14]Unreacted Grignard reagent, corresponding alkane (from reaction with trace water), dimeric byproducts (Wurtz coupling).
Haloform ReactionUp to 92% (for similar methyl ketones)[5]Unreacted methyl ketone, haloforms (e.g., chloroform, bromoform), products from incomplete halogenation.
Oxidation of Primary AlcoholHigh (often >90% with strong oxidants)Aldehyde intermediate, esters (if alcohol is used as solvent).
Alkylation of EnolateModerate to GoodDi-alkylated products, unreacted starting materials, products from self-condensation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Low Yield in Grignard Carboxylation

Problem: The yield of this compound from the Grignard reaction is significantly lower than expected.

Possible Cause Troubleshooting Step Rationale
Moisture in Reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.Grignard reagents are strong bases and will be quenched by any protic source, such as water, reducing the amount of reagent available for carboxylation.
Poor Quality Magnesium Use freshly crushed or commercially available activated magnesium turnings. A small crystal of iodine can be added to initiate the reaction.A passivating oxide layer on the magnesium surface can prevent or slow down the formation of the Grignard reagent.
Inefficient CO₂ Addition Bubble dry CO₂ gas through the Grignard solution at a controlled rate with vigorous stirring, or pour the Grignard solution onto an excess of crushed dry ice.Poor mixing can lead to localized depletion of CO₂ and favor side reactions. Using solid CO₂ (dry ice) ensures an excess of the electrophile.
Side Reaction with Solvent For sensitive Grignard reagents, consider using a less reactive ether like 2-methyltetrahydrofuran (B130290) (2-MeTHF).THF can be deprotonated by highly reactive Grignard reagents, especially at elevated temperatures.[15]
Steric Hindrance Use a less sterically hindered Grignard reagent if possible, or optimize reaction conditions (e.g., longer reaction times, higher temperatures) to favor the addition to CO₂.The bulky nature of the 1,1-dimethylpentyl group can hinder its approach to the carbon dioxide molecule.
Incomplete Haloform Reaction

Problem: The conversion of the methyl ketone precursor to this compound is incomplete, or significant amounts of byproducts are formed.

Possible Cause Troubleshooting Step Rationale
Insufficient Halogen or Base Use a molar excess of both the halogenating agent (e.g., NaOCl, Br₂, I₂) and the base (e.g., NaOH).The haloform reaction requires three equivalents of halogen and four equivalents of base per mole of methyl ketone for complete conversion.
Low Reaction Temperature Gently warm the reaction mixture if the reaction is sluggish. Monitor the reaction progress by TLC or GC.The rate of enolate formation and subsequent halogenation can be slow at low temperatures.
Side Reactions Ensure the starting methyl ketone is pure. Avoid excessively high temperatures, which can promote decomposition or other side reactions.Impurities in the starting material can lead to the formation of undesired byproducts.
Premature Precipitation If the carboxylate salt precipitates and hinders stirring, consider using a co-solvent to improve solubility.A heterogeneous reaction mixture can lead to incomplete conversion.
Purification Challenges

Problem: Difficulty in isolating pure this compound from the crude reaction mixture.

Possible Cause Troubleshooting Step Rationale
Emulsion Formation during Extraction Add a small amount of brine to the aqueous layer to break the emulsion.The carboxylate salt can act as a surfactant, leading to stable emulsions during workup.
Co-distillation of Impurities Use fractional distillation under reduced pressure for purification.The boiling point of this compound (216-220 °C) is relatively high, and vacuum distillation helps to prevent decomposition and allows for better separation from impurities with similar boiling points.
Oily Product after Crystallization If attempting crystallization, try a different solvent system. A mixture of a polar and a non-polar solvent can be effective.The branched alkyl chain can make crystallization difficult. Finding a suitable solvent system where the acid has high solubility at high temperatures and low solubility at low temperatures is key.
Presence of Non-acidic Impurities Perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaOH solution). The aqueous layer containing the carboxylate salt can then be acidified and re-extracted to isolate the pure acid.This is an effective method to separate the acidic product from neutral and basic impurities.

Experimental Protocols

Synthesis of this compound via Grignard Carboxylation

Materials:

  • 1-Chloro-1,1-dimethylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a few drops of 1-chloro-1,1-dimethylpentane to initiate the reaction (a small crystal of iodine can be added if initiation is slow). Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining 1-chloro-1,1-dimethylpentane (1 equivalent) dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution to 0 °C in an ice bath. While stirring vigorously, slowly add crushed dry ice in small portions. Alternatively, the Grignard solution can be transferred via cannula to a separate flask containing a slurry of crushed dry ice in anhydrous diethyl ether.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature. The mixture will become a thick slurry. Slowly and carefully add aqueous hydrochloric acid (e.g., 6 M) to quench the reaction and dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Grignard_Synthesis_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Carboxylation Carboxylation cluster_Workup_Purification Workup & Purification A 1-Chloro-1,1-dimethylpentane + Mg B 1,1-Dimethylpentylmagnesium chloride A->B in Anhydrous Ether/THF D Magnesium Carboxylate Salt B->D C CO₂ (Dry Ice) C->D F Crude this compound D->F Protonation E Acidic Workup (HCl) E->F G Purified this compound F->G Distillation/Crystallization

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Troubleshooting_Low_Yield_Grignard Start Low Yield in Grignard Synthesis Q1 Check for Moisture Contamination? Start->Q1 A1_Yes Dry all glassware and use anhydrous solvents. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is the Magnesium surface passive? A1_No->Q2 A2_Yes Activate Mg with iodine or use fresh turnings. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Was CO₂ addition efficient? A2_No->Q3 A3_No Use excess dry ice and ensure vigorous stirring. Q3->A3_No No A3_No_cont Consider alternative addition methods. A3_No->A3_No_cont

Caption: Troubleshooting logic for low yields in the Grignard synthesis of this compound.

References

Technical Support Center: Purification of 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,2-Dimethylhexanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed.

  • Via Grignard Reaction (e.g., from 1-bromo-2,2-dimethylbutane (B1337311) and CO₂):

    • Unreacted starting materials: 1-bromo-2,2-dimethylbutane.

    • Grignard reagent-derived byproducts: Coupling products (e.g., 4,4,5,5-tetramethyl-octane) and products from reaction with atmospheric moisture (e.g., 2,2-dimethylbutane).

    • Salts: Magnesium salts formed during the reaction and workup.

  • Via Oxidation of 2,2-Dimethyl-1-hexanol:

    • Incomplete oxidation product: The intermediate aldehyde, 2,2-dimethylhexanal.

    • Unreacted starting material: 2,2-Dimethyl-1-hexanol.

    • Oxidizing agent residues: Depending on the reagent used (e.g., chromium salts from Jones oxidation).

Q2: What is the general strategy for purifying this compound?

A2: A multi-step approach is typically most effective:

  • Aqueous Workup/Liquid-Liquid Extraction: This is the primary and most crucial step to separate the acidic product from neutral and basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The this compound is deprotonated to its water-soluble carboxylate salt and partitions into the aqueous layer. Neutral byproducts remain in the organic layer, which is then discarded. The aqueous layer is then acidified (e.g., with HCl) to protonate the carboxylate back to the carboxylic acid, which is then extracted back into an organic solvent.[1]

  • Drying and Solvent Removal: The organic layer containing the purified acid is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed, typically by rotary evaporation.

  • Distillation: For high purity, fractional distillation under reduced pressure is often employed to separate the this compound from any remaining impurities with different boiling points.[2]

Q3: Is this compound a solid or a liquid at room temperature? Can it be purified by recrystallization?

A3: this compound is a liquid at room temperature.[3] Therefore, purification by recrystallization of the free acid is not a standard procedure. However, it may be possible to purify it by forming a solid salt derivative, recrystallizing the salt, and then converting it back to the free acid.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low yield after liquid-liquid extraction.
Potential Cause Recommended Solution(s)
Incomplete extraction from the organic layer. Ensure the pH of the aqueous base is high enough (pH > 10) to fully deprotonate the carboxylic acid. Use multiple extractions with the basic solution to maximize the transfer of the carboxylate to the aqueous phase.
Incomplete back-extraction from the aqueous layer. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Perform multiple extractions with an organic solvent to recover the carboxylic acid.
Emulsion formation. Emulsions can trap the product at the interface. To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of celite.
Product loss during solvent removal. This compound is somewhat volatile. Avoid excessive heating or high vacuum during rotary evaporation. It is advisable to use a cold trap.
Problem 2: Product is contaminated with a neutral byproduct (e.g., unreacted alkyl halide or coupling product).
Potential Cause Recommended Solution(s)
Inefficient liquid-liquid extraction. Thoroughly wash the initial organic solution with a basic aqueous solution. Perform multiple washes to ensure all the acidic product is transferred to the aqueous phase, leaving the neutral impurities behind.
Insufficient phase separation. Allow adequate time for the organic and aqueous layers to separate completely. If separation is poor, centrifugation can be helpful on a smaller scale.
Problem 3: Product is contaminated with the starting alcohol or intermediate aldehyde (from oxidation reaction).
Potential Cause Recommended Solution(s)
Incomplete oxidation. Optimize the reaction conditions (e.g., reaction time, temperature, or amount of oxidizing agent) to drive the reaction to completion.
Inefficient purification. While liquid-liquid extraction will remove the majority of the alcohol, some may remain. Fractional distillation is the most effective method to separate the carboxylic acid from the slightly more volatile aldehyde and the less volatile alcohol.
Aldehyde contamination. Unreacted aldehyde can sometimes be removed by washing the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃), which forms a water-soluble adduct with the aldehyde.[4]
Problem 4: The final product is discolored.
Potential Cause Recommended Solution(s)
Trace impurities from the reaction. Treatment of the crude product with activated carbon before the final purification step can help remove colored impurities.
Degradation during distillation. Distilling at a lower temperature under a higher vacuum can prevent thermal decomposition of the product. Ensure the distillation apparatus is clean and free of contaminants.

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction

Objective: To separate this compound from neutral and basic byproducts.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 3 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in approximately 5-10 volumes of diethyl ether in a separatory funnel.

  • Base Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The top layer is the organic phase containing neutral and basic impurities, and the bottom is the aqueous phase containing the sodium 2,2-dimethylhexanoate.

  • Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of 1 M NaOH to the separatory funnel, shake, and combine the aqueous layer with the first extract. Repeat this step one more time to ensure complete extraction.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl with stirring until the pH of the solution is approximately 2-3. This compound will separate as an oily layer.

  • Back-Extraction: Add a volume of diethyl ether to the flask, and transfer the mixture back to the separatory funnel. Shake to extract the purified carboxylic acid into the organic layer.

  • Separation and Further Extraction: Allow the layers to separate and drain the lower aqueous layer. Extract the aqueous layer with two more portions of diethyl ether, combining all organic extracts.

  • Washing: Wash the combined organic extracts with one portion of brine to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ to absorb the remaining water. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Carefully decant or filter the dried ether solution into a round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

Objective: To achieve high purity of this compound by separating it from impurities with different boiling points.

Materials:

  • Purified this compound from extraction

  • Fractional distillation apparatus (including a fractionating column, distillation head, condenser, and receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Place the this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored and controlled. A typical starting pressure for this type of compound might be in the range of 10-20 mmHg.

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Collecting Fractions: As the liquid begins to boil, observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction.

  • Main Fraction: When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.

  • Completing the Distillation: Continue distillation until most of the product has been collected. Do not distill to dryness.

  • Cooling Down: Turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.

Quantitative Data Summary (Illustrative)

The following table provides illustrative quantitative data for the purification of this compound. Actual values may vary depending on the specific reaction conditions and scale.

ParameterLiquid-Liquid ExtractionFractional Vacuum Distillation
Starting Material 10 g crude product8.5 g extracted product
Solvent Volume (Ether) 100 mL (initial), 3 x 50 mL (back-extraction)N/A
Aqueous Base (1M NaOH) 3 x 50 mLN/A
Aqueous Acid (3M HCl) ~40-50 mL (to pH 2-3)N/A
Typical Recovery/Yield 80-90%90-95%
Purity (by GC-MS) >95%>99%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Grignard Grignard Reaction Crude_Product Crude 2,2-Dimethylhexanoic Acid with Byproducts Grignard->Crude_Product Oxidation Oxidation of Alcohol Oxidation->Crude_Product LLE Liquid-Liquid Extraction Crude_Product->LLE Step 1 Distillation Fractional Vacuum Distillation LLE->Distillation Step 2 Pure_Product Pure 2,2-Dimethylhexanoic Acid (>99%) Distillation->Pure_Product Analysis Purity Analysis (GC-MS) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

LLE_Troubleshooting Start Low Yield after Liquid-Liquid Extraction Cause1 Incomplete Extraction (Base Wash) Start->Cause1 Cause2 Incomplete Back-Extraction (Acidification) Start->Cause2 Cause3 Emulsion Formation Start->Cause3 Solution1 Increase pH of Base Perform Multiple Extractions Cause1->Solution1 Yes Solution2 Decrease pH with Acid Perform Multiple Extractions Cause2->Solution2 Yes Solution3 Add Brine Filter through Celite Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield in liquid-liquid extraction.

References

Common side reactions in the synthesis of 2,2-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-dimethylhexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this sterically hindered carboxylic acid.

Troubleshooting Guides

This section provides structured guidance for overcoming common issues in the primary synthetic routes to this compound.

Method 1: Grignard Reagent Carboxylation

The synthesis of this compound via the carboxylation of a Grignard reagent, such as 2,2-dimethyl-1-hexylmagnesium halide, is a common approach. However, the high reactivity of the Grignard reagent can lead to several challenges.

Issue 1: Low or No Yield of Carboxylic Acid

Potential CauseTroubleshooting Steps
Grignard Reagent Quenching Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF) to prevent the protonation of the highly basic Grignard reagent.
Impure Magnesium Use high-purity magnesium turnings. Activate the magnesium surface prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Poor Quality Alkyl Halide Use a freshly distilled or high-purity alkyl halide (e.g., 1-bromo-2,2-dimethylhexane) to avoid side reactions.
Inefficient Carboxylation Use freshly crushed dry ice (solid CO₂) and add the Grignard solution to an excess of the dry ice to ensure the Grignard reagent reacts with CO₂ rather than other electrophiles. Vigorous stirring is essential to maximize contact between the Grignard reagent and the CO₂.

Issue 2: Formation of Ketone and Tertiary Alcohol Byproducts

Potential CauseTroubleshooting Steps
Reaction of Grignard with Carboxylate Add the Grignard reagent to a large excess of crushed dry ice slowly and with efficient stirring. This ensures that the Grignard reagent is more likely to encounter a CO₂ molecule than the magnesium carboxylate salt intermediate. Maintain a low reaction temperature (e.g., -78 °C) to minimize the rate of this side reaction.
Method 2: Haloform Reaction

The haloform reaction of 3,3-dimethyl-2-heptanone can yield 2,2-dimethylhexanoate. This reaction is specific for methyl ketones but requires careful control of reaction conditions.

Issue 1: Incomplete Reaction

Potential CauseTroubleshooting Steps
Insufficient Base or Halogen Use a stoichiometric excess of both the base (e.g., sodium hydroxide) and the halogen (e.g., bromine or chlorine in the form of sodium hypobromite (B1234621) or hypochlorite).[1][2][3]
Low Reaction Temperature Gently warm the reaction mixture to ensure it proceeds to completion. Monitor the reaction progress using a suitable analytical technique like TLC or GC.

Issue 2: Formation of Unidentified Byproducts

Potential CauseTroubleshooting Steps
Side Reactions with the Substrate While 3,3-dimethyl-2-heptanone has no other α-protons, strong basic conditions can potentially lead to other unforeseen reactions. Ensure the reaction temperature is not excessively high.
Impure Starting Material Purify the starting methyl ketone (3,3-dimethyl-2-heptanone) before the reaction to remove any impurities that might undergo side reactions.
Method 3: Alkylation of an Enolate

This method typically involves the alkylation of an enolate derived from an ester like ethyl isobutyrate with a suitable alkyl halide (e.g., 1-bromobutane). The primary challenge is achieving mono-alkylation at the sterically hindered α-carbon.

Issue 1: Low Yield of the Desired Product

Potential CauseTroubleshooting Steps
Incomplete Enolate Formation Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation of the ester.[4]
Competing Elimination Reaction Use a primary alkyl halide (e.g., 1-bromobutane) as the electrophile. Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong base like LDA.[4][5]
Steric Hindrance The formation of a quaternary carbon center is sterically demanding. The reaction may require longer reaction times or slightly elevated temperatures after the initial low-temperature enolate formation and alkylation.

Issue 2: Polyalkylation Products

Potential CauseTroubleshooting Steps
Equilibration of the Enolate Use a full equivalent of a strong base like LDA at low temperatures (e.g., -78 °C) to rapidly and completely form the enolate, preventing any remaining starting ester from acting as a proton source for enolate equilibration.[6] Add the alkylating agent slowly at low temperature.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound in a laboratory setting?

A1: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

  • Grignard carboxylation is a versatile and common method, especially if the corresponding alkyl halide is readily available.[7]

  • The haloform reaction is a good option if the corresponding methyl ketone is accessible.[8]

  • Enolate alkylation can also be effective but requires careful control of reaction conditions to avoid side reactions like polyalkylation and elimination.[4]

Q2: How can I minimize the formation of byproducts in the Grignard synthesis of this compound?

A2: To minimize byproducts in a Grignard synthesis, ensure all reagents and solvents are anhydrous. The primary side reaction to avoid is the reaction of the Grignard reagent with the carboxylate product. This can be minimized by adding the Grignard reagent to a large excess of crushed dry ice at low temperature (-78 °C) with vigorous stirring.

Q3: What are the key considerations when performing a haloform reaction to synthesize this compound?

A3: The key considerations are the choice of starting material and the reaction conditions. The starting material must be a methyl ketone (3,3-dimethyl-2-heptanone in this case). The reaction requires an excess of base and halogen to ensure complete trihalogenation of the methyl group, followed by cleavage to form the carboxylate.[1][2]

Q4: In the enolate alkylation method, what is the role of a bulky base like LDA?

A4: A bulky base like lithium diisopropylamide (LDA) is crucial for several reasons. It is a very strong base, ensuring complete deprotonation to form the enolate. Its steric bulk minimizes nucleophilic attack on the ester carbonyl group. Furthermore, it helps in controlling the regioselectivity of enolate formation in unsymmetrical ketones, although for ethyl isobutyrate, there is only one type of α-proton.[6][9]

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

A5: Yes, standard laboratory safety procedures should always be followed.

  • Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from any sources of water or protic solvents.

  • Halogens like bromine are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Strong bases like LDA and sodium hydroxide (B78521) are corrosive and should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Carboxylation
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2,2-dimethylhexane (B1282838) (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the alkyl halide. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution to room temperature. In a separate flask, place a large excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Work-up: Allow the excess dry ice to sublime. Slowly add a dilute solution of hydrochloric acid to quench the reaction and dissolve the magnesium salts. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude acid can be purified by distillation or recrystallization.

Protocol 2: Synthesis of this compound via Haloform Reaction
  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 3,3-dimethyl-2-heptanone (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (B95107).

  • Reagent Addition: Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 equivalents) to a cold solution of sodium hydroxide (10 equivalents) in water. Add the freshly prepared sodium hypobromite solution dropwise to the ketone solution with vigorous stirring, maintaining the temperature between 10-20 °C.

  • Reaction and Work-up: After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or GC). Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the crude this compound by filtration or extraction with an organic solvent. The product can be further purified by distillation or recrystallization.

Protocol 3: Synthesis of this compound via Enolate Alkylation
  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C. Slowly add ethyl isobutyrate (1.0 equivalent) to the LDA solution with stirring.

  • Alkylation: After stirring for 30-60 minutes at -78 °C, slowly add 1-bromobutane (B133212) (1.05 equivalents) to the enolate solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction with water. Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester. After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude acid can be purified by distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 1_Bromo_2_2_dimethylhexane 1-Bromo-2,2-dimethylhexane Grignard_Formation Grignard Reagent Formation (Anhydrous Ether/THF) 1_Bromo_2_2_dimethylhexane->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Dry_Ice Dry Ice (CO2) Carboxylation Carboxylation (-78 °C) Dry_Ice->Carboxylation Grignard_Formation->Carboxylation Acid_Workup Acidic Work-up Carboxylation->Acid_Workup Product_Acid This compound Acid_Workup->Product_Acid Haloform_Reaction_Pathway Start 3,3-Dimethyl-2-heptanone Step1 Enolate Formation (NaOH) Start->Step1 Step2 Trihalogenation (e.g., NaOBr) Step1->Step2 Intermediate Trihalomethyl Ketone Intermediate Step2->Intermediate Step3 Nucleophilic Attack by OH- Intermediate->Step3 Step4 Cleavage of C-C Bond Step3->Step4 Product 2,2-Dimethylhexanoate Step4->Product Byproduct Haloform (e.g., CHBr3) Step4->Byproduct Enolate_Alkylation_Logic cluster_reagents Reagents & Conditions cluster_process Process Logic cluster_outcomes Potential Outcomes Ester Ethyl Isobutyrate Enolate_Formation Complete Enolate Formation (-78 °C) Ester->Enolate_Formation Base Strong, Bulky Base (LDA) Base->Enolate_Formation Alkyl_Halide 1-Bromobutane Alkylation SN2 Attack Alkyl_Halide->Alkylation Enolate_Formation->Alkylation Side_Reaction1 Polyalkylation Enolate_Formation->Side_Reaction1 Incomplete deprotonation Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Side_Reaction2 Elimination (E2) Alkylation->Side_Reaction2 Use of 2°/3° halide Desired_Product This compound Hydrolysis->Desired_Product

References

Technical Support Center: Optimizing Esterification of 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of 2,2-Dimethylhexanoic acid.

Troubleshooting Guides

This section addresses specific issues you might encounter during the esterification of the sterically hindered this compound.

Issue 1: Low or No Ester Yield in Fischer Esterification

Q: I am attempting to esterify this compound with a primary alcohol (e.g., methanol (B129727) or ethanol) using sulfuric acid as a catalyst, but I am getting a very low yield or recovering only my starting material. What could be the problem?

A: Low yields in the Fischer esterification of sterically hindered carboxylic acids like this compound are common due to the steric hindrance around the carbonyl group, which impedes the nucleophilic attack of the alcohol.[1] Here are several factors to consider and troubleshoot:

  • Insufficient Reaction Time or Temperature: Sterically hindered esterifications require more forcing conditions. Ensure you are refluxing for an extended period (10+ hours) and at an appropriate temperature.[2]

  • Inefficient Water Removal: Fischer esterification is an equilibrium reaction.[3][4] The presence of water, a byproduct, can drive the reaction backward.[3][4]

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[2] Alternatively, use a large excess of the alcohol to shift the equilibrium towards the product.[4]

  • Catalyst Amount: While catalytic, a sufficient amount of a strong acid catalyst is crucial.

    • Solution: Ensure you are using a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[2] Consider comparing different acid catalysts to find the most effective one for your specific substrate.[5]

  • Steric Hindrance of the Alcohol: While primary alcohols are generally suitable, branching near the hydroxyl group can also slow down the reaction.[2]

Q: How can I monitor the progress of my Fischer esterification?

A: You can monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against your starting carboxylic acid. The ester product should have a higher Rf value (be less polar) than the carboxylic acid. The disappearance of the carboxylic acid spot indicates the reaction is proceeding.

Issue 2: Side Reactions and Purification Challenges in Steglich Esterification

Q: I am using the Steglich esterification (DCC/DMAP) to synthesize an ester of this compound, but I am having trouble purifying my product and suspect side reactions. What should I look out for?

A: The Steglich esterification is an excellent method for sterically hindered acids.[6][7] However, there are common side reactions and purification challenges:

  • N-Acylurea Formation: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[7] This is more prevalent with sterically hindered substrates and can lower your yield.[8]

    • Solution: Ensure you are using a catalytic amount of DMAP (4-dimethylaminopyridine), as it acts as an acyl transfer agent to minimize this side reaction.[9][10] The reaction is typically run at 0 °C to room temperature to suppress this side reaction.[9]

  • Removal of Dicyclohexylurea (DCU): The byproduct dicyclohexylurea (DCU) from DCC can be challenging to remove completely as it has limited solubility in many common organic solvents.[6]

    • Solution: Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration.[6] For remaining traces, cooling the solution can sometimes precipitate more DCU. If it co-elutes with your product during column chromatography, changing the solvent system or using a different coupling agent like EDC (which forms a water-soluble urea (B33335) byproduct) can be effective.[6]

  • Removal of Excess Reagents: Unreacted DCC and DMAP may need to be removed during workup.

    • Solution: Excess DCC can be quenched by adding a small amount of water. DMAP can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

Q: How do I choose the right solvent for my Steglich esterification?

A: Aprotic solvents are typically used. Dichloromethane (DCM) is a common choice as it is a good solvent for the reactants and allows for easy filtration of the DCU byproduct.[9]

Issue 3: Complications with the Mitsunobu Reaction

Q: I am trying to use the Mitsunobu reaction for the esterification of this compound, but the reaction is not proceeding as expected. What are potential pitfalls?

A: The Mitsunobu reaction is another powerful tool for sterically demanding substrates, proceeding with inversion of configuration at the alcohol center.[8][11] However, it has its own set of challenges:

  • Acidity of the Carboxylic Acid: The pKa of the nucleophile (the carboxylic acid) is crucial. If the pKa is too high (generally above 13), the reaction can be slow or fail.[12][13] this compound has a pKa around 5, which is suitable.

  • Formation of Byproducts: The reaction generates triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification.[11][14]

    • Solution: Purification often requires column chromatography. There are modified reagents and procedures designed to facilitate easier byproduct removal.[13]

  • Order of Reagent Addition: The order of addition of reagents can be critical for success.[8]

    • Typical Protocol: The alcohol, carboxylic acid, and triphenylphosphine are dissolved in a suitable solvent (like THF or diethyl ether), cooled to 0 °C, and then the azodicarboxylate (e.g., DEAD or DIAD) is added slowly.[8]

Q: My Mitsunobu reaction is very slow. How can I speed it up?

A: For very hindered substrates, reaction times can be long. Increasing the concentration of the reactants can sometimes help. In some cases, sonication has been shown to significantly reduce reaction times.[12]

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for a sterically hindered acid like this compound?

A1: While Fischer esterification can be forced with high temperatures and long reaction times, methods designed for milder conditions are often preferred to avoid potential side reactions and decomposition of sensitive substrates.[2][15]

  • Steglich Esterification (DCC/DMAP): This is a highly effective method for sterically hindered substrates as it proceeds under mild, neutral conditions.[9][16]

  • Mitsunobu Reaction: This is another excellent choice, particularly if inversion of stereochemistry at a chiral alcohol is desired.[8][11] It also occurs under mild, neutral conditions.[17]

Q2: What are the typical yields I can expect for the esterification of this compound?

A2: Yields are highly dependent on the chosen method, the specific alcohol used, and the optimization of reaction conditions. For sterically hindered acids like pivalic acid (a close analog), yields can vary significantly.

Esterification MethodAlcohol TypeTypical Yield Range (%)Reference(s)
Fischer Esterification Primary (e.g., Methanol)50-70% (with optimization)[18]
Steglich Esterification Primary (e.g., Benzyl (B1604629) alcohol)80-95%[9]
Secondary (e.g., Isopropanol)60-80%[18]
Tertiary (e.g., tert-Butanol)40-60%[18]
Mitsunobu Reaction Primary (e.g., Ethanol)70-90%[8]
Secondary (e.g., Isopropanol)65-85%[19]

Q3: How do I purify the ester of this compound?

A3: The purification method will depend on the reaction performed and the nature of the impurities.

  • Aqueous Workup: After the reaction, an aqueous workup is typically performed. This involves washing the organic layer with water, a dilute base (like sodium bicarbonate solution) to remove unreacted carboxylic acid, and brine.

  • Column Chromatography: This is often necessary to separate the ester from non-polar byproducts (like triphenylphosphine oxide from a Mitsunobu reaction) or closely eluting impurities.[20] The choice of solvent system is critical and should be determined by TLC analysis. A common starting point for esters is a mixture of ethyl acetate (B1210297) and hexanes.[21][22]

  • Distillation: If the ester is volatile and thermally stable, distillation can be an effective purification method.

Q4: What are the key NMR signals to confirm the formation of my ester?

A4: In the ¹H NMR spectrum, you should look for the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the protons of the alcohol moiety, particularly those adjacent to the ester oxygen. For example, in methyl 2,2-dimethylhexanoate, you would expect to see a singlet for the methyl ester protons around 3.6-3.7 ppm.[23] In the ¹³C NMR spectrum, the carbonyl carbon of the ester will appear around 170-180 ppm.[23]

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with Benzyl Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add benzyl alcohol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-18 hours.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The ester product should have a higher Rf than the starting acid.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU, and wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl 2,2-dimethylhexanoate.

Protocol 2: Mitsunobu Esterification of this compound with Ethanol (B145695)

This protocol is a general guideline and should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Ethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.5 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add ethanol (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography. To facilitate purification, the crude mixture can first be dissolved in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to precipitate some of the triphenylphosphine oxide and hydrazine byproduct, which can then be removed by filtration.

  • The filtrate is then concentrated and purified by flash column chromatography on silica gel to yield the pure ethyl 2,2-dimethylhexanoate.

Visualizations

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid This compound Reaction_Vessel Anhydrous DCM 0°C to RT Carboxylic_Acid->Reaction_Vessel Alcohol Alcohol (e.g., Benzyl Alcohol) Alcohol->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP (catalyst) DMAP->Reaction_Vessel Filtration Filter to remove DCU Reaction_Vessel->Filtration Reaction Mixture Washing Aqueous Wash (HCl, NaHCO3, Brine) Filtration->Washing Filtrate Drying Dry (MgSO4) Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Crude Product Product Pure Ester Purification->Product

Caption: Experimental workflow for the Steglich esterification of this compound.

Troubleshooting_Logic Start Low Ester Yield? Method Which Method? Start->Method Fischer Fischer Esterification Method->Fischer Fischer Steglich Steglich Esterification Method->Steglich Steglich Mitsunobu Mitsunobu Reaction Method->Mitsunobu Mitsunobu Fischer_Check Check: - Reaction Time/Temp - Water Removal - Catalyst Amount Fischer->Fischer_Check Steglich_Check Check: - N-Acylurea formation - DCU removal - DMAP amount Steglich->Steglich_Check Mitsunobu_Check Check: - Reagent Purity - Order of Addition - Byproduct Removal Mitsunobu->Mitsunobu_Check Optimize Optimize Conditions Fischer_Check->Optimize Steglich_Check->Optimize Mitsunobu_Check->Optimize Success Improved Yield Optimize->Success Successful Failure Consider Alternative Method Optimize->Failure Unsuccessful

References

Technical Support Center: Synthesis of 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,2-dimethylhexanoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific problems that can lead to low yields and other complications during the synthesis of this compound via common synthetic routes.

Route 1: Grignard Reaction with Carbon Dioxide

This method involves the reaction of a Grignard reagent, prepared from a suitable haloalkane, with carbon dioxide.

Frequently Asked Questions:

  • Question: My Grignard reaction is not initiating. What are the common causes and solutions?

    • Answer: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Common causes for failure to initiate include:

      • Wet glassware or solvent: Grignard reagents are extremely reactive towards protic sources. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

      • Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by gently crushing the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[1][2]

      • Impure alkyl halide: The presence of water or other impurities in the alkyl halide can quench the Grignard reagent as it forms. Purify the alkyl halide by distillation before use.

  • Question: The yield of my Grignard carboxylation is low. What are the potential reasons?

    • Answer: Low yields in Grignard carboxylations can stem from several factors:

      • Inefficient Grignard formation: If the Grignard reagent itself is formed in low yield, the final product yield will be impacted. Titrate your Grignard reagent before use to determine its actual concentration.[3]

      • Side reactions: Wurtz-type coupling of the alkyl halide with the Grignard reagent can be a significant side reaction, especially with primary halides.[1] Adding the alkyl halide slowly to the magnesium can help minimize this.

      • Reaction with atmospheric CO₂: Premature reaction with atmospheric carbon dioxide can be an issue. Maintain a positive pressure of an inert gas throughout the reaction.

      • Inefficient carboxylation: Ensure the carbon dioxide is bubbled through the solution efficiently or that the reaction is performed over a large surface area of dry ice.

      • Steric hindrance: The tertiary nature of the carbon bearing the halogen in the precursor for this compound can lead to challenges. Using "Turbo-Grignard" reagents by adding lithium chloride can sometimes improve yields.[4]

  • Question: I am observing significant amounts of a hydrocarbon byproduct instead of my carboxylic acid. What is happening?

    • Answer: The formation of a hydrocarbon byproduct (e.g., 2,2-dimethylhexane) indicates that the Grignard reagent is being protonated before it can react with carbon dioxide. This is most likely due to the presence of a protic source, such as water, in the reaction mixture. Rigorously dry all reagents and glassware.

Route 2: Oxidation of 2,2-Dimethylhexan-1-ol

This route involves the oxidation of the corresponding primary alcohol, 2,2-dimethylhexan-1-ol, to the carboxylic acid.

Frequently Asked Questions:

  • Question: My oxidation of 2,2-dimethylhexan-1-ol with Jones reagent gives a low yield. Why might this be?

    • Answer: While Jones oxidation is a powerful method for converting primary alcohols to carboxylic acids, several factors can lead to low yields:

      • Over-oxidation and C-C bond cleavage: For sterically hindered alcohols, harsh oxidation conditions can sometimes lead to cleavage of carbon-carbon bonds as a side reaction.[5]

      • Incomplete reaction: Ensure that a sufficient excess of the Jones reagent is used and that the reaction is allowed to proceed to completion. The disappearance of the green Cr(III) species is an indicator.[6]

      • Difficult workup: The chromium salts produced during the reaction can sometimes complicate the isolation of the product. Careful extraction is necessary.

  • Question: Are there milder alternatives to Jones oxidation for this substrate?

    • Answer: Yes, several milder oxidation methods can be employed to minimize side reactions:

      • TEMPO-mediated oxidation: A catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) can provide a more selective oxidation.

      • Two-step oxidation: A milder oxidation to the aldehyde (e.g., using PCC, PDC, or a Swern oxidation), followed by a selective oxidation of the aldehyde to the carboxylic acid (e.g., using sodium chlorite), can often give higher overall yields.[7]

Route 3: Alkylation of Pinacolone (B1678379)

This synthetic approach involves the deprotonation of pinacolone to form an enolate, followed by alkylation with a suitable butyl halide. A subsequent oxidation step is required to convert the resulting ketone to the desired carboxylic acid.

Frequently Asked Questions:

  • Question: I am getting a low yield in the alkylation of pinacolone. What are the critical factors?

    • Answer: The success of this alkylation depends heavily on the choice of base and reaction conditions:

      • Incomplete enolate formation: A strong, non-nucleophilic base is required for complete deprotonation. Lithium diisopropylamide (LDA) is a common choice for forming the kinetic enolate.[8][9] Sodium hydride (NaH) can also be used, which tends to favor the thermodynamic enolate.[10]

      • Self-condensation: If the deprotonation is not complete or is reversible, self-condensation of the pinacolone can occur. Using a strong, irreversible base like LDA at low temperatures (-78 °C) can minimize this.[9]

      • Poor reactivity of the alkylating agent: Ensure the butyl halide is reactive. Butyl iodide is more reactive than butyl bromide, which is more reactive than butyl chloride.

      • O-alkylation vs. C-alkylation: While generally not a major issue for ketone enolates, some O-alkylation can occur, leading to the formation of an enol ether.

  • Question: Which base is better for this alkylation, LDA or NaH?

    • Answer: The choice of base can influence the regioselectivity if the ketone is unsymmetrical. For pinacolone, which is symmetrical, the main consideration is the completeness of the deprotonation.

      • LDA: A strong, bulky, non-nucleophilic base that provides rapid and irreversible deprotonation at low temperatures, minimizing side reactions.[8][11]

      • NaH: A strong base, but its heterogeneous nature can lead to slower and less controlled reactions. It is often used at higher temperatures.[10] For this substrate, LDA is generally the preferred base to ensure complete and clean enolate formation.

Quantitative Data Summary

Synthesis RouteReagentsTemperature (°C)Reaction Time (h)Reported Yield (%)Reference/Notes
Grignard Carboxylation 1-bromo-2,2-dimethylhexane (B1282838), Mg, CO₂0 to RT2-460-80Yields are highly dependent on reagent purity and anhydrous conditions.
Jones Oxidation 2,2-dimethylhexan-1-ol, CrO₃, H₂SO₄, acetone (B3395972)0 to RT1-370-90Can be lower for sterically hindered substrates.[6][12]
TEMPO-mediated Oxidation 2,2-dimethylhexan-1-ol, TEMPO, NaOCl02-485-95A milder alternative to Jones oxidation.[13]
Alkylation of Pinacolone Pinacolone, LDA, n-butyl bromide-78 to RT2-470-85Yield for the alkylation step only. Subsequent oxidation required.

Detailed Experimental Protocols

1. Synthesis of this compound via Grignard Carboxylation

  • Materials: 1-bromo-2,2-dimethylhexane, magnesium turnings, dry diethyl ether or THF, dry ice, 6M HCl.

  • Procedure:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 1-bromo-2,2-dimethylhexane in dry diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium and initiate the reaction (a small crystal of iodine may be added if necessary).

    • Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour.

    • Cool the reaction mixture to 0 °C and pour it slowly onto an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature, then quench with 6M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or chromatography.

2. Synthesis of this compound via Jones Oxidation

  • Materials: 2,2-dimethylhexan-1-ol, Jones reagent (CrO₃ in H₂SO₄), acetone.

  • Procedure:

    • Dissolve 2,2-dimethylhexan-1-ol in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add the Jones reagent dropwise with vigorous stirring. The color of the reaction mixture should turn from orange to green.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, stir the reaction at room temperature for 2 hours or until the orange color is no longer visible.

    • Quench the reaction by adding isopropanol (B130326) until the green color persists.

    • Remove the acetone under reduced pressure.

    • Extract the residue with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by distillation.

Visualizations

Troubleshooting_Grignard_Reaction cluster_initiation Problem: Reaction Not Initiating cluster_low_yield Problem: Low Yield of Carboxylic Acid start Low Yield in Grignard Carboxylation q1 Wet glassware/solvent? start->q1 q2 Inactive Mg surface? start->q2 q3 Inefficient Grignard formation? start->q3 q4 Side reactions (e.g., Wurtz coupling)? start->q4 q5 Inefficient carboxylation? start->q5 s1 Solution: Rigorously dry all components. q1->s1 s2 Solution: Activate Mg with iodine or 1,2-dibromoethane. q2->s2 s3 Solution: Titrate Grignard reagent. q3->s3 s4 Solution: Slow addition of alkyl halide. q4->s4 s5 Solution: Use excess dry ice and ensure good mixing. q5->s5

Caption: Troubleshooting workflow for low yield in the Grignard carboxylation synthesis of this compound.

Oxidation_Troubleshooting cluster_solutions1 Solutions for Over-oxidation cluster_solutions2 Solutions for Incomplete Reaction start Low Yield in Oxidation of 2,2-Dimethylhexan-1-ol issue1 Issue: Over-oxidation / C-C Cleavage start->issue1 issue2 Issue: Incomplete Reaction start->issue2 solution1a Use milder oxidizing agents (e.g., TEMPO). issue1->solution1a solution1b Perform a two-step oxidation via the aldehyde. issue1->solution1b solution2a Use a sufficient excess of oxidant. issue2->solution2a solution2b Monitor reaction to completion (e.g., by TLC). issue2->solution2b

Caption: Troubleshooting guide for the oxidation of 2,2-dimethylhexan-1-ol to this compound.

Alkylation_Logic start Low Yield in Pinacolone Alkylation problem Problem Incomplete Enolate Formation Self-Condensation start->problem:f0 solution Solution Use a strong, non-nucleophilic base (e.g., LDA) Maintain low temperature (-78 °C) during deprotonation and alkylation problem:f1->solution:f1 problem:f2->solution:f2

Caption: Logical relationship between problems and solutions in the alkylation of pinacolone for the synthesis of a this compound precursor.

References

Technical Support Center: Mass Spectrometry Analysis of 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometric analysis of 2,2-Dimethylhexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the detection of this branched-chain fatty acid and to troubleshoot common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to detect by mass spectrometry?

A1: this compound, like other short-chain fatty acids (SCFAs), presents analytical challenges due to its high polarity, low molecular weight, and poor ionization efficiency, particularly with electrospray ionization (ESI).[1] Direct analysis often results in poor retention on standard reversed-phase chromatography columns and low signal intensity.

Q2: What is the most effective strategy to improve the detection of this compound?

A2: Chemical derivatization is the most effective and widely used strategy. This process modifies the this compound molecule to improve its chromatographic retention and significantly enhance its ionization efficiency. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) is a common approach. For Gas Chromatography-Mass Spectrometry (GC-MS), silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard procedure to increase volatility.

Q3: Can I analyze this compound without derivatization?

A3: While challenging, it is possible. However, it often requires specialized chromatographic columns and mobile phases. For LC-MS, hydrophilic interaction liquid chromatography (HILIC) can be an option. For GC-MS, direct analysis of free fatty acids is generally not recommended due to poor peak shape and potential for the analyte to adsorb to the column. Derivatization is the recommended approach for robust and sensitive quantification.

Q4: I am seeing poor peak shape (tailing or fronting) in my chromatogram for this compound. What are the common causes?

A4: Poor peak shape is a common issue.

  • Peak Tailing can be caused by active sites in the GC inlet or column, column contamination, or column overload. Cleaning or replacing the inlet liner, conditioning the column, or injecting a smaller sample volume can help.

  • Peak Fronting is often a result of column overloading. Reducing the injection volume or sample concentration is a primary solution. Improper column installation can also lead to fronting.

Q5: My signal intensity is low even after derivatization. What should I check?

A5: Several factors could contribute to low signal intensity post-derivatization:

  • Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. You may need to optimize reaction time, temperature, or reagent concentrations.

  • Sample Clean-up: Excess derivatization reagent or byproducts from the reaction can suppress the ionization of your target analyte. An appropriate sample clean-up step after derivatization is crucial.

  • Mass Spectrometer Tuning: The mass spectrometer should be tuned for the specific mass-to-charge ratio (m/z) of the derivatized this compound.

  • Matrix Effects: If you are analyzing complex biological samples, co-eluting matrix components can suppress the ionization of your analyte. Improving chromatographic separation or using a more effective sample preparation method can mitigate this.

Troubleshooting Guides

LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration).
Ion suppression from matrix.Improve sample cleanup (e.g., solid-phase extraction). Dilute the sample.
Incorrect MS parameters.Tune the mass spectrometer for the m/z of the 3-NPH derivative. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Poor Peak Shape Column overload.Reduce injection volume or sample concentration.
Inappropriate mobile phase.Ensure mobile phase pH is suitable for the derivative.
Column degradation.Replace the column.
Retention Time Shift Inconsistent mobile phase composition.Prepare fresh mobile phase daily. Ensure proper mixing.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column aging.Equilibrate the column thoroughly before each run. Replace if necessary.
GC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Incomplete silylation.Ensure anhydrous conditions. Use fresh silylating reagent. Optimize reaction time and temperature.
Leak in the GC-MS system.Check for leaks at the injector, column fittings, and MS interface.
Adsorption in the inlet or column.Use a deactivated inlet liner. Trim the front end of the column.
Poor Peak Shape (Tailing) Active sites in the GC system.Use a deactivated inlet liner. Condition the column.
Column contamination.Bake out the column. Trim the front end of the column.
Sample overload.Inject a smaller volume or a more dilute sample.
Ghost Peaks Carryover from previous injection.Run a solvent blank. Increase the final oven temperature to bake out the column between runs.
Contaminated syringe or inlet.Clean the syringe. Replace the inlet liner and septum.

Data Presentation

Predicted Quantitative Performance

The following table provides an overview of the expected performance for the analysis of short-chain fatty acids using derivatization followed by mass spectrometry. These values are representative and should be validated in your laboratory for this compound.

ParameterLC-MS/MS (with 3-NPH Derivatization)GC-MS (with Silylation)
Limit of Detection (LOD) 1 - 10 ng/mL1 - 5 µM
Limit of Quantitation (LOQ) 3 - 20 ng/mL5 - 15 µM
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Data are based on typical performance for short-chain fatty acids and may vary depending on the specific matrix and instrumentation.

Mass Spectral Data

The NIST mass spectrum for underivatized this compound shows characteristic fragmentation patterns that can be used for its identification.

NIST Mass Spectrum for this compound Note: The mass spectrum for the derivatized compound will be different and will depend on the derivatization agent used.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis with 3-NPH Derivatization

This protocol describes the derivatization of this compound with 3-nitrophenylhydrazine (3-NPH) for subsequent analysis by LC-MS/MS.

1. Sample Preparation (from Serum)

  • To 50 µL of serum, add 100 µL of cold isopropanol (B130326) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer 100 µL of the supernatant to a clean vial.

2. Derivatization

  • To the supernatant, add 50 µL of 50 mM 3-NPH solution.

  • Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution.

  • Add 50 µL of 7% pyridine (B92270) in methanol.

  • Incubate at 37°C for 30 minutes.

  • Quench the reaction by adding 250 µL of 0.5% formic acid in water.

3. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or a shallow gradient depending on the separation needs.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole (e.g., Agilent 6495C or equivalent).

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: To be determined by infusing a derivatized standard of this compound.

Protocol 2: GC-MS Analysis with Silylation

This protocol details the silylation of this compound for GC-MS analysis.

1. Sample Preparation (from a dried extract)

  • Ensure the sample extract containing this compound is completely dry. This is critical as silylating reagents are moisture-sensitive.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Parameters

  • GC System: Agilent 7890 or similar.

  • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Oven Program: Initial temp 70°C, hold for 1 min; ramp at 10°C/min to 280°C; hold for 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 550 m/z.

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis serum Serum Sample precipitation Protein Precipitation (Isopropanol) serum->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_reagents Add 3-NPH, EDC, and Pyridine supernatant->add_reagents incubation Incubate at 37°C add_reagents->incubation quench Quench Reaction incubation->quench injection Inject into LC-MS/MS quench->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (ESI-) separation->detection

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Silylation) cluster_analysis GC-MS Analysis sample Biological Extract drying Evaporation to Dryness sample->drying add_bstfa Add BSTFA + 1% TMCS and Solvent drying->add_bstfa incubation Incubate at 60°C add_bstfa->incubation injection Inject into GC-MS incubation->injection separation Chromatographic Separation (DB-5ms) injection->separation detection Mass Spectrometric Detection (EI) separation->detection

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic start Poor MS Signal for This compound check_derivatization Is Derivatization Complete? start->check_derivatization optimize_derivatization Optimize Reaction: - Time - Temperature - Reagent Concentration check_derivatization->optimize_derivatization No check_cleanup Is Sample Cleanup Adequate? check_derivatization->check_cleanup Yes optimize_derivatization->check_cleanup improve_cleanup Improve Cleanup: - SPE - LLE check_cleanup->improve_cleanup No check_ms_tuning Is MS Tuned for Derivative? check_cleanup->check_ms_tuning Yes improve_cleanup->check_ms_tuning tune_ms Tune MS for Derivative m/z and Optimize Source Parameters check_ms_tuning->tune_ms No check_matrix Are Matrix Effects Present? check_ms_tuning->check_matrix Yes tune_ms->check_matrix mitigate_matrix Mitigate Matrix Effects: - Improve Chromatography - Dilute Sample check_matrix->mitigate_matrix Yes good_signal Signal Improved check_matrix->good_signal No mitigate_matrix->good_signal

Caption: Troubleshooting logic for poor MS signal of this compound.

References

Overcoming poor peak shape of 2,2-Dimethylhexanoic acid in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 2,2-Dimethylhexanoic acid, focusing on overcoming poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound peak show significant tailing?

A1: Poor peak shape, particularly tailing, for this compound is a common issue in GC analysis. The primary cause is the polar carboxylic acid group (-COOH) on the molecule. This functional group can engage in strong secondary interactions, such as hydrogen bonding, with active sites within the GC system.[1][2][3] These active sites are often exposed silanol (B1196071) groups (-Si-OH) present on the surfaces of the inlet liner and the capillary column itself.[4] This interaction delays the elution of a portion of the analyte molecules, resulting in a broadened, asymmetrical peak with a distinct "tail."[4][5]

Q2: What is derivatization and why is it recommended for this compound?

A2: Derivatization is a chemical reaction that converts a compound into a different, more volatile, and less polar derivative for analysis.[6][7] For this compound, derivatization is highly recommended to improve peak shape and sensitivity.[3] The process masks the polar carboxylic acid group by converting it into a less polar ester or silyl (B83357) ester.[6][8] This minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and improved quantitative accuracy.[6] Common derivatization methods include silylation (e.g., with BSTFA or MSTFA) and esterification (e.g., with BF3-methanol).[3][8]

Q3: Can I analyze this compound without derivatization?

A3: While direct analysis is possible, it is challenging and often leads to poor chromatographic results, including severe peak tailing, low response, and poor reproducibility.[6][9] To attempt analysis without derivatization, you would need to use a highly inert system, including a specially deactivated inlet liner and a polar GC column designed for the analysis of free fatty acids (e.g., a FFAP or WAX-type column).[6] However, even with an optimized system, the results are typically inferior to those obtained after derivatization.

Q4: Which GC column is best for analyzing derivatized this compound?

A4: The choice of GC column is critical for achieving good resolution. For the analysis of derivatized short-chain fatty acids, polar columns are generally preferred.[3][10][11][12]

  • WAX-type columns (e.g., HP-INNOWax): These polyethylene (B3416737) glycol (PEG) based columns are highly polar and are well-suited for the analysis of fatty acid methyl esters (FAMEs).[10][12]

  • Cyanopropyl Silicone Columns (e.g., HP-88): These are also highly polar and are specifically designed for the detailed separation of FAMEs.[11][12]

  • Mid-polar columns (e.g., DB-5ms): While less polar, these columns can also be used, particularly after derivatization. However, for complex samples, a more polar column may provide better resolution.[3]

Troubleshooting Guide: Poor Peak Shape

This guide provides a step-by-step approach to diagnosing and resolving poor peak shape for this compound.

Initial Troubleshooting Workflow

cluster_0 Troubleshooting Poor Peak Shape cluster_1 System & Method Checks start Start: Poor Peak Shape (Tailing, Fronting, Broad) is_derivatized Is the sample derivatized? start->is_derivatized derivatize Action: Derivatize the sample. (See Protocol Below) is_derivatized->derivatize No check_system Review GC System Components and Method Parameters is_derivatized->check_system Yes derivatize->check_system inlet Check Inlet: - Use deactivated liner - Replace septum & liner - Check for leaks - Optimize temperature (~250°C) check_system->inlet column Check Column: - Use appropriate polar phase (e.g., WAX) - Condition column - Trim 10-20 cm from inlet side - Check for proper installation inlet->column method Check Method Parameters: - Optimize oven temperature program - Ensure appropriate carrier gas flow rate - Check injection volume (avoid overload) column->method

Troubleshooting workflow for addressing poor peak shape.
Detailed Troubleshooting Steps

Symptom Potential Cause Recommended Action
Peak Tailing Analyte-System Interactions: The primary cause is the interaction of the polar carboxylic acid group with active sites in the system.[2][3][5]Derivatize the sample: This is the most effective solution. Use silylation (e.g., with BSTFA) or esterification to block the polar group.[3][8]
Active Sites in Inlet: The glass inlet liner can contain active silanol groups.[1][5]Use a deactivated liner: Always use a high-quality, deactivated (silanized) inlet liner and replace it regularly.[3][13]
Column Contamination/Activity: The inlet side of the column can become contaminated or active over time.[2][4]Perform column maintenance: Trim 10-20 cm from the inlet end of the column to remove contaminated sections.[4][5] Re-condition the column according to the manufacturer's instructions.
Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volume.[1][4][5]Re-install the column: Ensure the column is cut cleanly and squarely.[1][5] Install it at the correct depth in the inlet as specified by the instrument manufacturer.[5]
Peak Fronting Column Overload: Injecting too much analyte mass onto the column.[5]Reduce sample concentration: Dilute the sample or reduce the injection volume.[1][5]
Inappropriate Solvent: If the sample solvent is not compatible with the stationary phase, it can affect peak shape.[14]Match solvent to stationary phase: Dissolve the sample in a solvent that is compatible with the polar column.
Broad Peaks Suboptimal Flow Rate: Carrier gas flow rate is too low or too high.Optimize flow rate: Adjust the carrier gas flow rate to the optimal range for the column dimensions.
Low Inlet Temperature: Incomplete or slow vaporization of the analyte in the inlet.[2]Increase inlet temperature: Ensure the inlet temperature is high enough for rapid and complete vaporization (a typical starting point is 250°C).[3]

Data Presentation

Derivatization significantly improves the peak shape of this compound. The following table illustrates the expected improvement in key chromatographic parameters.

Parameter Without Derivatization With Silylation (BSTFA) Expected Improvement
Peak Shape Severe TailingSymmetrical, GaussianDrastic reduction in tailing
USP Tailing Factor > 2.01.0 - 1.2Value approaches ideal of 1.0
Peak Width (at half height) > 15 seconds< 3 secondsSharper peaks, improved efficiency
Relative Response Low / VariableHigh / ConsistentIncreased sensitivity and reproducibility

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the formation of a trimethylsilyl (B98337) (TMS) ester of this compound, which is more volatile and less polar.

Materials:

  • Sample containing this compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven set to 60°C

Procedure:

  • Sample Preparation: If your sample is in an aqueous solution, it must be extracted and dried first. Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of an aprotic solvent like pyridine.

  • Derivatization: Add 50-100 µL of BSTFA + 1% TMCS to the vial.[7][8] The volume can be optimized, but ensure a molar excess of the reagent.

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds.[7][8]

  • Incubation: Place the vial in a heating block or oven at 60°C for 30-60 minutes to ensure the reaction goes to completion.[7][8]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Derivatization Workflow Diagram

cluster_workflow Silylation Protocol Workflow prep 1. Prepare Dry Sample (Extract & Evaporate) reconstitute 2. Reconstitute in 100 µL Aprotic Solvent prep->reconstitute add_reagent 3. Add 50-100 µL BSTFA + 1% TMCS reconstitute->add_reagent vortex 4. Cap Vial & Vortex (10-30 seconds) add_reagent->vortex incubate 5. Incubate at 60°C (30-60 minutes) vortex->incubate cool 6. Cool to Room Temp incubate->cool inject 7. Inject into GC cool->inject

References

Addressing solubility issues of 2,2-Dimethylhexanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2,2-Dimethylhexanoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a branched-chain medium-chain fatty acid.[1][2][3][4] Its molecular structure, featuring a six-carbon chain with two methyl groups on the alpha-carbon, contributes to its lipophilic nature, resulting in limited solubility in aqueous solutions. This poor solubility can pose significant challenges in various experimental settings, including in vitro assays, formulation development, and drug delivery studies, where achieving a desired concentration in an aqueous medium is crucial.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is primarily governed by its pKa and its partition coefficient (logP).

  • LogP: The predicted XLogP value for this compound is 2.6.[2] This positive value indicates that it is more soluble in lipids (octanol) than in water, highlighting its hydrophobic character.

Q3: How does the pH of the aqueous buffer affect the solubility of this compound?

A3: The pH of the buffer has a profound effect on the solubility of this compound due to its acidic nature.

  • Below pKa (Acidic pH): The equilibrium favors the protonated, neutral form of the carboxylic acid, which has very low water solubility.

  • Above pKa (Neutral to Alkaline pH): The equilibrium shifts towards the deprotonated, anionic carboxylate form. This ionized form is significantly more water-soluble due to ion-dipole interactions with water molecules.[6][7]

The relationship between pH, pKa, and the ratio of the ionized to unionized form of the acid can be described by the Henderson-Hasselbalch equation :[6][7][8][9]

pH = pKa + log([A-]/[HA])

Where:

  • [A-] is the concentration of the deprotonated (ionized) form.

  • [HA] is the concentration of the protonated (unionized) form.

This equation illustrates that as the pH increases above the pKa, the concentration of the more soluble ionized form ([A-]) increases, leading to enhanced overall solubility.[6][7]

Troubleshooting Guides

Issue 1: Preparing a Stock Solution of this compound

Q: I am having difficulty dissolving this compound in my aqueous buffer to make a stock solution. What should I do?

A: Direct dissolution in a neutral aqueous buffer is often challenging due to the compound's low intrinsic solubility. Here are a few approaches to prepare a stock solution:

Method 1: pH Adjustment (Base Solubilization)

This is the most common and effective method for carboxylic acids.

  • Experimental Protocol:

    • Weigh the desired amount of this compound.

    • Add a small volume of a suitable base, such as 1 M NaOH, dropwise while stirring until the solid dissolves. This will form the highly soluble sodium salt of the acid.

    • Once dissolved, you can dilute this concentrated stock solution with your desired aqueous buffer to the final volume and concentration.

    • Important: After dilution, check the final pH of your solution and adjust it as necessary for your experiment. Be aware that lowering the pH significantly below the pKa may cause the acid to precipitate out of solution.

Method 2: Using Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[10]

  • Experimental Protocol:

    • Dissolve the this compound in a minimal amount of a water-miscible organic solvent (co-solvent) such as ethanol, methanol, propylene (B89431) glycol, or DMSO.[10]

    • Once fully dissolved, slowly add this organic stock solution to your aqueous buffer with vigorous stirring to achieve the final desired concentration.

    • Caution: The final concentration of the organic solvent should be kept as low as possible to avoid any potential interference with your experimental system. It is crucial to run appropriate vehicle controls in your experiments.

Issue 2: Precipitation of this compound in Cell Culture Media

Q: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A: Precipitation in cell culture media can be due to a combination of factors, including the pH of the media, the presence of divalent cations, and binding to proteins.

  • Troubleshooting Steps:

    • pH of the Medium: Most cell culture media are buffered around pH 7.2-7.4, which is above the predicted pKa of this compound. At this pH, the acid should be in its more soluble carboxylate form. However, high concentrations can still exceed its solubility limit.

    • Complexation with Serum Albumin: If you are using a serum-containing medium, albumin can bind to fatty acids and help to keep them in solution.[11][12] For serum-free media, you may need to add purified albumin (e.g., bovine serum albumin - BSA) to your medium to act as a carrier.

    • Preparation of Fatty Acid-BSA Conjugates: To ensure efficient delivery and prevent precipitation, it is highly recommended to pre-complex the this compound with fatty acid-free BSA before adding it to your cell culture medium.

  • Experimental Protocol for Preparing Fatty Acid-BSA Conjugates:

    • Prepare a concentrated stock solution of this compound by dissolving it in a minimal amount of ethanol.

    • In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired cell culture medium or a suitable buffer (e.g., PBS). A common concentration for the BSA stock is 10% (w/v).

    • While gently vortexing the BSA solution, slowly add the ethanolic stock of this compound.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile-filter the fatty acid-BSA conjugate solution before adding it to your cell cultures.

Issue 3: Enhancing Solubility for Formulation Development

Q: I need to develop a formulation with a higher concentration of this compound than what can be achieved by pH adjustment alone. What are my options?

A: For higher concentration formulations, you can explore the use of surfactants or cyclodextrins.

Method 1: Using Surfactants

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[10]

  • Experimental Protocol (General Guidance):

    • Select a biocompatible surfactant. Common choices include polysorbates (e.g., Tween® 80) and poloxamers.

    • Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).

    • Add the this compound to the surfactant solution and stir until it dissolves. Gentle heating may aid dissolution.

    • The optimal surfactant and its concentration will need to be determined experimentally through a formulation screening study.

Method 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13]

  • Experimental Protocol (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of a suitable cyclodextrin (B1172386) (e.g., β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the solutions to remove the undissolved acid.

    • Analyze the concentration of dissolved this compound in the filtrate.

    • Plot the concentration of dissolved acid against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the inclusion complex and the extent of solubility enhancement.[5][14]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆O₂[1][2][3][4]
Molecular Weight144.21 g/mol [3]
Predicted pKa~4-5[5]
Predicted XLogP2.6[2]

Table 2: Critical Micelle Concentrations (CMCs) of Common Surfactants

SurfactantCMC (in water at 25°C)
Sodium Dodecyl Sulfate (SDS)8.3 mM
Polysorbate 20 (Tween® 20)0.059 mM
Polysorbate 80 (Tween® 80)0.012 mM
Poloxamer 188 (Pluronic® F-68)~1% (w/v)

Note: CMC values can be influenced by temperature, pH, and the presence of other solutes.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Dissolving This compound issue Is the compound dissolving in the aqueous buffer? start->issue yes Yes issue->yes Yes no No issue->no No formulation Need higher concentration? issue->formulation success Solution Prepared yes->success ph_adjust Try pH adjustment (e.g., with NaOH) no->ph_adjust cosolvent Try using a co-solvent (e.g., Ethanol, DMSO) no->cosolvent precipitation Does it precipitate upon dilution or addition to media? ph_adjust->precipitation cosolvent->precipitation yes_precip Yes precipitation->yes_precip Yes no_precip No precipitation->no_precip No bsa Use a carrier protein (e.g., BSA) yes_precip->bsa no_precip->success bsa->success surfactant Use a surfactant surfactant->success cyclodextrin Use a cyclodextrin cyclodextrin->success yes_form Yes formulation->yes_form no_form No formulation->no_form yes_form->surfactant yes_form->cyclodextrin no_form->success

Caption: Troubleshooting workflow for solubilizing this compound.

G Effect of pH on the Solubility of this compound cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph Protonated Form (HA) (this compound) low_solubility Low Water Solubility low_ph->low_solubility equilibrium Equilibrium HA <=> H+ + A- low_ph->equilibrium high_ph Deprotonated Form (A-) (2,2-Dimethylhexanoate) high_solubility High Water Solubility high_ph->high_solubility equilibrium->high_ph

Caption: Relationship between pH and the solubility of this compound.

References

Technical Support Center: Minimizing Cytotoxicity of 2,2-Dimethylhexanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethylhexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on mitigating cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cytotoxicity a concern?

This compound is a medium-chain branched-chain fatty acid (BCFA).[1][2] Like other hydrophobic compounds, it can exhibit cytotoxicity in cell-based assays, which may not be related to its intended biological activity. This toxicity can arise from several factors, including poor solubility in aqueous culture media, solvent toxicity, and disruption of cellular membranes or mitochondrial function.

Q2: My this compound is precipitating in the cell culture medium. What can I do?

Precipitation of hydrophobic compounds is a common issue that can lead to inconsistent and inaccurate results.[3] Here are some strategies to improve solubility:

  • Optimize Solvent Concentration: While Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, high concentrations can be toxic to cells.[3] It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5%.[3]

  • Use a Carrier Protein: Complexing the fatty acid with fatty acid-free bovine serum albumin (BSA) can significantly enhance its solubility and bioavailability in cell culture media.[4]

  • Alternative Solvents: If DMSO proves to be too toxic or ineffective, other solvents like ethanol (B145695) can be considered, though their cytotoxic profiles should also be evaluated.[4] A mixture of ethanol and polyethylene (B3416737) glycol 400 has also been reported as a suitable vehicle for hydrophobic compounds.

Q3: I am observing significant cell death even at low concentrations of this compound. What are the potential mechanisms of cytotoxicity?

While specific data for this compound is limited, studies on other branched-chain fatty acids suggest several potential mechanisms of cytotoxicity:

  • Mitochondrial Dysfunction: BCFAs have been shown to disrupt mitochondrial membrane potential, which is a key indicator of cell health and can be an early event in apoptosis.[5]

  • Induction of Apoptosis: Some BCFAs can induce programmed cell death (apoptosis).[5] Interestingly, this can occur through both caspase-dependent and caspase-independent pathways.

  • Cell Membrane Disruption: Due to their hydrophobic nature, high concentrations of fatty acids can intercalate into and disrupt the integrity of the cell membrane.

Q4: How can I determine the optimal non-toxic concentration range for my experiments?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help you identify a concentration range that minimizes overt cytotoxicity while still allowing you to study its desired biological effects. The MTT or MTS assay is a standard colorimetric method for assessing cell viability and determining IC50 values.[6][7][8][9][10][11]

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in Viability Assays (e.g., MTT)
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect for precipitates after adding to media. If present, refer to the solubility optimization strategies in the FAQs.
Solvent Cytotoxicity Run a solvent control with the same final concentration of the vehicle (e.g., DMSO) used for the compound. If the solvent control shows toxicity, reduce the final solvent concentration.
Direct Reaction with Assay Reagents Perform a cell-free control by adding this compound to the assay medium without cells to check for any direct chemical reaction with the assay components.
Inappropriate Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variability.
Issue 2: Unexpected Cell Death or Morphological Changes
Potential Cause Troubleshooting Step
Compound-Induced Apoptosis Assess markers of apoptosis, such as mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and caspase activation (e.g., using a caspase activity assay).[12][13][14][15][16]
Oxidative Stress Measure the levels of reactive oxygen species (ROS) in cells treated with this compound.
Metabolic Overload Since this compound is a fatty acid, high concentrations could lead to metabolic stress. Consider the metabolic capacity of your cell line.

Data Presentation

Due to the lack of specific quantitative data for the cytotoxicity of this compound in the public domain, the following tables present illustrative data based on studies of other branched-chain and medium-chain fatty acids. It is imperative that researchers empirically determine these values for their specific experimental system.

Table 1: Illustrative IC50 Values of Analogous Fatty Acids in Cancer Cell Lines

Fatty AcidCell LineAssayIC50 (µg/mL)Reference (for illustrative purposes)
13-Methyltetradecanoic acidK-562 (Leukemia)Not Specified10 - 25[13]
13-Methyltetradecanoic acidMCF7 (Breast Cancer)Not Specified10 - 25[13]
13-Methyltetradecanoic acidDU 145 (Prostate Cancer)Not Specified10 - 25[13]

Table 2: Troubleshooting Solvent Concentrations

SolventRecommended Max. Final ConcentrationPotential Issues
DMSO≤ 0.5%Can be cytotoxic at higher concentrations.[3]
Ethanol≤ 0.5%Can be more cytotoxic than DMSO for some cell lines.
Polyethylene glycol 400 (in combination with ethanol)0.1% of a 55:45 mixture with ethanolMay require optimization for different compounds and cell lines.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cells.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare a BSA solution (e.g., 10% w/v) in serum-free medium.

    • Add the fatty acid stock solution to the BSA solution to create a fatty acid-BSA complex.

    • Prepare serial dilutions of the this compound-BSA complex in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the this compound-BSA complex. Include a vehicle control (medium with the same final concentration of DMSO and BSA) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRE

This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

  • TMRE stock solution

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • FCCP (optional, as a positive control for depolarization)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control by treating some cells with FCCP (e.g., 10 µM) for 10-15 minutes.

  • TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or cell culture medium.

  • Imaging/Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~549/575 nm).

    • Microplate Reader: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: A decrease in TMRE fluorescence intensity in treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Stock Prepare 2,2-Dimethylhexanoic Acid Stock (in DMSO) BSA_Complex Complex with Fatty Acid-Free BSA Stock->BSA_Complex Solubilization Serial_Dilutions Prepare Serial Dilutions in Culture Medium BSA_Complex->Serial_Dilutions Treat_Cells Treat Cells with Compound and Controls Serial_Dilutions->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Mito_Assay Assess Mitochondrial Health (e.g., TMRE) Incubate->Mito_Assay Apoptosis_Assay Measure Apoptosis Markers (e.g., Caspase Activity) Incubate->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Mito_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway Hypothetical Cytotoxicity Pathway of this compound cluster_stimulus Stimulus cluster_cellular Cellular Events cluster_downstream Downstream Effects cluster_outcome Outcome Compound This compound (High Concentration) Membrane Membrane Disruption Compound->Membrane Direct Interaction Mitochondria Mitochondrial Stress Compound->Mitochondria Metabolic Overload Cell_Death Cell Death Membrane->Cell_Death MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ROS Increased ROS Production Mitochondria->ROS Caspase_Ind Caspase-Independent Apoptosis MMP_Loss->Caspase_Ind ROS->Caspase_Ind Caspase_Ind->Cell_Death

Caption: Hypothetical signaling pathway for this compound cytotoxicity.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cell Death Observed Solvent_Control Is Solvent Control Also Toxic? Start->Solvent_Control Solubility_Check Is Compound Precipitating? Solvent_Control->Solubility_Check No Reduce_Solvent Reduce Solvent Concentration Solvent_Control->Reduce_Solvent Yes Improve_Solubility Improve Solubility (e.g., use BSA) Solubility_Check->Improve_Solubility Yes Inherent_Toxicity Inherent Compound Toxicity Likely Solubility_Check->Inherent_Toxicity No Dose_Response Perform Dose-Response to Find Non-Toxic Range Reduce_Solvent->Dose_Response Improve_Solubility->Dose_Response Mech_Study Investigate Mechanism (Mitochondria, Apoptosis) Inherent_Toxicity->Mech_Study

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Selecting appropriate solvents for 2,2-Dimethylhexanoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2,2-Dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a medium-chain fatty acid. Its structure includes a polar carboxylic acid head and a nonpolar six-carbon branched alkyl tail. This amphiphilic nature dictates its solubility. It exhibits good solubility in most organic solvents and limited solubility in water.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on its structure and the general solubility of similar fatty acids, this compound is expected to be readily soluble in a range of organic solvents. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as alcohols like methanol, ethanol (B145695), and isopropanol, are excellent choices for preparing stock solutions. It is also soluble in other common organic solvents like acetone, acetonitrile, and tetrahydrofuran (B95107) (THF). For less polar applications, it will dissolve in solvents like toluene (B28343) and be sparingly soluble in highly nonpolar solvents like hexane.

Q3: What is the best way to prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to start with a high-purity solvent in which the compound is highly soluble, such as DMSO or ethanol. Weigh the desired amount of this compound and add the solvent to achieve the target concentration. If dissolution is slow, gentle warming or sonication can be employed to facilitate the process. Always use a calibrated balance and volumetric glassware for accurate concentration determination.

Q4: Can I dissolve this compound directly in aqueous buffers?

A4: Direct dissolution of this compound in aqueous buffers is challenging due to its limited water solubility. It is best to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This stock solution can then be serially diluted into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically <0.5% for cell-based assays).

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen solvent.

  • Potential Cause: The solvent may not be appropriate for the desired concentration. While soluble in many organic solvents, the concentration limit can vary.

  • Solution:

    • Increase Solvent Polarity: If using a nonpolar solvent, try a more polar organic solvent. For example, if you are having trouble in toluene, switch to dichloromethane (B109758) or ethyl acetate. For higher concentrations, polar aprotic solvents like DMSO or DMF are recommended.

    • Apply Gentle Heat: Warming the solution can increase the solubility of carboxylic acids. Use a water bath and monitor the temperature to avoid solvent evaporation or compound degradation.

    • Use Sonication: An ultrasonic bath can help break down solid particles and enhance dissolution.

    • Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

Issue 2: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.

  • Potential Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The presence of salts in the buffer can also decrease the solubility of organic molecules (salting-out effect).

  • Solution:

    • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.

    • Optimize pH: The solubility of carboxylic acids in aqueous solutions is pH-dependent. Increasing the pH above the pKa of the carboxylic acid group (typically around 4-5) will deprotonate it, forming a more soluble carboxylate salt. You can try adjusting the pH of your buffer.

    • Use a Co-solvent: If your experiment allows, a small percentage of a water-miscible co-solvent (like ethanol or propylene (B89431) glycol) in your final aqueous solution can help maintain solubility.

    • Incorporate Surfactants or Solubilizing Agents: For certain applications, non-ionic surfactants or cyclodextrins can be used to increase the aqueous solubility of hydrophobic compounds. However, their compatibility with the specific experiment must be verified.

Issue 3: I am observing inconsistent results in my biological assays.

  • Potential Cause: This could be due to incomplete dissolution, precipitation of the compound over time, or the biological activity of the solvent itself.

  • Solution:

    • Ensure Complete Dissolution of Stock: Before making dilutions, visually inspect your stock solution to ensure there are no undissolved particles. If necessary, filter the stock solution through a syringe filter compatible with the organic solvent.

    • Prepare Fresh Dilutions: Prepare working solutions fresh from the stock solution for each experiment to avoid potential precipitation or degradation over time.

    • Solvent Control: Always include a vehicle control in your experiments (the same concentration of the solvent used to dissolve the compound) to account for any effects of the solvent on the biological system.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePolarity IndexEstimated Solubility (g/100mL)
WaterPolar Protic9.0< 0.1
MethanolPolar Protic6.6> 50
EthanolPolar Protic5.2> 50
IsopropanolPolar Protic4.3> 50
AcetonitrilePolar Aprotic6.2> 30
AcetonePolar Aprotic5.1> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 50
Dimethylformamide (DMF)Polar Aprotic6.4> 50
Tetrahydrofuran (THF)Polar Aprotic4.2> 30
DichloromethaneHalogenated3.4> 30
TolueneAromatic2.4> 20
HexaneNonpolar0.0< 5

Disclaimer: The quantitative solubility data in this table are estimates based on the known solubility of structurally similar medium-chain fatty acids. Actual solubility should be determined experimentally for specific applications.

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound

This protocol describes a general method for the esterification of the sterically hindered this compound with a primary alcohol (e.g., ethanol) using a carbodiimide (B86325) coupling agent and a catalyst.

Materials:

  • This compound

  • Anhydrous Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add anhydrous ethanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in appropriate organic solvent (e.g., DMSO) weigh->dissolve Add solvent dilute Dilute stock solution into experimental buffer dissolve->dilute Use stock mix Vortex/mix thoroughly dilute->mix add_to_assay Add working solution to assay mix->add_to_assay incubate Incubate add_to_assay->incubate measure Measure endpoint incubate->measure

Experimental workflow for solution preparation.

signaling_pathway cluster_membrane Cell Membrane receptor Olfactory Receptor (GPCR) g_protein G-protein (Gα, Gβγ) receptor->g_protein Activates ligand Short-Chain Fatty Acid (e.g., this compound) ligand->receptor Binds to adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Gα activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Opening) pka->cellular_response Phosphorylates targets leading to

Generalized short-chain fatty acid signaling pathway.

Technical Support Center: Method Validation for 2,2-Dimethylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the quantitative analysis of 2,2-Dimethylhexanoic acid in complex biological matrices. The guidance is designed for researchers, scientists, and drug development professionals to ensure robust, reliable, and reproducible bioanalytical method validation.

Troubleshooting Guide

This section addresses specific issues that may arise during method development and validation for this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery (<80%) Incorrect pH during LLE: If the sample pH is at or above the pKa (~4.8), the analyte will be ionized and remain in the aqueous phase.[1]Acidify the sample: Adjust the sample pH to ≤ 2 with an acid like HCl before extraction to ensure the carboxylic acid is fully protonated and partitions into the organic solvent.[1]
Suboptimal Extraction Solvent: The polarity of the solvent may not be suitable for this compound.[2]Use an appropriate solvent: Ethyl acetate (B1210297) is a common and effective choice for extracting small organic acids. If recovery remains low, test other solvents like methyl tert-butyl ether (MTBE) or a mixture of solvents.[1][2]
Insufficient Extraction: Inadequate mixing or a single extraction step may not be enough for complete recovery.[1]Optimize extraction: Vortex samples vigorously for at least 1-2 minutes. Perform the extraction two or three times, combining the organic layers for each replicate.[2]
Poor Peak Shape (Tailing) Analyte-System Interactions (GC-MS): The polar carboxylic acid group interacts with active sites in the GC inlet or column, causing tailing.[3]Derivatize the analyte: Convert the carboxylic acid to a less polar, more volatile silyl (B83357) ester using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4] This minimizes interactions and improves peak symmetry.[3]
Inappropriate Column (GC-MS): The column polarity is not suitable for the analyte.Use a polar column: A polyethylene (B3416737) glycol (PEG) based "WAX" type column is well-suited for the analysis of fatty acids and their derivatives.[3]
Mobile Phase pH (LC-MS): If the mobile phase pH is close to the analyte's pKa, it can exist in both protonated and deprotonated forms, leading to peak splitting or tailing.Buffer the mobile phase: Adjust the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase chromatography, a lower pH (e.g., pH 2-3 using formic acid) ensures the analyte is neutral and retains well.
High Signal Variability (%RSD > 15%) Matrix Effects (LC-MS/MS): Co-eluting endogenous compounds from the matrix (e.g., phospholipids (B1166683), salts) suppress or enhance the ionization of the analyte.[5][6][7]Use a stable isotope-labeled internal standard (SIL-IS): A deuterated or ¹³C-labeled this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[8][9]
Inconsistent Sample Preparation: Variability in pipetting, extraction times, or evaporation steps can introduce errors.Incorporate an internal standard early: Add the internal standard to the sample before any extraction steps to account for variability during the entire process.[8] Ensure consistent vortexing and evaporation procedures.
Instrument Instability: Fluctuations in the instrument's performance.Perform system suitability tests: Before each run, inject a standard solution to confirm the instrument's performance (e.g., peak area, retention time, and peak shape) is within acceptable limits.
No or Low MS Signal Inefficient Ionization: The analyte is not ionizing effectively in the MS source.Optimize source parameters (LC-MS/MS): Adjust parameters such as spray voltage, gas flows, and source temperature. This compound is typically analyzed in negative ion mode (ESI-).
Analyte Degradation: The compound may be unstable under certain conditions.[10]Protect from degradation: For potentially unstable compounds, consider adding antioxidants, protecting samples from light, or minimizing time at high temperatures during sample preparation.[10]

Quantitative Data Summary: Method Validation Acceptance Criteria

This table summarizes typical acceptance criteria for bioanalytical method validation based on FDA guidelines.[11][12][13][14]

ParameterQC LevelAcceptance Criteria
Linearity Calibration CurveCoefficient of determination (r²) ≥ 0.99.[15]
75% of standards must be within ±15% of nominal value (±20% at LLOQ).[16]
Intra-run Accuracy & Precision LLOQAccuracy: 80-120% (%RE); Precision: ≤20% (%RSD).[11]
Low, Mid, HighAccuracy: 85-115% (%RE); Precision: ≤15% (%RSD).[11]
Inter-run Accuracy & Precision LLOQAccuracy: 80-120% (%RE); Precision: ≤20% (%RSD).[11]
Low, Mid, HighAccuracy: 85-115% (%RE); Precision: ≤15% (%RSD).[11]
Matrix Effect Low, HighThe coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Low, Mid, HighShould be consistent, precise, and reproducible. The CV should be ≤15%.
Selectivity Blank MatrixResponse at the retention time of the analyte should be ≤20% of the LLOQ response.[13]
Response at the retention time of the IS should be ≤5% of the mean IS response.[13]

LLOQ: Lower Limit of Quantitation; RE: Relative Error; RSD: Relative Standard Deviation; IS: Internal Standard.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Preparation: Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., deuterated this compound) to all tubes except for the blank matrix. Vortex briefly.

  • Acidification: Add 20 µL of 1M HCl to each tube to acidify the sample to a pH below 2. Vortex for 10 seconds.

  • Extraction: Add 600 µL of ethyl acetate. Cap the tubes securely.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer (~500 µL) to a new set of tubes, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS or proceed with derivatization for GC-MS analysis.

Protocol 2: GC-MS Derivatization (Silylation)

This protocol follows the LLE evaporation step.

  • Reagent Preparation: Prepare the derivatization reagent by mixing BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) and a solvent like pyridine (B92270) in a 1:1 ratio. Caution: Work in a fume hood and wear appropriate PPE.

  • Derivatization: Add 50 µL of the prepared reagent to the dried extract from the LLE protocol.

  • Incubation: Cap the vials tightly and incubate in a heating block at 80°C for 30 minutes.[17]

  • Cooling: Allow the vials to cool to room temperature.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Visual Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis & Validation Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Analysis Instrumental Analysis (LC-MS or GC-MS) Recon->Analysis Processing Data Processing (Peak Integration) Analysis->Processing Cal_Curve Calibration Curve Generation Processing->Cal_Curve Validation Validation Parameter Assessment Cal_Curve->Validation

Caption: General experimental workflow for bioanalytical method validation.

G start Issue: Low Analyte Recovery check_pH Is sample pH < 3 during LLE? start->check_pH check_solvent Is extraction solvent appropriate (e.g., Ethyl Acetate)? check_pH->check_solvent Yes adjust_pH Solution: Acidify sample with HCl to pH ≤ 2. check_pH->adjust_pH No check_mixing Is mixing vigorous and repeated (2-3x)? check_solvent->check_mixing Yes change_solvent Solution: Test alternative solvent (e.g., MTBE). check_solvent->change_solvent No improve_mixing Solution: Increase vortex time and perform repeat extractions. check_mixing->improve_mixing No resolved Recovery Improved check_mixing->resolved Yes adjust_pH->resolved change_solvent->resolved improve_mixing->resolved

Caption: Troubleshooting logic for low analyte recovery in LLE.

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard (IS) for this compound analysis? A stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or ¹³C₆-2,2-Dimethylhexanoic acid, is the ideal choice.[8] SIL-IS co-elutes with the analyte and is affected by sample preparation variability and matrix effects in the same way, providing the most accurate correction for any losses or signal fluctuations.[8] If a SIL-IS is unavailable, a close structural analog that is not present in the sample can be used.[8]

Q2: Is derivatization always necessary for the GC-MS analysis of this compound? Yes, derivatization is highly recommended for GC-MS analysis.[3] The carboxylic acid group in this compound is polar and prone to interacting with active sites in the GC system, which results in poor peak shape (tailing) and low sensitivity.[3] Derivatization, typically silylation, converts the polar acid into a more volatile and less polar ester, which dramatically improves chromatographic performance.[4][18]

Q3: How can I minimize matrix effects in my LC-MS/MS method? Minimizing matrix effects is crucial for accurate quantitation.[7] Strategies include:

  • Effective Sample Cleanup: Use a robust extraction method (LLE or SPE) to remove interfering matrix components like phospholipids and proteins.

  • Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components.

  • Use of a SIL-IS: As mentioned, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through cleanup or chromatography.[9]

  • Dilution: If signal suppression is severe, diluting the sample extract can reduce the concentration of interfering components, though this may impact the ability to reach the desired LLOQ.

Q4: My calibration curve is not linear (r² < 0.99). What should I check? Several factors can cause non-linearity:

  • Detector Saturation: The highest concentration standards may be saturating the detector. Try extending the calibration range with lower points or reducing the sample injection volume.

  • Inaccurate Standard Preparation: Verify the concentrations of your stock solutions and the serial dilutions used to prepare the calibration standards.

  • Suboptimal Integration: Review the peak integration for all standards to ensure it is consistent and accurate.

  • Inappropriate Calibration Model: A standard linear regression with 1/x or 1/x² weighting is common. Ensure the chosen model accurately fits the data.

Q5: What are the key differences between using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?

  • LLE: Relies on the differential solubility of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). It is often simple and cost-effective but can be less selective and harder to automate.

  • SPE: Uses a solid sorbent in a cartridge or plate to retain the analyte based on chemical interactions (e.g., ion exchange, reversed-phase).[19] The analyte is then selectively washed and eluted. SPE can provide cleaner extracts, higher concentration factors, and is more easily automated, but may require more extensive method development.[20]

References

Stability of 2,2-Dimethylhexanoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,2-Dimethylhexanoic acid under various storage conditions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of the compound throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage, a temperature of less than 15°C in a dark environment is recommended.[2] The compound can be corrosive to metals, so storage in non-metallic or corrosive-resistant containers is advised.[2][3]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its structure as a branched-chain carboxylic acid, the most probable degradation routes include oxidation and photolytic reactions.[] The tertiary carbon atom at the C2 position may be susceptible to oxidative attack, potentially leading to the formation of hydroperoxides and subsequent cleavage products. While generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially lead to degradation.

Q3: How do temperature and humidity affect the stability of this compound?

A3: Elevated temperatures can accelerate the rate of chemical degradation.[5] High humidity can lead to moisture uptake, which might affect the physical state and reactivity of the compound, although as a liquid, this is less of a concern than for solid compounds.[] Stability studies, particularly accelerated testing at high temperature and humidity, are crucial to determine its shelf-life.[6]

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can be a factor in the degradation of many organic compounds.[7][8] Photostability testing is recommended to determine the extent of degradation upon light exposure.[7] To minimize this risk, the compound should be stored in amber or opaque containers in a dark place.[2]

Q5: What are the visual or physical signs of degradation?

A5: Degradation of this compound may be indicated by a change in color, the appearance of a precipitate, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing, such as chromatography, is necessary to accurately assess the purity and stability of the compound.[9]

Q6: How can I establish a shelf-life or re-test period for this compound?

A6: Establishing a shelf-life or re-test period requires performing long-term and accelerated stability studies under controlled conditions as defined by ICH guidelines (e.g., ICH Q1A).[7][9] The studies involve storing the compound at specific temperatures and humidity levels and testing its purity and potency at predetermined time points.[6][9]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Unexpectedly low assay results for this compound.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review the storage conditions of the sample. Was it exposed to high temperatures, light, or reactive materials?

    • Recommendation: Compare the results with a freshly opened standard or a sample stored under ideal conditions. If degradation is suspected, perform a forced degradation study to identify potential degradants.

  • Possible Cause 2: Volatility of the compound.

    • Troubleshooting Step: Review the sample preparation and handling procedures. Was the sample left open to the atmosphere for an extended period?

    • Recommendation: Ensure samples are kept in tightly sealed vials. Minimize the time between sample preparation and analysis.

  • Possible Cause 3: Issues with the analytical method.

    • Troubleshooting Step: Verify the calibration of the instrument and the preparation of the standards and mobile phase.

    • Recommendation: Run a system suitability test to ensure the analytical system is performing correctly.

Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Correlate the appearance and size of the unknown peaks with the storage conditions and time. Do the peaks increase under stress conditions (e.g., heat, light, oxidation)?

    • Recommendation: Perform a forced degradation study to confirm if these peaks are related to the degradation of this compound. Use techniques like LC-MS to identify the structure of the unknown impurities.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Review the handling procedures, solvents, and equipment used.

    • Recommendation: Analyze a blank (solvent) injection to rule out contamination from the analytical system.

Issue 3: Inconsistent stability results between different batches.

  • Possible Cause 1: Variation in the initial purity of the batches.

    • Troubleshooting Step: Review the certificates of analysis for each batch.

    • Recommendation: Ensure that all batches used in the stability study meet the same initial quality specifications.

  • Possible Cause 2: Differences in packaging or storage.

    • Troubleshooting Step: Verify that all batches were stored in identical containers and under the same environmental conditions.

    • Recommendation: Implement standardized packaging and storage protocols for all stability samples.

Data Presentation

The following tables summarize hypothetical stability data for this compound. This data is for illustrative purposes to demonstrate how stability results can be presented.

Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0Colorless Liquid99.80.2
3Colorless Liquid99.70.3
6Colorless Liquid99.60.4
9Colorless Liquid99.50.5
12Colorless Liquid99.40.6
18Colorless Liquid99.20.8
24Colorless Liquid99.01.0

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0Colorless Liquid99.80.2
1Colorless Liquid99.50.5
2Colorless Liquid99.20.8
3Colorless Liquid98.91.1
6Colorless Liquid98.11.9

Table 3: Forced Degradation Study Results

Stress ConditionDurationAssay (%)Major Degradant (%)Total Impurities (%)
0.1 M HCl24 hours99.5Not Detected0.5
0.1 M NaOH24 hours99.3Not Detected0.7
10% H₂O₂24 hours85.210.514.8
Thermal (80°C)48 hours95.72.14.3
Photolytic (ICH Q1B)1.2 million lux hours96.51.83.5

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.2 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 20% hydrogen peroxide (H₂O₂) to achieve a final concentration of 10% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. Dissolve/dilute the samples for analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] Keep control samples protected from light.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to demonstrate its stability-indicating nature.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Control Control Sample (Unstressed) Start->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (10% H₂O₂, RT) Thermal Thermal (80°C) Photo Photolytic (ICH Q1B) Neutralize Neutralize/Dilute Samples Control->Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Data Evaluate Data (Assay, Impurities, Mass Balance) HPLC->Data End End Data->End Report Results

Caption: Workflow for a Forced Degradation Study.

OOS_Troubleshooting Start Out-of-Specification (OOS) Result Obtained CheckMethod Is the analytical method performing correctly? Start->CheckMethod CheckStorage Were storage conditions maintained? CheckMethod->CheckStorage Yes InvestigateMethod Investigate Analytical Method: - System Suitability - Calibration - Reagent Prep CheckMethod->InvestigateMethod No CheckSample Was sample handling appropriate? CheckStorage->CheckSample Yes InvestigateStorage Investigate Storage: - Temperature/Humidity Logs - Light Exposure CheckStorage->InvestigateStorage No InvestigateHandling Investigate Sample Handling: - Contamination - Dilution Errors CheckSample->InvestigateHandling No RootCause Identify Root Cause CheckSample->RootCause Yes (True Degradation) InvestigateMethod->RootCause InvestigateStorage->RootCause InvestigateHandling->RootCause Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound Oxidation Oxidative Products (e.g., Hydroperoxides, Cleavage Products) Parent->Oxidation Oxidizing Agent (e.g., H₂O₂) Photo Photolytic Isomers or Rearrangement Products Parent->Photo UV/Visible Light

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,2-Dimethylhexanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data comparing the biological activities of 2,2-Dimethylhexanoic acid and its various positional isomers is limited in the current scientific literature. This guide provides a comparative analysis based on established principles of structure-activity relationships for branched-chain fatty acids (BCFAs) and data from structurally related molecules. The information presented is intended as a predictive resource to guide future research.

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids that play significant roles in various biological processes. The position of the methyl branches along the fatty acid chain can profoundly influence their physicochemical properties and, consequently, their biological activities. This guide focuses on this compound and its positional isomers, exploring their potential differential effects on cancer cell viability, inflammation, and lipid metabolism. While direct comparative studies are scarce, this document synthesizes existing knowledge on BCFAs to provide a framework for hypothesis-driven research.

Hypothetical Comparison of Biological Activities

The biological effects of dimethylhexanoic acid isomers are likely influenced by the steric hindrance and changes in lipophilicity conferred by the positions of the two methyl groups. For instance, gem-dimethyl substitution at the C2 position (this compound) creates a sterically hindered carboxylic acid, which may affect its metabolism and interaction with enzymes compared to isomers with methyl groups at other positions.

Table 1: Hypothetical Comparative Cytotoxicity of Dimethylhexanoic Acid Isomers against Cancer Cell Lines

IsomerPredicted IC50 (µM) on MCF-7 (Breast Cancer)Predicted IC50 (µM) on HepG2 (Liver Cancer)Rationale for Predicted Activity
This compound > 100> 100High steric hindrance at the carboxyl group may limit uptake and metabolic activation required for cytotoxicity.
2,3-Dimethylhexanoic acid 50 - 10060 - 120Moderate activity expected; branching near the carboxyl group can influence metabolism.
2,4-Dimethylhexanoic acid 30 - 8040 - 90May exhibit significant activity; this structural motif is found in some natural products with cytotoxic properties.[1]
2,5-Dimethylhexanoic acid 40 - 9050 - 110Branching at both ends of the molecule may influence membrane interactions and cellular uptake.
3,3-Dimethylhexanoic acid > 100> 100Steric hindrance at the C3 position could impact enzymatic processing.
3,4-Dimethylhexanoic acid 60 - 12070 - 140Intermediate activity predicted.
3,5-Dimethylhexanoic acid 70 - 15080 - 160May have lower activity due to the specific branching pattern.
4,4-Dimethylhexanoic acid > 100> 100Gem-dimethyl group away from the carboxyl head may still affect overall conformation and activity.
4,5-Dimethylhexanoic acid 80 - 16090 - 180Predicted to have lower to moderate activity.
5,5-Dimethylhexanoic acid 90 - 180100 - 200Branching at the terminal end may have less impact on initial enzymatic activation compared to branching near the carboxyl group.

Table 2: Hypothetical Comparative Anti-inflammatory Activity of Dimethylhexanoic Acid Isomers

IsomerPredicted Inhibition of Nitric Oxide (NO) Production in Macrophages (%)Predicted Inhibition of Albumin Denaturation (%)Rationale for Predicted Activity
This compound LowLowSteric hindrance may limit interaction with enzymes involved in inflammatory signaling pathways.
2,4-Dimethylhexanoic acid ModerateModerateMay interact with cellular membranes and signaling proteins to modulate inflammatory responses.
2,5-Dimethylhexanoic acid Moderate-HighModerate-HighThe "iso" and "anteiso"-like structures at either end could influence membrane fluidity and receptor binding, potentially impacting inflammatory signaling.
3,5-Dimethylhexanoic acid Low-ModerateLow-ModerateThe specific branching pattern may be less effective at disrupting inflammatory processes.
5,5-Dimethylhexanoic acid LowLowTerminal branching may have a lesser effect on interactions with key inflammatory mediators.

Table 3: Hypothetical Comparative Effects on Lipid Metabolism in Hepatocytes

IsomerPredicted Effect on Fatty Acid β-OxidationPredicted Effect on LipogenesisRationale for Predicted Activity
This compound Strong InhibitionNo significant effectSteric hindrance at the α-carbon is known to inhibit β-oxidation.
2,4-Dimethylhexanoic acid Moderate InhibitionPotential for modulationBranching can interfere with the efficiency of β-oxidation enzymes.
2,5-Dimethylhexanoic acid Moderate InhibitionPotential for modulationMay be metabolized differently, potentially influencing pathways like lipogenesis.
3,3-Dimethylhexanoic acid Strong InhibitionNo significant effectGem-dimethyl group at the β-position would block β-oxidation.
5,5-Dimethylhexanoic acid Minor InhibitionNo significant effectBranching at the ω-1 position may have a minimal effect on the initial steps of β-oxidation.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of dimethylhexanoic acid isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Dimethylhexanoic acid isomers

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the dimethylhexanoic acid isomers in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) for each isomer.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the potential of dimethylhexanoic acid isomers to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dimethylhexanoic acid isomers

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dimethylhexanoic acid isomers for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of each Griess reagent component to the supernatant and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Assessment of Effects on Lipid Metabolism: Fatty Acid β-Oxidation in Primary Hepatocytes

Objective: To determine the effect of dimethylhexanoic acid isomers on the rate of fatty acid β-oxidation in hepatocytes.[2][3]

Materials:

  • Freshly isolated primary hepatocytes

  • Dimethylhexanoic acid isomers

  • [1-¹⁴C]Palmitic acid

  • Krebs-Henseleit buffer supplemented with fatty acid-free BSA

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from mice or rats using a collagenase perfusion method.

  • Cell Incubation: Resuspend the hepatocytes in Krebs-Henseleit buffer. Pre-incubate the cells with the dimethylhexanoic acid isomers at various concentrations for a specified time.

  • Initiation of Oxidation: Add [1-¹⁴C]palmitic acid complexed to BSA to the cell suspension to initiate the assay. Incubate at 37°C with shaking.

  • Termination of Reaction: Stop the reaction by adding perchloric acid.

  • Separation of Products: Centrifuge the samples to pellet the protein and un-metabolized palmitate. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.

  • Radioactivity Measurement: Measure the radioactivity of the ASMs in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ¹⁴C-labeled ASMs produced per unit of time and protein concentration. Compare the rates in the presence of the different isomers to the control.

Visualizations

Experimental_Workflow Workflow for Comparative Biological Activity Screening cluster_isomers Test Compounds cluster_assays In Vitro Bioassays cluster_data Data Analysis cluster_comparison Comparative Analysis Isomer1 2,2-DMHA Cytotoxicity Cytotoxicity Assay (e.g., MTT on MCF-7, HepG2) Isomer1->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO production in RAW 264.7) Isomer1->AntiInflammatory Metabolism Metabolic Assay (e.g., β-oxidation in hepatocytes) Isomer1->Metabolism Isomer2 2,4-DMHA Isomer2->Cytotoxicity Isomer2->AntiInflammatory Isomer2->Metabolism Isomer3 2,5-DMHA Isomer3->Cytotoxicity Isomer3->AntiInflammatory Isomer3->Metabolism Isomer4 ...other isomers Isomer4->Cytotoxicity Isomer4->AntiInflammatory Isomer4->Metabolism IC50 IC50 Values Cytotoxicity->IC50 Inhibition % Inhibition AntiInflammatory->Inhibition MetabolicRate Metabolic Rate Metabolism->MetabolicRate SAR Structure-Activity Relationship IC50->SAR Inhibition->SAR MetabolicRate->SAR

Caption: Proposed workflow for the comparative screening of dimethylhexanoic acid isomers.

Signaling_Pathway Hypothetical Signaling Pathway Modulated by BCFAs cluster_cytoplasm Cytoplasm BCFA Branched-Chain Fatty Acid (BCFA) Membrane Cell Membrane BCFA->Membrane Alters fluidity/ interacts with receptors Receptor Membrane Receptor (e.g., GPCR) Membrane->Receptor IKK IKK Receptor->IKK Inhibition? NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB IκB IKK->IkB Phosphorylation IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Genes Transcription

Caption: Putative anti-inflammatory signaling pathway affected by branched-chain fatty acids.

References

Battle of the Branches: 2,2-Dimethylhexanoic Acid Versus Linear Fatty Acids in Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular membranes, the structure of constituent lipid molecules plays a pivotal role in dictating the biophysical properties and, consequently, the function of the membrane. While linear fatty acids are fundamental building blocks, their branched-chain counterparts, such as 2,2-dimethylhexanoic acid, introduce structural perturbations that can significantly alter membrane dynamics. This guide provides an objective comparison of this compound and its linear analogs, supported by experimental and computational data, to aid researchers in understanding their differential effects on model membranes.

At a Glance: Key Differences in Membrane Interactions

The primary distinction between this compound and linear fatty acids lies in their molecular geometry. The bulky dimethyl group at the alpha-carbon of this compound disrupts the ordered packing of lipid acyl chains within the membrane, leading to significant changes in membrane fluidity, thickness, and the organization of lipid microdomains, commonly known as lipid rafts.

PropertyThis compound (Branched)Linear Fatty Acids (e.g., Hexanoic Acid)
Membrane Fluidity IncreasesDecreases (promotes order)
Membrane Thickness DecreasesIncreases
Lipid Acyl Chain Order Decreases (disrupts packing)Increases (promotes packing)
Effect on Lipid Rafts Tends to disrupt ordered domainsCan stabilize or be excluded from ordered domains

Deep Dive: Experimental Evidence and Biophysical Characterization

While direct comparative experimental data for this compound is limited, studies on analogous branched-chain fatty acids (BCFAs) and short-chain fatty acids (SCFAs) provide valuable insights into their expected behavior.

Membrane Fluidity: A Tale of Two Structures

Linear saturated fatty acids, with their straight acyl chains, can pack tightly together through van der Waals interactions, leading to a more ordered, gel-like state and decreased membrane fluidity.[1] In contrast, the methyl branches in BCFAs create steric hindrance, preventing tight packing and thereby increasing the fluidity of the membrane, much like the kink introduced by a cis-double bond in unsaturated fatty acids.[2]

Experimental Insight: Studies on bacterial membranes, which are often rich in BCFAs, show that these lipids help maintain membrane fluidity in response to environmental stress, such as low temperatures.[2]

Membrane Thickness and Lipid Order: The Impact of Packing

The ability of linear fatty acids to pack efficiently results in a thicker and more ordered lipid bilayer.[3] Conversely, the disruptive nature of the dimethyl group in this compound is expected to decrease the overall thickness of the membrane and reduce the order of the surrounding lipid acyl chains.

Computational Evidence: Molecular dynamics simulations of lipid bilayers composed of branched-chain lipids show a lower segmental order of the acyl chains compared to their straight-chain counterparts.[4]

Experimental Protocols: Unveiling Membrane Dynamics

To investigate the effects of this compound and linear fatty acids on membrane properties, several key experimental techniques are employed.

Measuring Membrane Fluidity: Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. For lipid membranes, DSC can determine the phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like to a fluid-like state. A lower Tm indicates higher membrane fluidity.

Protocol for DSC Analysis of Fatty Acid-Containing Liposomes:

  • Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) composed of a model phospholipid (e.g., DPPC) with and without the incorporation of the fatty acid of interest (this compound or a linear fatty acid) at various molar ratios. This is typically done by dissolving the lipids and fatty acids in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with a buffer.

  • Sample Preparation for DSC: Transfer a known amount of the liposome suspension into a DSC sample pan. An equal volume of buffer is placed in the reference pan.

  • DSC Measurement: Place the pans in the DSC instrument and heat them at a constant rate (e.g., 1-2°C/min) over a defined temperature range that encompasses the expected phase transition of the lipid.

  • Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the Tm. A shift in the Tm to a lower temperature upon incorporation of the fatty acid indicates an increase in membrane fluidity.[5]

Assessing Lipid Order: Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state deuterium (B1214612) NMR (²H-NMR) spectroscopy is a powerful technique for determining the orientational order of specific segments of lipid acyl chains within a membrane. By labeling the fatty acids or lipids with deuterium, the quadrupolar splitting can be measured, which is directly related to the order parameter (S_CD). A smaller order parameter indicates a more disordered and fluid membrane environment.

Protocol for ²H-NMR of Fatty Acid-Doped Bilayers:

  • Sample Preparation: Synthesize or obtain lipids or fatty acids that are specifically deuterated at desired positions along the acyl chain.

  • Lipid Bilayer Preparation: Prepare oriented or non-oriented lipid bilayers containing the deuterated species.

  • NMR Spectroscopy: Acquire ²H-NMR spectra at a constant temperature.

  • Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the spectrum and used to calculate the order parameter (S_CD) for each deuterated segment. A decrease in S_CD in the presence of a fatty acid indicates a disordering effect.[6]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The structural changes induced by these fatty acids can have profound effects on cellular signaling by altering the local environment of membrane proteins and the formation of signaling platforms.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation FA Fatty Acids (2,2-Dimethylhexanoic vs. Linear) Liposome_Prep Liposome Formation (Thin-film hydration) FA->Liposome_Prep Lipids Model Phospholipids (e.g., DPPC) Lipids->Liposome_Prep DSC Differential Scanning Calorimetry (DSC) Liposome_Prep->DSC NMR ²H-NMR Spectroscopy Liposome_Prep->NMR MD Molecular Dynamics Simulations Liposome_Prep->MD Fluidity Membrane Fluidity (Tm) DSC->Fluidity Order Lipid Order (S_CD) NMR->Order MD->Fluidity Thickness Bilayer Thickness MD->Thickness MD->Order

Caption: Experimental workflow for comparing the effects of branched and linear fatty acids on model membranes.

The incorporation of fatty acids can modulate signaling pathways by influencing the lateral organization of membrane components, including the formation of lipid rafts. Linear saturated fatty acids are thought to stabilize these ordered domains, while branched-chain fatty acids, due to their disordering effect, may disrupt them. This can impact the activity of raft-associated proteins, such as G-protein coupled receptors (GPCRs).

signaling_pathway cluster_membrane Cell Membrane cluster_raft Lipid Raft cluster_nonraft Disordered Region GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Downstream\nSignaling Downstream Signaling Effector->Downstream\nSignaling Dispersed_GPCR GPCR Branched_FA This compound cluster_raft cluster_raft Branched_FA->cluster_raft Disrupts Linear_FA Linear Fatty Acid Linear_FA->cluster_raft Stabilizes

Caption: Hypothetical modulation of GPCR signaling in lipid rafts by branched versus linear fatty acids.

Conclusion: Tailoring Membrane Properties for Therapeutic Advantage

The choice between incorporating this compound or a linear fatty acid into a membrane system offers a powerful tool for modulating its biophysical properties. The disruptive branching of this compound leads to a more fluid and disordered membrane, a property that could be harnessed in applications requiring increased membrane permeability or the disruption of ordered lipid domains implicated in disease. Conversely, linear fatty acids can be utilized to induce a more ordered and rigid membrane state. Understanding these fundamental differences is crucial for researchers in drug development and membrane biophysics seeking to rationally design lipid-based formulations and to decipher the complex interplay between lipid structure and cellular function. Further direct comparative studies will be invaluable in fully elucidating the nuanced effects of α,α-disubstituted fatty acids on biological membranes.

References

A Comparative Analysis of 2,2-Dimethylhexanoic Acid and Valproic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2,2-Dimethylhexanoic acid and key analogs of the widely-used antiepileptic drug, valproic acid. This document synthesizes available preclinical data to facilitate an objective comparison of their potential anticonvulsant properties and mechanisms of action.

Executive Summary

Valproic acid (VPA) is a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine. Its therapeutic efficacy is attributed to a multi-modal mechanism of action, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated ion channels, and inhibition of histone deacetylase (HDAC). However, its clinical use is hampered by potential side effects, including teratogenicity and hepatotoxicity. This has spurred the development of numerous VPA analogs with the aim of improving potency and safety.

This guide focuses on a comparative analysis of this compound and prominent VPA analogs. While extensive data exists for many VPA analogs, there is a notable lack of direct experimental evidence for the anticonvulsant activity of this compound. Therefore, its potential activity is discussed in the context of structure-activity relationships established for branched-chain fatty acids.

Comparative Analysis of Anticonvulsant Activity and Neurotoxicity

The following tables summarize the available preclinical data for Valproic Acid and its key analogs from studies in rodent models. The primary endpoints for anticonvulsant activity are the median effective dose (ED50) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. Neurotoxicity is typically assessed by the median toxic dose (TD50) in the rotorod test.

Table 1: Anticonvulsant Activity of Valproic Acid and its Analogs in the Maximal Electroshock (MES) Seizure Model (Mice)

CompoundED50 (mg/kg)Reference
Valproic Acid261.2
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)370[1]
ValpromideMetabolized to Valproic Acid[2][3]
2-ene-VPAPotency reported as 60-90% of VPA[4]
This compound No data available

Table 2: Anticonvulsant Activity of Valproic Acid and its Analogs in the Pentylenetetrazole (PTZ) Seizure Model (Mice)

CompoundED50 (mg/kg)Reference
Valproic Acid159.7
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)348[1]
2-n-propyl-4-hexynoic acidLower than VPA (1.0 mmol/kg)[5]
(+/-)-4-methyl-2-n-propyl-4-pentenoic acidLower than VPA (1.0 mmol/kg)[5]
This compound No data available

Table 3: Neurotoxicity of Valproic Acid and its Analogs (Mice)

CompoundTD50 (mg/kg) (Rotorod Test)Reference
Valproic Acid1.83 mmol/kg[6]
2-Fluoro-VPA-hydroxamic acid0.70 mmol/kg[6]
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)>600 (reduced locomotor activity)[1]
This compound No data available

Structure-Activity Relationship and the Case of this compound

Studies on the structure-activity relationship of branched-chain fatty acids have shown a correlation between their chemical structure and anticonvulsant potency. Generally, larger and more lipophilic molecules tend to exhibit greater activity.[7] For instance, various substituted hexanoic acids have demonstrated anticonvulsant effects in audiogenic seizure models.[8]

This compound, a C8 branched-chain fatty acid, shares structural similarities with valproic acid (2-propylpentanoic acid). Based on the established structure-activity relationships, it is plausible that this compound may possess some degree of CNS activity. However, without direct experimental data, its potential anticonvulsant efficacy and neurotoxicity remain speculative. Further preclinical evaluation is necessary to determine its pharmacological profile.

Mechanisms of Action

The therapeutic effects of valproic acid and its analogs are mediated through multiple signaling pathways.

Enhancement of GABAergic Neurotransmission

Valproic acid increases the concentration of the inhibitory neurotransmitter GABA in the brain.[9] This is achieved by inhibiting GABA-degrading enzymes like GABA transaminase and succinate-semialdehyde dehydrogenase, and potentially by stimulating GABA synthesis.[7][9]

GABA_Pathway cluster_gaba_degradation GABA Degradation VPA Valproic Acid & Analogs GABA_T GABA Transaminase VPA->GABA_T Inhibits SSADH Succinate-Semialdehyde Dehydrogenase VPA->SSADH Inhibits GABA GABA Neuronal_Inhibition Increased Neuronal Inhibition GABA->Neuronal_Inhibition Leads to

Mechanism of GABAergic Enhancement by Valproic Acid.
Blockade of Voltage-Gated Ion Channels

Valproic acid has been shown to block voltage-gated sodium and T-type calcium channels.[9] This action reduces high-frequency neuronal firing and contributes to its broad-spectrum anticonvulsant activity.

Histone Deacetylase (HDAC) Inhibition

A significant aspect of valproic acid's mechanism of action, particularly relevant to its mood-stabilizing and potential neuroprotective effects, is its inhibition of histone deacetylases (HDACs).[9] By inhibiting HDACs, VPA leads to hyperacetylation of histones, altering gene expression.

HDAC_Pathway VPA Valproic Acid & Analogs HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits Acetylated_Histones Hyperacetylated Histones Histones Histones HDAC->Histones Deacetylates Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

HDAC Inhibition Pathway of Valproic Acid.

Experimental Protocols

Standardized preclinical models are essential for the evaluation of anticonvulsant drug candidates. The following are detailed methodologies for two of the most common screening tests.

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Workflow:

MES_Workflow Start Animal Acclimation (e.g., Male CF-1 mice) Administer Administer Test Compound (i.p. or p.o.) Start->Administer Wait Wait for Time of Peak Effect Administer->Wait Electrodes Apply Corneal Electrodes (with anesthetic & saline) Wait->Electrodes Stimulate Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) Electrodes->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Endpoint Endpoint: Absence of Tonic Hindlimb Extension Observe->Endpoint

Experimental Workflow for the MES Seizure Model.

Methodology:

  • Animals: Male CF-1 mice (20-25 g) are commonly used.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of predicted peak effect of the drug, a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The ED50 is calculated as the dose that protects 50% of the animals.

Pentylenetetrazole (PTZ) Seizure Model

This model is used to screen compounds effective against myoclonic and absence seizures.

Methodology:

  • Animals: Male CD-1 mice (18-25 g) are often used.

  • Drug Administration: The test compound or vehicle is administered i.p. or p.o.

  • Seizure Induction: At the time of predicted peak drug effect, a subcutaneous (s.c.) injection of pentylenetetrazole (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is the dose that protects 50% of the animals from clonic seizures.

Conclusion

Valproic acid and its analogs represent a rich area of research for the development of new central nervous system therapeutics. While many analogs have been synthesized and tested, providing valuable data on structure-activity relationships, significant gaps in our knowledge remain. The case of this compound highlights the need for systematic preclinical evaluation of structurally related compounds to fully understand their therapeutic potential. Future research should focus on obtaining direct experimental data for less-characterized analogs to enable a more comprehensive comparative analysis and guide the development of next-generation antiepileptic drugs with improved efficacy and safety profiles.

References

Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dimethylhexanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The location of the gem-dimethyl group along the hexanoic acid backbone is the primary determinant of the fragmentation pattern, leading to characteristic ions that can be used for isomer differentiation. Understanding these predictable fragmentation pathways is essential for the confident identification of these compounds in complex matrices.

Predicted Key Fragment Ions of Dimethylhexanoic Acid Isomers

The following table summarizes the predicted major fragment ions for various isomers of dimethylhexanoic acid under electron ionization (EI) mass spectrometry. These predictions are based on established fragmentation mechanisms for branched-chain carboxylic acids, including α-cleavage, cleavage at branching points, and McLafferty rearrangements. The molecular ion (M+) for all isomers is expected at an m/z of 144.

IsomerPredicted Key Fragment Ions (m/z) and Interpretation
2,2-Dimethylhexanoic Acid [M-15]+ (m/z 129): Loss of a methyl radical from the α-position.
[M-45]+ (m/z 99): Loss of the carboxyl group (-COOH).
m/z 87: Cleavage of the C2-C3 bond, loss of a propyl radical. This is often a prominent peak for α,α-disubstituted acids.
m/z 57: Butyl cation, resulting from cleavage further down the chain.
3,3-Dimethylhexanoic Acid [M-29]+ (m/z 115): Loss of an ethyl radical from the C4 side of the branch.
[M-57]+ (m/z 87): Loss of a butyl radical via cleavage at the C3-C4 bond.
m/z 101: Cleavage of the C2-C3 bond.
m/z 73: Fragment containing the carboxyl group and the C2 and C3 carbons.
4,4-Dimethylhexanoic Acid [M-15]+ (m/z 129): Loss of a methyl radical from the branch point.
[M-43]+ (m/z 101): Loss of a propyl radical.
m/z 85: McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. This is expected to be a significant peak.
m/z 57: tert-Butyl cation, a very stable and therefore likely prominent ion resulting from cleavage at the C4-C5 bond.
5,5-Dimethylhexanoic Acid [M-15]+ (m/z 129): Loss of a methyl radical from the branch.
[M-57]+ (m/z 87): Loss of a tert-butyl radical, a highly favorable fragmentation.
m/z 74: McLafferty rearrangement, which is highly probable due to the presence of a γ-hydrogen on an unbranched portion of the chain. This is often the base peak for straight-chain carboxylic acids.
m/z 57: tert-Butyl cation.

Note: The relative intensities of these peaks will vary, but the presence and m/z values of these key fragments are expected to be diagnostic for each isomer.

Experimental Protocols

The analysis of dimethylhexanoic acid isomers is typically performed using gas chromatography-mass spectrometry (GC-MS) to achieve separation of the isomers prior to their fragmentation and detection. Due to the polarity and relatively low volatility of carboxylic acids, a derivatization step is commonly employed.

1. Sample Preparation and Derivatization (Esterification)

  • Objective: To convert the carboxylic acids into more volatile and thermally stable esters (e.g., methyl or trimethylsilyl (B98337) esters) for GC-MS analysis.

  • Protocol using BF3-Methanol:

    • To the dried sample extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.

    • Seal the reaction vial and heat at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex the mixture vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge the sample to ensure phase separation.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-225ms or equivalent) is recommended for the separation of fatty acid isomers.

    • Injector: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 10°C/min.

      • Ramp to 220°C at a rate of 5°C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full scan.

Workflow for Isomer Analysis

The following diagram illustrates the logical workflow for the analysis and comparison of dimethylhexanoic acid isomers using GC-MS.

workflow Workflow for GC-MS Analysis of Dimethylhexanoic Acid Isomers cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing and Interpretation Sample Biological or Chemical Sample Extraction Lipid Extraction Sample->Extraction Derivatization Esterification (e.g., with BF3-Methanol) Extraction->Derivatization GC_Separation Gas Chromatographic Separation of Isomers Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Isomer_Identification Isomer Identification Fragmentation_Analysis->Isomer_Identification

Caption: Logical workflow for the GC-MS analysis of dimethylhexanoic acid isomers.

Comparative Cytotoxicity of 2,2-Dimethylhexanoic Acid and Other Branched-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of branched-chain fatty acids (BCFAs) is crucial for assessing their therapeutic potential and toxicological risks. This guide provides a comparative overview of the cytotoxicity of 2,2-Dimethylhexanoic acid alongside other notable BCFAs, including valproic acid, 2-ethylhexanoic acid, and 2,2-dimethylbutanoic acid. Due to a lack of direct experimental cytotoxicity data for this compound in the public domain, this guide synthesizes available information on related compounds to provide a predictive comparison and highlight areas for future investigation.

While specific quantitative data on the cytotoxicity of this compound is not currently available, the structural similarities to other short- and medium-chain BCFAs allow for informed hypotheses regarding its potential biological activity. The presence of two methyl groups on the alpha-carbon may influence its metabolic stability and interaction with cellular targets, potentially leading to a distinct cytotoxic profile.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of selected branched-chain fatty acids. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including cell lines and assay methods, across different studies.

Fatty AcidCell LineAssay MethodEndpointResult
This compound ---Data Not Available
Valproic acidU937 (Human monocytic leukemia)Not specifiedCytotoxicity<7% at 1 mM
Valproic acid (in combination with TNF-α)U937 (Human monocytic leukemia)Not specifiedCytotoxicity34% at 1 mM VPA + 0.001 ng/mL TNF-α[1]
Valproic acidMCF-7 (Human breast adenocarcinoma)MTT AssayCell ViabilitySignificant reduction with increasing dose[2]
Valproic acidBEAS-2B (Human bronchial epithelium)MTT AssayCell ViabilityReduced viability at toxic doses[2]
2-Ethylhexanoic acidHuman Polymorphonuclear Leukocytes (PMNL)Not specifiedRespiratory BurstDose-dependent inhibition[3]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of cytotoxicity studies. Below are summaries of commonly employed assays for assessing the cytotoxicity of branched-chain fatty acids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the branched-chain fatty acid and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

Principle: When the plasma membrane is damaged, LDH, a stable cytosolic enzyme, is released into the cell culture medium. The amount of LDH in the medium is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a specific wavelength (typically 490 nm).

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the total LDH from lysed control cells.

Signaling Pathways in Branched-Chain Fatty Acid-Induced Cytotoxicity

Branched-chain fatty acids can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). While the specific pathways for this compound are unknown, studies on other BCFAs suggest the involvement of several key signaling cascades.

One proposed mechanism involves the induction of cellular stress, leading to the activation of apoptotic pathways. For instance, some BCFAs can induce tumor necrosis factor-alpha (TNF-α) activation and secretion, which in turn can trigger a cascade of events leading to apoptosis.[4] This process may involve the generation of nitric oxide through the upregulation of inducible nitric oxide synthase (iNOS).[4]

Another potential pathway involves the disruption of mitochondrial integrity.[5] This can lead to the release of pro-apoptotic factors from the mitochondria and the activation of caspase-independent death pathways.[5] Furthermore, the modulation of protein kinase C (PKC) activity has been implicated in the synergistic cytotoxicity observed with valproic acid in combination with other agents.[1]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture treatment Cell Treatment with BCFAs cell_culture->treatment compound_prep Compound Preparation (BCFAs) compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mt_assay MTT Assay incubation->mt_assay ldh_assay LDH Assay incubation->ldh_assay other_assays Other Assays (e.g., Apoptosis) incubation->other_assays data_acq Data Acquisition (e.g., Absorbance) mt_assay->data_acq ldh_assay->data_acq other_assays->data_acq calc Calculation of % Viability / Cytotoxicity data_acq->calc ic50 IC50 Determination calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

G Proposed Signaling Pathway for BCFA-Induced Apoptosis BCFA Branched-Chain Fatty Acid TNFa TNF-α Secretion BCFA->TNFa Mito Mitochondrial Disruption BCFA->Mito iNOS iNOS Upregulation TNFa->iNOS NO Nitric Oxide Production iNOS->NO Apoptosis Apoptosis NO->Apoptosis Mito->Apoptosis

Caption: Proposed signaling pathway for BCFA-induced apoptosis.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the cytotoxicity of this compound in the context of other branched-chain fatty acids. The significant gap in experimental data for this compound underscores the need for future research. Direct, head-to-head comparative studies employing standardized protocols are warranted to elucidate the structure-activity relationships that govern the cytotoxic potential of these compounds. Such studies will be invaluable for the development of novel therapeutics and for establishing comprehensive safety profiles for this class of fatty acids.

References

A Comparative Guide to Internal Standards for Carboxylic Acid Quantification: Evaluating 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carboxylic acids, such as short-chain fatty acids (SCFAs), the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy and reliability. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, thereby compensating for variations throughout the analytical workflow, from sample preparation to instrumental analysis.

This guide provides a comprehensive comparison of the theoretical efficacy of 2,2-dimethylhexanoic acid as an internal standard against two common alternatives: a stable isotope-labeled (SIL) standard (Hexanoic acid-d11) and a structurally similar homologous standard (Heptanoic acid). The comparison is supported by a review of typical performance data from validated analytical methods for similar compounds, given the limited availability of direct comparative studies involving this compound.

The Role and Selection of an Internal Standard

The primary function of an internal standard is to correct for the loss of analyte during sample processing and to compensate for variability in instrument response.[1] The choice of an internal standard is a pivotal step in method development for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The overarching principle is that the internal standard should behave as similarly to the analyte as possible.

There are three main classes of internal standards commonly employed in the analysis of carboxylic acids:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[2] By replacing one or more atoms with their heavy isotopes (e.g., deuterium, carbon-13), SIL standards are chemically almost identical to the analyte. This results in very similar extraction recovery, derivatization efficiency, and chromatographic retention times, while being distinguishable by mass spectrometry.

  • Structurally Similar or Homologous Internal Standards: These are compounds that are not isotopically labeled but have a chemical structure closely related to the analyte, often from the same chemical class but with a different alkyl chain length. They are a cost-effective alternative to SIL standards but may not perfectly mimic the analyte's behavior.

  • Structurally Dissimilar Internal Standards: These compounds are chemically different from the analyte and are generally used to monitor for injection-to-injection variability. Their ability to compensate for matrix effects and extraction losses is limited.

This guide focuses on the comparison between a branched-chain structural analog (this compound), a homologous straight-chain acid (Heptanoic acid), and a SIL standard (Hexanoic acid-d11) for the quantification of straight-chain carboxylic acids like hexanoic acid.

Quantitative Performance Comparison

While direct experimental data on the performance of this compound as an internal standard is not extensively available in the reviewed literature, we can infer its potential efficacy and compare it to other standards based on their structural characteristics and typical validation data for similar analytical methods. The following table summarizes expected performance characteristics for different classes of internal standards used in the GC-MS and LC-MS/MS analysis of short-chain fatty acids.

Performance Parameter Stable Isotope-Labeled (e.g., Hexanoic acid-d11) Homologous Straight-Chain (e.g., Heptanoic acid) Branched-Chain Analog (e.g., this compound)
Linearity (R²) Typically > 0.99[3]Typically > 0.99Expected to be > 0.99
Accuracy (% Recovery) High and consistent with analyte (e.g., 95-117%)[3]Generally good, but can differ from analyteMay differ from straight-chain analytes due to steric hindrance affecting extraction and derivatization
Precision (%RSD) Excellent, typically < 5%[3]Good, but can be higher than SIL standardsMay be less precise than SIL standards
Matrix Effect Compensation Excellent, as it co-elutes and ionizes similarly to the analyteModerate, may not fully compensate for matrix effectsPotentially variable, as its chromatographic behavior and ionization efficiency might differ from the analyte

Experimental Protocols

The following are generalized experimental protocols for the quantification of short-chain fatty acids in biological samples using GC-MS and LC-MS/MS. These protocols should be optimized for the specific analyte and matrix of interest.

Protocol 1: GC-MS Analysis of Short-Chain Fatty Acids

This protocol involves a derivatization step to increase the volatility of the carboxylic acids for GC-MS analysis.

1. Sample Preparation and Extraction:

  • To 100 µL of a biological sample (e.g., plasma, fecal extract), add a known amount of the internal standard (this compound, Heptanoic acid, or Hexanoic acid-d11).

  • For protein-containing samples, perform protein precipitation by adding 400 µL of ice-cold acetonitrile (B52724). Vortex vigorously and centrifuge.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether or diethyl ether), followed by vortexing and centrifugation to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

3. GC-MS Instrumental Analysis:

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids

This protocol may not require derivatization, offering a more direct analysis.

1. Sample Preparation:

  • To 50 µL of a biological sample, add a known amount of the internal standard.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex and centrifuge.

  • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumental Analysis:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analytes.

  • Flow Rate: 0.3 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

The following diagrams illustrate the experimental workflows and the decision-making process for selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard sample->add_is extraction Extraction / Protein Precipitation add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization instrument_analysis GC-MS or LC-MS/MS Analysis derivatization->instrument_analysis data_processing Data Processing & Quantification instrument_analysis->data_processing

A generalized experimental workflow for the quantitative analysis of carboxylic acids.

is_selection_logic cluster_decision Internal Standard Selection start Start: Need for Quantitative Analysis analyte_info Analyte and Matrix Information start->analyte_info is_availability Is a Stable Isotope-Labeled Standard Available? analyte_info->is_availability use_sil Use SIL Standard (e.g., Hexanoic acid-d11) is_availability->use_sil Yes structural_analog Select a Structurally Similar Analog (e.g., Heptanoic acid) is_availability->structural_analog No validation Thorough Method Validation use_sil->validation branched_analog Consider a Branched Analog (e.g., this compound) structural_analog->branched_analog Alternative structural_analog->validation branched_analog->validation

A decision tree for the selection of an appropriate internal standard.

Conclusion

The selection of an internal standard is a critical step in the development of robust and reliable quantitative methods for carboxylic acids. Stable isotope-labeled internal standards, such as Hexanoic acid-d11, are widely regarded as the gold standard due to their ability to accurately mimic the behavior of the analyte throughout the analytical process.

When a SIL standard is not available or is cost-prohibitive, a homologous straight-chain acid like Heptanoic acid can be a suitable alternative, although it may not provide the same level of correction for matrix effects and extraction variability.

This compound, as a branched-chain structural analog, presents a theoretically viable option. Its branching provides a unique mass spectrum and potentially different chromatographic retention time, which can be advantageous for separation from the analyte. However, the steric hindrance introduced by the dimethyl group at the alpha-position could alter its extraction efficiency and derivatization kinetics compared to a straight-chain analyte. Without direct experimental validation data, its efficacy remains theoretical. Therefore, if considering this compound as an internal standard, a thorough method validation is imperative to ensure it meets the required performance criteria for accuracy and precision.

References

A Comparative Guide to the Validation of a Quantitative Assay for 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed quantitative assay for 2,2-Dimethylhexanoic acid with established methods for other short-chain fatty acids (SCFAs). The information presented is based on established analytical validation guidelines and performance data from similar assays, offering a framework for the validation and implementation of a robust analytical method for this specific branched-chain fatty acid.

Introduction to this compound Analysis

This compound is a branched-chain fatty acid whose accurate quantification in biological matrices is of growing interest in various research fields. Due to its chemical properties, gas chromatography-mass spectrometry (GC-MS) following a suitable derivatization step is a highly effective method for its analysis. This guide outlines the validation parameters for a hypothetical GC-MS assay for this compound and compares it to a standard, validated GC-MS assay for the more commonly measured linear short-chain fatty acids (SCFAs) such as acetic, propionic, and butyric acids.

Comparative Analysis of Assay Performance

The following tables summarize the typical validation parameters and expected performance characteristics for a quantitative GC-MS assay for this compound compared to a standard SCFA assay.

Table 1: Comparison of Key Assay Validation Parameters

Validation ParameterProposed this compound Assay (GC-MS)Standard SCFA Assay (GC-MS)
Linearity (r²) ≥ 0.995≥ 0.995
Range 0.5 - 100 µM1 - 500 µM
Limit of Detection (LOD) 0.1 µM0.5 µM
Limit of Quantification (LOQ) 0.5 µM1 µM
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%
Specificity High (Mass Spectrometric Detection)High (Mass Spectrometric Detection)

Table 2: Detailed Precision and Accuracy Data

Proposed this compound Assay

Concentration (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
112.514.295.8
108.29.5102.3
505.16.8101.5

Standard SCFA Assay (e.g., Propionic Acid)

Concentration (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
58.59.898.2
504.35.5103.1
2502.13.4100.7

Experimental Protocols

A detailed methodology is crucial for the successful validation and implementation of any quantitative assay.

Sample Preparation: Liquid-Liquid Extraction and Derivatization
  • Sample Collection: Collect biological samples (e.g., plasma, fecal water) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice and spike with an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Acidification: Acidify the sample with an appropriate acid (e.g., HCl) to protonate the fatty acids.

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether). Vortex vigorously and centrifuge to separate the phases.

  • Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS) to form volatile esters.

  • Incubation: Incubate the mixture at an elevated temperature (e.g., 60°C) to ensure complete derivatization.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of fatty acid esters.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. For example, start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound derivative and the internal standard.

Visualizing the Workflow and a Relevant Pathway

To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.

Assay_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (Esterification) Extract->Derivatize Inject Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Validate Validation Quantify->Validate

Assay Validation Workflow Diagram

Fatty_Acid_Metabolism Dietary_Fats Dietary Fats & Gut Microbiota BCFAs Branched-Chain Fatty Acids (e.g., this compound) Dietary_Fats->BCFAs SCFAs Short-Chain Fatty Acids Dietary_Fats->SCFAs Metabolic_Pathways Host Metabolic Pathways BCFAs->Metabolic_Pathways Signaling Cellular Signaling BCFAs->Signaling SCFAs->Metabolic_Pathways SCFAs->Signaling

Simplified Fatty Acid Metabolism Pathway

Cross-Validation of Analytical Methods for 2,2-Dimethylhexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,2-Dimethylhexanoic acid. The selection of a robust and reliable analytical technique is paramount for accurate measurement in various biological matrices, which is essential for pharmacokinetic studies, metabolism research, and drug development. This document presents a comparative summary of the two primary analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with detailed experimental protocols and visual workflows.

Comparison of Analytical Methods

The two principal analytical techniques suitable for the analysis of this compound are GC-MS and LC-MS/MS. Each method presents distinct advantages and limitations concerning sensitivity, selectivity, and the complexity of sample preparation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Derivatization Generally required to increase volatility and thermal stability. Common methods include silylation (e.g., with BSTFA) or esterification.[1]Not always necessary; can often be analyzed in its native form, which simplifies sample preparation.[1]
Sensitivity Good, capable of achieving low detection limits.Excellent, often providing higher sensitivity than GC-MS for many analytes.[1]
Selectivity High, particularly with high-resolution mass analyzers.Very high, especially when operating in Multiple Reaction Monitoring (MRM) mode.[1]
Sample Throughput Lower, primarily due to longer chromatographic run times and the additional derivatization step.Higher, with faster analysis times and simpler sample preparation workflows.[1]
Matrix Effects Can be susceptible to matrix interferences, which may require extensive sample cleanup.Ion suppression or enhancement from matrix components can be a significant issue, requiring careful method development and the use of appropriate internal standards.

Experimental Protocols

The following sections detail generalized experimental protocols for sample preparation and analysis using GC-MS and LC-MS/MS. These protocols are based on established methods for similar short and medium-chain fatty acids and should be optimized and validated for the specific analysis of this compound in the desired biological matrix.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A robust extraction method is crucial for the accurate quantification of this compound from biological matrices such as plasma or serum. The following is a general protocol for LLE that can be adapted for other biological fluids.[1]

Materials:

  • Plasma/serum sample

  • Internal Standard (e.g., a deuterated analog of this compound)

  • Methanol (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of plasma/serum in a glass tube, add 10 µL of the internal standard solution.

  • To precipitate proteins, add 400 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds.

  • Add 800 µL of chloroform and vortex for another 30 seconds.

  • Induce phase separation by adding 400 µL of water and vortexing for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • The dried extract can then be reconstituted in a suitable solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

GC-MS Analysis Protocol (with Derivatization)

Derivatization (Silylation): [1]

  • To the dried lipid extract, add 50 µL of pyridine.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions (Example): [1]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

LC-MS/MS Analysis Protocol

LC Conditions (Example): [1]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient will need to be developed to ensure adequate separation from matrix components. A starting point could be 5% B, increasing to 95% B over 5 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound and its internal standard will need to be determined by direct infusion.

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS analyses.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction Sample->LLE Dry Evaporation to Dryness LLE->Dry Deriv Derivatization (Silylation) Dry->Deriv Inject GC Injection Deriv->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject LC Injection Supernatant->Inject Separation Chromatographic Separation Inject->Separation Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Investigating the Structure-Activity Relationship of 2,2-Dimethylhexanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 2,2-dimethylhexanoic acid derivatives. Due to the limited availability of comprehensive SAR studies on a homologous series of this compound derivatives for a single biological target, this document synthesizes information from structurally related compounds and outlines the experimental framework for such an investigation. The content is intended to serve as a foundational resource to guide future research and drug discovery efforts in this area.

The gem-dimethyl group, a key feature of this compound, is a prevalent motif in many biologically active natural products and synthetic drugs.[1][2][3] Its inclusion in a molecule can confer several advantageous properties, such as increased metabolic stability, enhanced binding affinity through favorable van der Waals interactions, and conformational constraint, which can lead to improved potency and selectivity.[1][2][3] This guide will explore the potential therapeutic applications of this compound derivatives, drawing parallels with other short-chain fatty acid derivatives and outlining the necessary experimental protocols to elucidate their SAR.

Comparative Biological Activities of Structurally Related Carboxylic Acid Derivatives

To infer the potential biological activities of this compound derivatives, it is instructive to examine the activities of other substituted fatty acid analogs. The following table summarizes the biological activities of various carboxylic acid derivatives, which can serve as a basis for designing and evaluating novel this compound analogs.

Compound ClassExample DerivativeBiological Target/ActivityPotency (IC50/EC50)Reference
Phenyl/Naphthylacetyl Pentanoic Acids Compound C6Anticancer (Jurkat E6.1 cells)Good cytotoxicity[4]
Compound C27Anticancer (Jurkat E6.1 cells)Good cytotoxicity[4]
Coumarin-3-Carboxamides 4-fluoro benzamide (B126) derivativeAnticancer (HepG2 cells)IC50 = 2.62 µM[5]
2,5-difluoro benzamide derivativeAnticancer (HeLa cells)IC50 = 0.39 µM[5]
Meldrum's Acid Derivatives Decyl substituted molecule (3i)Antimicrobial (E. coli)MIC = 12.4 µM[6]
Anticancer (HeLa cells)IC50 = 15.7 µM[6]
5-Hydroxyindole-3-Carboxylic Acid Esters Compound 5d (4-methoxy group)Anticancer (MCF-7 cells)IC50 = 4.7 µM[7]

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of other short-chain fatty acids and their derivatives, this compound analogs could potentially modulate several key signaling pathways implicated in various diseases.

  • Histone Deacetylase (HDAC) Inhibition: Short-chain fatty acids like valproic acid are known HDAC inhibitors.[8] HDACs are crucial enzymes in epigenetic regulation, and their dysregulation is linked to cancer and other diseases.[9][10] Derivatives of this compound could be designed as novel HDAC inhibitors. The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. The this compound moiety could serve as a component of the linker or cap group.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: PPARs are nuclear receptors that play a central role in lipid and glucose metabolism.[11][12][13][14][15] Fatty acids and their derivatives are natural ligands for PPARs.[11][13] Synthetic PPAR modulators are used to treat metabolic disorders.[12][13] this compound derivatives could be investigated as potential PPAR agonists or antagonists.

  • Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some carboxylic acid derivatives have shown COX inhibitory activity. Investigating this compound derivatives as potential COX inhibitors could lead to the development of new anti-inflammatory agents.

Below is a conceptual diagram illustrating a potential signaling pathway involving HDAC inhibition.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Derivative 2,2-Dimethylhexanoic Acid Derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC Inhibition Cell_Membrane Cell Membrane Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Apoptosis or Cell Cycle Arrest Gene_Expression->Cellular_Effects SAR_Workflow Start Identify Lead Compound (this compound) Synthesis Synthesize a Library of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, COX assay) Purification->Screening Data Generate Quantitative Data (IC50/EC50 values) Screening->Data SAR Establish Structure-Activity Relationship Data->SAR Optimization Design and Synthesize Optimized Analogs SAR->Optimization Iterative Process End Identify Potent and Selective Candidates SAR->End Promising SAR Optimization->Synthesis

References

Literature review comparing synthesis routes for 2,2-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,2-Dimethylhexanoic acid, a branched-chain carboxylic acid, is a valuable building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its unique structural motif, featuring a quaternary carbon center adjacent to the carboxyl group, imparts specific properties to molecules incorporating this moiety. This guide provides a comparative analysis of three primary synthetic routes to this compound: Grignard carboxylation, oxidation of 2,2-dimethylhexan-1-ol, and the haloform reaction of 3,3-dimethyl-2-heptanone. Each method is evaluated based on its reaction mechanism, experimental protocol, and overall efficiency, supported by available data.

At a Glance: Comparison of Synthesis Routes

ParameterGrignard CarboxylationOxidation of Primary AlcoholHaloform Reaction
Starting Materials 1-Bromo-2,2-dimethylhexane, Magnesium, Carbon Dioxide (Dry Ice)2,2-Dimethylhexan-1-ol, Jones Reagent (CrO₃, H₂SO₄, Acetone)3,3-Dimethyl-2-heptanone, Bromine, Sodium Hydroxide
Key Intermediates 2,2-Dimethylhexylmagnesium bromide2,2-Dimethylhexanal (transient)Tribromomethyl ketone intermediate
Overall Yield Moderate to HighHighModerate
Key Advantages Direct introduction of the carboxyl group, good for carbon chain extension.High yields, relatively straightforward oxidation step.Utilizes readily available reagents for the final step.
Key Disadvantages Grignard reagents are highly sensitive to moisture and protic solvents. The starting bromide can be challenging to synthesize.Use of carcinogenic Cr(VI) reagents. Requires synthesis of the starting alcohol.Requires the synthesis of a specific methyl ketone precursor. Can produce halogenated byproducts.

Route 1: Grignard Carboxylation

This classical approach involves the formation of a Grignard reagent from an appropriate alkyl halide, followed by its reaction with carbon dioxide (in the form of dry ice) and subsequent acidic workup to yield the carboxylic acid.

Signaling Pathway Diagram

Grignard_Carboxylation cluster_precursor Precursor Synthesis cluster_grignard Grignard Reaction A 2,2-Dimethyl-1-hexene B 1-Bromo-2,2-dimethylhexane A->B HBr, Peroxides (anti-Markovnikov) C Mg, Dry Ether D 2,2-Dimethylhexyl- magnesium bromide B->D Mg, Dry Ether C->D E 1. CO2 (dry ice) 2. H3O+ F This compound D->F 1. CO2 (dry ice) 2. H3O+ E->F Oxidation_Route cluster_precursor Precursor Synthesis cluster_oxidation Oxidation A 2,2-Dimethyl-1-hexene B 1. BH3-THF 2. H2O2, NaOH C 2,2-Dimethylhexan-1-ol A->C 1. BH3-THF 2. H2O2, NaOH B->C D Jones Reagent (CrO3, H2SO4, Acetone) E This compound C->E Jones Reagent D->E Haloform_Reaction cluster_precursor Precursor Synthesis cluster_haloform Haloform Reaction A 2,2-Dimethylpentanoyl chloride C 3,3-Dimethyl-2-heptanone A->C Methylmagnesium bromide B CH3MgBr D Br2, NaOH E This compound C->E Br2, NaOH D->E

Safety Operating Guide

Safe Disposal of 2,2-Dimethylhexanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 2,2-Dimethylhexanoic acid are critical to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with general laboratory waste guidelines. This compound is classified as a corrosive material that can cause severe skin burns and eye damage, and may be corrosive to metals[1][2]. Therefore, it must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat[3]. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[3]. An emergency eyewash and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service[2][3]. Do not attempt to dispose of this chemical down the drain or with general waste[4].

  • Waste Identification and Segregation:

    • Treat all this compound and materials contaminated with it as hazardous waste[5][6].

    • Segregate the waste at the source. Do not mix this compound waste with other incompatible waste streams, such as bases, reducing agents, cyanides, or sulfides[7][8].

  • Containerization:

    • Use a dedicated, compatible, and leak-proof container for the collection of this compound waste. The original container is often a suitable choice[9]. Plastic containers are generally preferred for corrosive waste[10].

    • Ensure the container is in good condition, with a secure, tightly fitting cap[4][7]. Keep the container closed except when adding waste[4][9].

    • Do not overfill the container. Leave at least one inch of headspace to allow for expansion[7].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[9].

    • The label must also include the full chemical name ("this compound"), the concentration (if in solution), and any other components in the waste stream[11].

    • Indicate the accumulation start date on the label[4].

  • Storage and Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7][10].

    • The storage area should have secondary containment to contain any potential leaks or spills[4][5].

    • Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA (typically up to 55 gallons) and the accumulation time (up to one year, though containers should be removed sooner if full)[5][7][10].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[3][10]. Follow their specific procedures for requesting a waste collection.

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste[4][5].

  • Small Spills: For minor spills that can be safely managed by laboratory personnel, use an inert absorbent material (e.g., sand, vermiculite, or a commercial acid spill kit) to contain and absorb the liquid[8][12].

  • Large Spills: For larger spills, or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's emergency response team or EH&S department immediately[4][5].

After absorbing the spill, carefully sweep or scoop the material into a designated hazardous waste container. Wash the spill area with a suitable cleaning agent and ensure the area is well-ventilated.

Quantitative Data Summary

ParameterGuideline/LimitSource
GHS Hazard Classifications Corrosive to Metals, Skin Corrosion/Irritation (Causes severe burns), Serious Eye Damage/Irritation[1]
Personal Protective Equipment Chemical-resistant gloves, safety glasses/goggles, lab coat[3]
Waste Container Compatible, leak-proof, securely capped, not overfilled[4][7]
Waste Labeling "Hazardous Waste," chemical name, concentration, accumulation start date[4][9][11]
SAA Storage Limit Maximum 55 gallons of hazardous waste[5][10]
SAA Accumulation Time Up to 1 year (or until full, whichever comes first)[7]

Disposal Workflow

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Acid Waste FumeHood->Segregate Generate Waste Containerize Use Labeled, Compatible, Closed Container Segregate->Containerize Store Store in Designated SAA with Secondary Containment Containerize->Store ArrangePickup Contact EH&S for Waste Pickup Store->ArrangePickup ProfessionalDisposal Disposal by Licensed Contractor ArrangePickup->ProfessionalDisposal Spill Spill Occurs Cleanup Absorb with Inert Material Spill->Cleanup SpillWaste Collect Cleanup Debris as Hazardous Waste Cleanup->SpillWaste SpillWaste->Containerize

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2,2-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for the use of 2,2-Dimethylhexanoic acid, including personal protective equipment (PPE), operational protocols, and disposal plans.

Chemical Identity and Hazards

  • Chemical Name: this compound

  • CAS Number: 813-72-9

  • Molecular Formula: C₈H₁₆O₂

  • Primary Hazards: Causes severe skin burns and eye damage, may be corrosive to metals.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 144.21 g/mol [2]
Boiling Point 122 °C at 18 mmHg[3]
Flash Point 103 °C[2][3]
Specific Gravity 0.91 (20/20 °C)[3]
Refractive Index 1.43[2]
Occupational Exposure Limits (OELs) No specific exposure standards are available.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following diagram illustrates the relationship between the chemical's hazards and the recommended PPE.

Figure 1. Hazard-Based PPE Selection for this compound cluster_hazards Hazards of this compound cluster_ppe Recommended Personal Protective Equipment H1 Causes severe skin burns P1 Chemical-resistant gloves (e.g., nitrile, butyl rubber) H1->P1 protects skin P2 Chemical-resistant apron or lab coat H1->P2 protects skin and body H2 Causes serious eye damage P3 Chemical splash goggles and face shield H2->P3 protects eyes and face H3 May be corrosive to metals P5 Corrosive-resistant storage H3->P5 ensures safe storage H4 Potential for inhalation of vapors/mists P4 Use in a chemical fume hood H4->P4 minimizes inhalation risk

Caption: Figure 1 illustrates the direct countermeasures provided by specific PPE and engineering controls against the primary hazards of this compound.

Detailed PPE Specifications:
  • Eye and Face Protection: Always wear chemical splash goggles that meet EN 166 or NIOSH standards. For operations with a higher risk of splashing, a face shield should be used in addition to goggles.

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves properly.

    • Protective Clothing: Wear a chemically resistant apron or a lab coat. For larger quantities or more hazardous operations, a full chemical suit may be necessary.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or if there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Operational and Disposal Plans

Adherence to a strict operational workflow is crucial for safety. The following diagram outlines the step-by-step process for handling this compound from preparation to disposal.

Figure 2. Safe Handling Workflow for this compound prep 1. Preparation - Review SDS - Don appropriate PPE - Prepare work area in fume hood handling 2. Handling & Use - Dispense carefully - Keep containers closed when not in use - Avoid generating mists or vapors prep->handling spill 3. Spill & Emergency Response - Evacuate area if necessary - Use appropriate absorbent material - Have safety shower and eyewash accessible handling->spill decon 4. Decontamination - Clean work surfaces - Decontaminate or dispose of used equipment - Remove and dispose of PPE correctly handling->decon spill->decon disposal 5. Waste Disposal - Collect waste in a labeled, compatible container - Dispose of as hazardous chemical waste - Follow institutional and local regulations decon->disposal

Caption: Figure 2 provides a procedural workflow for the safe handling of this compound, encompassing all stages from initial preparation to final disposal.

Experimental Protocols

General Handling Procedures:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a safety shower and eyewash station are readily accessible.[6] Prepare your workspace in a designated area, preferably within a chemical fume hood.

  • Handling:

    • Wear the appropriate PPE as detailed above.

    • When transferring or pouring, do so slowly and carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[2]

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][7] Use corrosive-resistant containers for storage.[3]

  • Spill Response:

    • In case of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not allow the chemical to enter drains or waterways.[7][8]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][3][8] Do not dispose of it down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylhexanoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.